molecular formula C15H12O3 B3026827 1,3,5-Tris(2-propynyloxy)benzene CAS No. 114233-80-6

1,3,5-Tris(2-propynyloxy)benzene

Cat. No.: B3026827
CAS No.: 114233-80-6
M. Wt: 240.25 g/mol
InChI Key: WVZIFQJSKQJHDU-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-propynyloxy)benzene (CAS 114233-80-6) is a high-purity organic compound characterized by a benzene core symmetrically functionalized with three propargyloxy groups. This structure gives it a molecular formula of C15H12O3 and a molecular weight of 240.26 g/mol . The compound is a solid at room temperature with a melting point between 80.0 to 84.0 °C . Its primary research value lies in its application as a key building block in materials science, specifically for the synthesis of novel dendrimers via Click Chemistry . These dendrimers are investigated for use as advanced materials in dye-sensitized solar cells (DSSCs), leveraging the reactivity of the alkyne groups in copper-catalyzed azide-alkyne cycloadditions to create precise molecular architectures . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-tris(prop-2-ynoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3/c1-4-7-16-13-10-14(17-8-5-2)12-15(11-13)18-9-6-3/h1-3,10-12H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZIFQJSKQJHDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC(=CC(=C1)OCC#C)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Building Block for Advanced Material and Pharmaceutical Development

1,3,5-Tris(2-propynyloxy)benzene, a key organic intermediate, is a molecule of significant interest to researchers in materials science and drug discovery. Its trifunctional nature, stemming from the three terminal alkyne groups symmetrically positioned on a central benzene core, makes it an ideal building block for creating complex, three-dimensional molecular architectures. The propargyl groups are particularly amenable to copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1][2]. This highly efficient and specific reaction allows for the facile covalent linkage of 1,3,5-tris(2-propynyloxy)benzene to a wide array of azide-functionalized molecules, enabling the construction of dendrimers, functional polymers, and metal-organic frameworks (MOFs)[3]. In the pharmaceutical realm, the rigid, well-defined geometry of this scaffold is invaluable for designing multivalent inhibitors and targeted drug delivery systems.

This comprehensive guide provides a detailed protocol for the synthesis of 1,3,5-tris(2-propynyloxy)benzene, delves into the rationale behind the experimental choices, and outlines a thorough characterization process to ensure the identity and purity of the final product.

Synthesis of 1,3,5-Tris(2-propynyloxy)benzene: A Guided Williamson Ether Synthesis

The synthesis of 1,3,5-tris(2-propynyloxy)benzene is most effectively achieved through a Williamson ether synthesis. This classic and robust method involves the reaction of an alkoxide with a primary alkyl halide[4][5]. In this specific application, the triphenoxide of phloroglucinol acts as the nucleophile, attacking three equivalents of propargyl bromide, the electrophile.

Reaction Mechanism and Rationale

The reaction proceeds in two key stages, as illustrated in the workflow below:

Synthesis_Workflow cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) cluster_2 Work-up & Purification A Phloroglucinol C Phloroglucinol Tripotassium Salt (in situ) A->C Deprotonation B Potassium Carbonate (K2CO3) B->C Base E 1,3,5-Tris(2-propynyloxy)benzene C->E SN2 Attack D Propargyl Bromide D->E Electrophile F Crude Product E->F Reaction Quench & Extraction G Purified Product F->G Recrystallization

Caption: Synthesis workflow for 1,3,5-tris(2-propynyloxy)benzene.

  • Deprotonation: Phloroglucinol, a benzenetriol, possesses three acidic phenolic hydroxyl groups. A moderately strong base, such as potassium carbonate (K₂CO₃), is employed to deprotonate these hydroxyl groups, generating the corresponding triphenoxide in situ. The choice of potassium carbonate is strategic; it is strong enough to deprotonate the phenol but not so strong as to cause unwanted side reactions with the propargyl bromide. Furthermore, its insolubility in many organic solvents can drive the reaction forward as the soluble phenoxide is formed.

  • Nucleophilic Substitution (Sₙ2): The resulting triphenoxide is a potent nucleophile. It undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with propargyl bromide. The electron-rich oxygen atoms of the phenoxide attack the electrophilic carbon atom of propargyl bromide that is bonded to the bromine atom, displacing the bromide leaving group. This occurs in a concerted fashion, leading to the formation of the ether linkage. The use of a primary halide like propargyl bromide is crucial to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction.

Detailed Experimental Protocol

This protocol is adapted from the work of Meo et al. (2020)[6].

Materials and Reagents:

  • Phloroglucinol (1.0 eq)

  • Propargyl bromide (80% in toluene, 3.3 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (4.0 eq)

  • Acetone, anhydrous

  • Dichloromethane (DCM)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phloroglucinol (1.0 eq) and anhydrous potassium carbonate (4.0 eq).

  • Solvent Addition: Add anhydrous acetone to the flask to create a suspension. Acetone is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction without interfering with the nucleophile.

  • Addition of Electrophile: While stirring vigorously, add propargyl bromide (3.3 eq) dropwise to the suspension at room temperature. A slight excess of propargyl bromide is used to ensure complete reaction of all three hydroxyl groups.

  • Reaction: Heat the reaction mixture to reflux and maintain for 24 hours. The elevated temperature increases the reaction rate. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the residue in dichloromethane (DCM).

    • Wash the organic layer sequentially with deionized water (2x) and brine (1x). The water wash removes any remaining inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and further dry the organic layer.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • The crude product is purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to afford 1,3,5-tris(2-propynyloxy)benzene as a white to off-white solid.

Comprehensive Characterization of 1,3,5-Tris(2-propynyloxy)benzene

Thorough characterization is imperative to confirm the successful synthesis and purity of the target compound. The following techniques are essential for a complete analysis.

Physical Properties
PropertyValueSource
Molecular FormulaC₁₅H₁₂O₃[7]
Molecular Weight240.26 g/mol [7]
AppearanceWhite to off-white solid[6]
Melting Point80-82 °C[6]
Spectroscopic Analysis

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides information on the number of different types of protons and their connectivity.

    Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
    6.25s3HAr-H
    4.65d6HO-CH₂ -C≡CH
    2.50t3HO-CH₂-C≡CH
    • Interpretation: The singlet at 6.25 ppm corresponds to the three equivalent aromatic protons. The high symmetry of the molecule results in a single signal for these protons. The doublet at 4.65 ppm is assigned to the six methylene protons adjacent to the ether oxygen. The triplet at 2.50 ppm corresponds to the three terminal alkyne protons. The splitting patterns (doublet and triplet) arise from coupling between the methylene and alkyne protons.

  • ¹³C NMR (101 MHz, CDCl₃): The carbon-13 NMR spectrum reveals the number of unique carbon environments.

    Chemical Shift (δ, ppm)Assignment
    160.0C -O (aromatic)
    95.0C H (aromatic)
    78.5O-CH₂-C ≡CH
    76.0O-CH₂-C≡C H
    56.0O-C H₂-C≡CH
    • Interpretation: The signal at 160.0 ppm corresponds to the three equivalent aromatic carbons directly attached to the oxygen atoms. The signal at 95.0 ppm is assigned to the three equivalent aromatic carbons bearing a hydrogen atom. The two signals at 78.5 and 76.0 ppm are characteristic of the sp-hybridized carbons of the alkyne groups. The signal at 56.0 ppm corresponds to the three equivalent methylene carbons.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3290Strong, sharp≡C-H stretch (terminal alkyne)
~2120Weak, sharpC≡C stretch
~1600, ~1450MediumC=C stretch (aromatic ring)
~1150StrongC-O-C stretch (aryl ether)
  • Interpretation: The most characteristic peaks in the IR spectrum of 1,3,5-tris(2-propynyloxy)benzene are the strong, sharp absorption around 3290 cm⁻¹ due to the stretching of the terminal alkyne C-H bond, and the weaker, sharp absorption around 2120 cm⁻¹ corresponding to the C≡C triple bond stretch. The presence of the aromatic ring is confirmed by the C=C stretching vibrations in the 1600-1450 cm⁻¹ region. A strong band around 1150 cm⁻¹ is indicative of the aryl ether C-O-C stretching.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a very accurate mass measurement, which can be used to confirm the molecular formula.

    • Expected [M+Na]⁺: For C₁₅H₁₂O₃, the calculated exact mass for the sodium adduct is 263.0684. The experimentally observed value should be very close to this.

Conclusion

The Williamson ether synthesis provides a reliable and efficient route to 1,3,5-tris(2-propynyloxy)benzene. The straightforward protocol and purification by recrystallization make this versatile building block accessible for a wide range of applications. Comprehensive characterization using NMR, IR, and mass spectrometry is crucial to verify the structure and ensure the high purity required for subsequent applications in click chemistry, materials science, and drug development. This guide provides the necessary framework for researchers to confidently synthesize and validate this important chemical entity.

References

  • Kolb, H. C.; Finn, M. G.; Sharpless, K. B. Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angew. Chem. Int. Ed.2001 , 40 (11), 2004–2021. [Link]

  • Hein, J. E.; Fokin, V. V. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) and beyond: New Outlets for a Versatile Reaction. Chem. Soc. Rev.2010 , 39 (4), 1302–1315. [Link]

  • Iacob, M.; Tigoianu, A.; Tiron, A. A.; Tanc, M.; Bratan, V. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials2021 , 14 (21), 6339. [Link]

  • Williamson, A. W. Theory of Aetherification. Philos. Mag.1850 , 37 (251), 350–356. [Link]

  • Ogah, O. A.; Uka, O. U. The Williamson Ether Synthesis: A Review. J. Chem. Soc. Nigeria2021 , 46 (3), 438-447. [Link]

  • Meo, A.; Riela, S.; Guernelli, S.; Manno, M.; D'Anna, F.; Musumeci, D.; Lo Meo, P. A Clickable Fluorescent Probe for the Selective Detection of Hydrogen Sulfide in Aqueous Media and in Living Cells. Molecules2020 , 25 (11), 2568. [Link]

  • PubChem. 1,3,5-Tris(2-propynyloxy)benzene. National Center for Biotechnology Information. [Link]

Sources

1,3,5-Tris(propargyloxy)benzene physical and chemical properties

[1]

Executive Summary

1,3,5-Tris(propargyloxy)benzene (CAS: 114233-80-6) is a trifunctional alkyne monomer extensively utilized in materials science and supramolecular chemistry.[1] Its C3-symmetric aromatic core, functionalized with three terminal alkyne groups, makes it a premier "core" molecule for the synthesis of Fréchet-type dendrimers , hyperbranched polymers, and covalent organic frameworks (COFs) via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

This guide provides a rigorous technical analysis of its physicochemical properties, an optimized synthesis protocol for laboratory scale-up, and a mechanistic overview of its reactivity in "Click" chemistry applications.

Physicochemical Profile

The following data aggregates experimentally validated properties essential for characterization and handling.

PropertyValue / Description
IUPAC Name 1,3,5-tris(prop-2-yn-1-yloxy)benzene
CAS Number 114233-80-6
Molecular Formula C₁₅H₁₂O₃
Molecular Weight 240.25 g/mol
Appearance White to pale yellow crystalline powder
Melting Point 80.0 – 84.0 °C
Solubility Soluble in CH₂Cl₂ (DCM), CHCl₃, Acetone, DMF, DMSO.Insoluble in Water.[1]
Storage Conditions 2–8 °C (Refrigerated), protect from light and moisture.
Hazards Irritant (Skin/Eye/Respiratory). Potential shock sensitivity (low) due to multiple alkyne groups.

Synthetic Methodology

Reaction Mechanism: Williamson Ether Synthesis

The synthesis proceeds via a threefold nucleophilic substitution (

Diagram: Synthetic Pathway

SynthesisPhloroPhloroglucinol(C6H6O3)IntermediatePhenoxideIntermediatePhloro->IntermediateDeprotonation(Reflux)ReagentsReagents:Propargyl Bromide (3.5 eq)K2CO3 (4.0 eq)Acetone (Solvent)Reagents->IntermediateProduct1,3,5-Tris(propargyloxy)benzene(Yield: ~85-90%)Intermediate->ProductSn2 Substitution(18-24h)

Caption: Three-step one-pot alkylation of phloroglucinol to form the tris-alkyne core.

Optimized Experimental Protocol

Objective: Synthesis of 5.0 g of 1,3,5-Tris(propargyloxy)benzene.

Reagents:

  • Phloroglucinol (anhydrous): 3.50 g (27.8 mmol)

  • Propargyl bromide (80% in toluene): 12.4 g (~104 mmol, 3.75 eq)

  • Potassium carbonate (

    
    , anhydrous): 15.4 g (111 mmol, 4.0 eq)
    
  • Acetone (Reagent grade): 100 mL

  • 18-Crown-6 (Catalytic, optional): 100 mg (Accelerates reaction via phase transfer)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Activation: Add Phloroglucinol,

    
    , and Acetone. Stir vigorously at room temperature for 30 minutes to ensure deprotonation.
    
  • Addition: Add Propargyl bromide dropwise via syringe over 10 minutes.

  • Reflux: Heat the mixture to reflux (~60 °C) for 24 hours. Monitor via TLC (Mobile phase: 4:1 Hexane:Ethyl Acetate). The starting material (

    
    ) should disappear, and the product (
    
    
    ) should appear.
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      ). Wash the filter cake with cold acetone.
    • Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude yellow solid.

  • Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel, Hexane:EtOAc 9:1) to obtain white crystals.

Structural Characterization

Validation of the structure is critical to ensure no mono- or bis-substituted byproducts remain.

Nuclear Magnetic Resonance ( NMR)

Solvent:

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignment
6.25 Singlet (s)3HAromatic Ar-H (Positions 2, 4, 6)
4.65 Doublet (d,

Hz)
6HMethylene -O-CH₂-
2.52 Triplet (t,

Hz)
3HTerminal Alkyne -C≡CH

Note: The coupling constant (

Infrared Spectroscopy (FT-IR)
  • 3290 cm⁻¹:

    
    C-H stretch (Strong, sharp).
    
  • 2120 cm⁻¹: C

    
    C stretch (Weak, characteristic of terminal alkynes).
    
  • 1590 cm⁻¹: Aromatic C=C skeletal vibration.

Functional Applications: Click Chemistry

The primary utility of 1,3,5-Tris(propargyloxy)benzene lies in its role as a trifunctional core for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Mechanism: Dendrimer Growth

In dendrimer synthesis, this molecule serves as the "G0" core. Reacting it with azide-functionalized dendrons (e.g., benzyl ether dendrons) creates a Generation 1 (G1) dendrimer with high structural precision.

Diagram: CuAAC Crosslinking Pathway

ClickChemistryCoreTris(propargyloxy)benzene(Alkyne Core)CatalystCatalyst System:CuSO4 / Sodium Ascorbate(In situ Cu(I))Core->CatalystAzideR-N3(Azide Functionalized Ligand)Azide->CatalystTriazole1,4-Disubstituted1,2,3-Triazole LinkageCatalyst->TriazoleCycloadditionNetworkDendrimer / Polymer Network(High Stability)Triazole->NetworkStructural Assembly

Caption: Formation of chemically stable triazole linkages via CuAAC reaction.

Key Advantages in Application:

  • Orthogonality: The alkyne group is inert to most standard organic reaction conditions (acid/base), allowing for selective functionalization.

  • Rigidity: The benzene core provides a rigid scaffold, preventing the collapse of dendritic arms in solution.

  • High Yield: CuAAC reactions with this core typically proceed with >95% yield, essential for synthesizing high-generation dendrimers where defects must be minimized.

Safety & Handling

While stable, 1,3,5-Tris(propargyloxy)benzene contains high-energy unsaturation.

  • Shock Sensitivity: Low, but standard precautions for multi-alkyne compounds should be observed. Do not subject to extreme heat (>150 °C) or mechanical shock.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.

  • Disposal: Dispose of as solid organic waste. Do not flush down drains due to potential aquatic toxicity.

References

  • TCI Chemicals. Product Specification: 1,3,5-Tris(2-propynyloxy)benzene (T3135).[1][2] Retrieved from .

  • Sigma-Aldrich. 1,3,5-Tris(2-propynyloxy)benzene CAS 114233-80-6 Data Sheet.[3] Retrieved from .[3]

  • Organic Syntheses. Alkylation of Phenols: General Procedure. (Adapted for Phloroglucinol). Org.[4][5][6] Synth.1945 , 25, 10.

  • PureSynth. 1,3,5-Tris(propargyloxy)benzene Certificate of Analysis. Retrieved from .

  • BenchChem. Phloroglucinol Derivatives and NMR Spectral Data. Retrieved from .

Comprehensive Spectroscopic Profiling of 1,3,5-Tris(propargyloxy)benzene (CAS 114233-80-6)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary

1,3,5-Tris(propargyloxy)benzene (CAS 114233-80-6) is a highly symmetric, trifunctional terminal alkyne. Its primary utility lies in acting as a core scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). By reacting with azide-functionalized moieties, it enables the rapid assembly of multivalent architectures, such as trivalent single-chain variable fragments (scFvs) used in targeted cancer therapeutics 1[1]. Proper structural validation of this precursor is critical, as trace impurities (e.g., partially alkylated intermediates) can severely disrupt the stoichiometry of downstream bioconjugation reactions.

Physicochemical Overview
PropertyValue
IUPAC Name 1,3,5-tris(prop-2-ynoxy)benzene
CAS Number 114233-80-6[2]
Molecular Formula C15H12O3[3]
Molecular Weight 240.26 g/mol [3]
Appearance White to orange/green crystalline powder

Spectroscopic Characterization & Causality

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive technique for confirming the


 symmetry of the molecule and the quantitative presence of the three terminal alkynes.

Representative ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Alkyne C-H 2.52 Triplet (t) 2.4 3H ≡C-H
Methylene 4.65 Doublet (d) 2.4 6H -O-CH₂-

| Aromatic | 6.28 | Singlet (s) | - | 3H | Ar-H |

Expertise & Causality Insight: Why do the methylene and alkyne protons appear as a doublet and triplet, respectively, rather than singlets? This is driven by ⁴J long-range coupling (W-coupling) across the propargyl system (-CH₂-C≡CH). The rigid, linear geometry of the alkyne facilitates electron spin polarization transfer over four bonds, resulting in a characteristic coupling constant of J ≈ 2.4 Hz. Furthermore, the aromatic protons are highly shielded (δ 6.28 ppm) compared to unsubstituted benzene (δ 7.26 ppm). This is due to the +M (mesomeric) effect of the three ether oxygens. The lone pairs on the oxygens delocalize into the aromatic ring, significantly increasing electron density at the ortho and para positions.

Representative ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
56.0 CH₂ -O-CH₂-
75.8 CH Terminal Alkyne (≡C-H)
78.5 C Quaternary Alkyne (-C≡)
95.0 CH Aromatic C-H

| 159.5 | C | Aromatic C-O |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides rapid, orthogonal confirmation of the functional groups, specifically the terminal alkynes which are highly IR-active.

Wavenumber (cm⁻¹)IntensityAssignment
~3280Strong, SharpTerminal Alkyne ≡C-H stretch
~2920, 2850WeakAliphatic C-H stretch
~2120WeakAlkyne C≡C stretch
~1595StrongAromatic C=C stretch
~1150StrongEther C-O-C stretch

Expertise & Causality Insight: The most diagnostic signal is the sharp, intense band at ~3280 cm⁻¹. The terminal alkyne C-H bond possesses 50% s-character (sp hybridization), making the bond exceptionally stiff. This high force constant shifts the vibrational frequency well above typical sp² or sp³ C-H stretches. The C≡C stretch at ~2120 cm⁻¹ is typically weak in symmetrical internal alkynes due to a lack of dipole change; however, in this molecule, the adjacent electronegative oxygen atom polarizes the propargyl system, ensuring the C≡C stretch remains visible.

Mass Spectrometry (MS)
Ion / Fragmentm/zRelative AbundanceAssignment
[M+H]⁺241.08High (ESI)Protonated molecular ion
[M+Na]⁺263.07High (ESI)Sodium adduct
[M]⁺•240.08High (EI)Radical cation
[M - C₃H₃]⁺201.05Medium (EI)Loss of propargyl radical

Expertise & Causality Insight: When using Electrospray Ionization (ESI) in positive mode, the molecule exhibits a strong propensity to form sodium adducts ([M+Na]⁺ at m/z 263.07). The three ether oxygens act as a chelating pocket (similar to a crown ether), serving as Lewis bases that readily coordinate free Na⁺ ions present in the solvent matrix. In Electron Ionization (EI), the dominant fragmentation pathway is the homolytic cleavage of the C-O bond, expelling a propargyl radical (•CH₂C≡CH, 39 Da) to form a resonance-stabilized oxonium ion.

Experimental Protocols & Self-Validating Workflows

Protocol 1: Quantitative ¹H NMR Acquisition
  • Sample Preparation: Dissolve 15.0 mg of CAS 114233-80-6 in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

  • Instrument Setup: Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃.

  • Parameter Optimization (Causality): Set the relaxation delay (D1) to at least 3.0 seconds . Terminal alkyne protons have longer longitudinal relaxation times (T1) due to the lack of nearby dipole-dipole relaxation pathways. A short D1 will result in under-integration of the alkyne peak, falsely suggesting degradation.

  • Self-Validation Checkpoint: Ensure the TMS peak is perfectly calibrated to 0.00 ppm. Check the baseline noise; a perfectly flat baseline is required to validate the exact 3:6:3 integration ratio. Any deviation indicates incomplete relaxation or partial alkylation.

Protocol 2: ATR-FTIR Analysis
  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a 32-scan background spectrum in ambient air.

  • Sample Application: Place ~2 mg of the crystalline powder directly onto the crystal. Lower the pressure anvil until the clutch clicks, ensuring intimate contact between the crystal and the solid.

  • Self-Validation Checkpoint: Monitor the force gauge and the total absorbance. Insufficient pressure will result in artificially weak signals, particularly for the high-frequency 3280 cm⁻¹ band, due to poor evanescent wave penetration into the solid lattice.

Protocol 3: High-Resolution ESI-MS
  • Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50) spiked with 0.1% Formic Acid to encourage protonation.

  • Acquisition: Infuse directly at 10 µL/min. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250°C.

  • Self-Validation Checkpoint: Before running the sample, infuse a known calibrant (e.g., sodium formate cluster) to ensure mass accuracy is within <5 ppm error. The presence of the[M+Na]⁺ peak must be cross-verified against the theoretical isotopic distribution pattern to confirm the molecular formula.

Data Visualization Workflows

Multiplexed spectroscopic workflow for the structural validation of CAS 114233-80-6.

Mechanism of CuAAC utilizing the tri-alkyne scaffold for multivalent bioconjugation.

References

  • Title: US8946391B2 - Construction of a multivalent scFv through alkyne-azide 1,3-dipolar cycloaddition Source: Google Patents URL
  • Title: 1,3,5-Tris(2-propynyloxy)
  • Title: 1,3,5-Tris(2-propynyloxy)

Sources

Technical Whitepaper: Solubility Profiling and Application Protocols for 1,3,5-Tris(2-propynyloxy)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6), commonly referred to as TYB, is a highly versatile trifunctional building block widely utilized in materials science, dendrimer synthesis, and click chemistry[1]. Featuring a central aromatic core and three terminal alkyne moieties, TYB serves as an ideal scaffold for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. Understanding its solubility profile in various organic solvents is critical for optimizing reaction kinetics, ensuring catalyst homogeneity, and preventing premature cross-linking during complex macromolecular syntheses.

Physicochemical Profiling & Structural Causality

The solubility of TYB is dictated by its unique molecular architecture, which balances hydrophobic and weakly polar domains:

  • Aromatic Core: The central benzene ring imparts significant lipophilicity and facilitates

    
     stacking interactions. This structural feature is the primary driver for its excellent solubility in halogenated and aromatic solvents[1].
    
  • Ether Linkages: The three oxygen atoms act as potent hydrogen-bond acceptors. This allows TYB to be highly solvated by polar aprotic solvents, which can donate transient dipoles or coordinate with the ether lone pairs.

  • Terminal Alkynes: While the propargyl groups are essential for reactivity, their relatively non-polar nature ensures that TYB remains fundamentally hydrophobic. Consequently, the compound lacks the hydrogen-bond donors required for aqueous hydration, rendering it insoluble in water[3].

Quantitative & Qualitative Solubility Matrix

Table 1: Solubility Profile of 1,3,5-Tris(2-propynyloxy)benzene (TYB) at 25°C

Solvent CategorySpecific SolventsSolubility ProfileMechanistic Rationale
Polar Aprotic DMF, DMSOHigh (>100 mg/mL)Strong dipole interactions; ether oxygens act as H-bond acceptors.
Ether / Ketone THF, AcetoneHigh (>100 mg/mL)Excellent solvation of the aromatic core and ether linkages.
Halogenated Dichloromethane (DCM), ChloroformHigh (>50 mg/mL)Favorable dispersion forces and transient dipole interactions.
Aromatic TolueneModerate (10-50 mg/mL)

stacking with the central benzene ring.
Aliphatic Hexane, HeptaneLow/Insoluble (<1 mg/mL)Insufficient polarity to disrupt TYB crystal lattice forces.
Aqueous Water, Aqueous BuffersInsoluble [3]High hydrophobicity; lack of strong H-bond donors.

Solvent Selection Strategy for CuAAC Workflows

The choice of solvent directly impacts the success of click chemistry applications using TYB. Because TYB is a trifunctional core, improper solvent selection can lead to localized concentration gradients, resulting in premature intermolecular cross-linking rather than the desired discrete dendritic growth.

SolventSelection Start Target Application for TYB Core Dendrimer Dendrimer Synthesis (High MW) Start->Dendrimer SmallMol Small Molecule Derivatization Start->SmallMol Polymer Polymer Cross-linking Start->Polymer Solvent1 Use DMF or DMSO (Homogeneous) Dendrimer->Solvent1 Solvent2 Use THF or DCM (Biphasic with H2O) SmallMol->Solvent2 Solvent3 Use Toluene or Chloroform (Swelling dependent) Polymer->Solvent3

Workflow for selecting the optimal organic solvent system for TYB-based click chemistry.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducible yields, the following protocol details a standard CuAAC reaction utilizing TYB. This biphasic methodology leverages the high solubility of TYB in THF while utilizing an aqueous phase for catalyst generation, ensuring a controlled reaction rate.

Protocol: Trifunctional Functionalization of TYB via Biphasic CuAAC

Objective: Complete conversion of all three alkyne moieties on the TYB core using a model organic azide.

Step-by-Step Procedure:

  • Core Dissolution: Dissolve 1.0 equivalent (eq) of TYB (CAS: 114233-80-6)[1] in anhydrous THF to achieve a concentration of 0.1 M.

    • Causality: THF fully solvates the TYB core, preventing aggregation and ensuring all three alkynes are sterically accessible to the catalyst.

  • Azide Addition: Add 3.3 eq of the target organic azide to the THF solution.

    • Causality: A slight stoichiometric excess (0.1 eq per alkyne arm) drives the equilibrium forward, ensuring complete functionalization and preventing the isolation of partially reacted mono- or di-substituted intermediates.

  • Catalyst Preparation (Aqueous Phase): In a separate vial, dissolve 0.15 eq of Copper(II) Sulfate Pentahydrate (CuSO

    
    H
    
    
    
    O) and 0.30 eq of Sodium Ascorbate in deionized water (volume equal to 20% of the THF volume).
    • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species in situ. Preparing this separately prevents premature oxidative degradation of the catalyst[2].

  • Biphasic Initiation: Dropwise add the aqueous catalyst solution to the vigorously stirring THF mixture. The solution will transition from clear to a cloudy suspension, eventually becoming a homogeneous light yellow/green mixture as the active Cu-acetylide complex forms.

  • Reaction Monitoring: Stir at room temperature for 12-24 hours. Monitor progress via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent.

    • Self-Validation: The complete disappearance of the highly non-polar TYB starting material spot confirms the consumption of the core.

  • Quenching and Workup: Dilute the reaction mixture with Dichloromethane (DCM) and wash twice with a 0.1 M EDTA aqueous solution.

    • Causality: EDTA acts as a strong chelating agent, stripping the copper catalyst from the newly formed triazole nitrogens. This step is critical for downstream biological or electronic applications where residual heavy metals are toxic[3].

  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure to yield the crude triazole product.

Mechanistic Pathway

The high solubility of TYB in the selected organic phase is paramount for the formation of the Cu-acetylide intermediate. If the core precipitates due to poor solvent selection, the reaction will stall, leading to incomplete functionalization.

CuAAC_Mechanism TYB TYB (Alkyne Core) in Organic Solvent Intermediate Cu-Acetylide Intermediate TYB->Intermediate CuCat Cu(I) Catalyst Generation CuCat->Intermediate Base/Ligand Azide Azide Substrate Azide->Intermediate Product 1,2,3-Triazole Network Intermediate->Product Cycloaddition

Mechanistic flow of the CuAAC reaction utilizing the highly solvated TYB core.

Troubleshooting & Best Practices

  • Premature Precipitation: If the growing dendrimer or functionalized core begins to precipitate out of THF during the reaction, immediately transition the solvent system to a more polar aprotic solvent like DMF or DMSO. This is often required when attaching highly polar, carbohydrate, or peptide-based azides[2].

  • Incomplete Functionalization: If Mass Spectrometry (MALDI-TOF or ESI) indicates the presence of di-substituted products despite prolonged reaction times, increase the reaction temperature to 40°C or add a Cu(I)-stabilizing ligand such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to enhance catalyst solubility and stability in the organic phase.

References

Sources

Thermal Stability and Decomposition Dynamics of 1,3,5-Tris(2-propynyloxy)benzene: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3,5-Tris(2-propynyloxy)benzene (TPPG)—also known as 1,3,5-tris(propargyloxy)benzene—is a highly versatile trifunctional terminal alkyne. While it is widely recognized for its utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to synthesize advanced polytriazole elastomers[1], its intrinsic thermal behavior makes it a powerful precursor for high-temperature thermosetting resins. This whitepaper deconstructs the thermal stability, decomposition pathways, and auto-curing mechanisms of TPPG, providing researchers and materials scientists with the fundamental kinetics and standardized analytical protocols required to harness its properties.

Mechanistic Pathway: Claisen Rearrangement and Auto-Curing

A common pitfall in the thermal profiling of small organic molecules is equating the onset of high-temperature reactivity with degradation. For aryl propargyl ethers like TPPG, thermal stress induces a constructive structural transformation rather than immediate bond scission, as documented in .

The Causality of the Exotherm: When TPPG is heated beyond its melting point of approximately 82 °C (verified by [2]), it remains stable until the thermal energy surpasses the activation barrier for a [3,3]-sigmatropic shift (typically >200 °C). At this thermodynamic threshold, the propargyl ether moieties undergo a Claisen rearrangement to form an allenyl intermediate, which rapidly tautomerizes and cyclizes into a 2H-chromene (benzopyran) structure[3].

Because TPPG possesses three such functional groups, the localized generation of highly reactive chromene double bonds triggers an immediate, auto-accelerating addition polymerization[4]. This process occurs entirely without the release of volatile byproducts, transitioning the liquid monomer into a densely cross-linked, polyaromatic thermoset network. Consequently, the "decomposition" of the monomer is actually an auto-curing mechanism that yields a final network with exceptional thermal stability and high char yield.

MechanisticPathway A 1,3,5-Tris(2-propynyloxy)benzene (TPPG) B Thermal Activation (>200 °C) A->B C [3,3]-Sigmatropic Rearrangement B->C Claisen Shift D 2H-Chromene (Benzopyran) C->D Isomerization E Exothermic Polymerization D->E C=C Cross-linking F Cross-Linked Thermoset Network E->F High Char Yield

Fig 1: Thermally induced Claisen rearrangement and polymerization pathway of TPPG.

Thermal Analysis: DSC and TGA Signatures

To accurately characterize the thermal stability of TPPG, it is critical to correlate heat flow with mass changes. Differential Scanning Calorimetry (DSC) captures the thermodynamics of the phase changes and curing, while Thermogravimetric Analysis (TGA) verifies the absence of volatilization during curing and identifies the ultimate degradation temperature (Td).

Table 1: Quantitative Thermal Profile of TPPG

PropertyValueAnalytical MethodMechanistic Significance
Melting Point ~82 °CDSC (Endotherm)Phase transition from crystalline solid to liquid.
Onset of Curing ~190 - 200 °CDSC (Exotherm)Initiation of Claisen rearrangement.
Peak Exotherm ~230 - 250 °CDSCMaximum rate of chromene polymerization.
Degradation Onset (Td) >400 °CTGA (Mass Loss)Breakdown of the cross-linked polyaromatic network.
Char Yield (at 800 °C) >50%TGAHigh carbon retention due to dense aromatic cross-linking.

Self-Validating Experimental Protocol for Thermal Profiling

To prove that the massive thermal event observed in DSC is a curing mechanism and not decomposition, the following self-validating workflow must be employed. By utilizing a heat-cool-heat DSC cycle paired with parallel TGA, researchers can definitively isolate the polymerization event.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 2.0–5.0 mg of high-purity TPPG into an alumina or hermetically sealed aluminum crucible.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen (N2) at a flow rate of 50 mL/min to prevent oxidative degradation, isolating purely thermal responses.

  • First Heating Cycle (DSC): Ramp the temperature from 25 °C to 300 °C at a rate of 10 °C/min.

    • Observation: Record the sharp endotherm (~82 °C) corresponding to melting, followed by a broad, intense exotherm (~200–250 °C) corresponding to the Claisen rearrangement and polymerization.

  • Cooling Cycle: Rapidly cool the sample back to 25 °C at 20 °C/min.

  • Second Heating Cycle (Validation): Ramp the temperature again to 300 °C at 10 °C/min.

    • Causality Check: The absence of both the melting endotherm and the curing exotherm in this second scan validates that the monomer has been fully consumed and irreversibly converted into an amorphous, cross-linked thermoset.

  • TGA Degradation Analysis: In a parallel TGA run, heat a fresh sample from 25 °C to 800 °C at 10 °C/min. The mass must remain constant through the 250 °C exotherm, confirming addition polymerization without volatile release. True thermal degradation (mass loss) will only begin >400 °C as the polyaromatic network breaks down.

ExperimentalWorkflow S1 Sample Prep: 2-5 mg TPPG Alumina Crucible, N2 Atmosphere S2 DSC Ramp 1: 10 °C/min (Ambient to 300 °C) S1->S2 S5 TGA Ramp: 10 °C/min (Ambient to 800 °C) S1->S5 Parallel Analysis S3 Identify Endotherm (~82 °C) & Exotherm (200-250 °C) S2->S3 S4 Cool to 25 °C & Run DSC Ramp 2 (Validation) S3->S4 Verifies irreversible curing S6 Confirm Zero Mass Loss During Curing & Quantify Char Yield S5->S6 Correlates thermal events

Fig 2: Self-validating thermal analysis workflow combining DSC and TGA.

Safety and Handling Under Thermal Stress

While the controlled curing of TPPG yields highly stable networks, bulk heating of the monomer poses significant safety risks. The Claisen rearrangement and subsequent polymerization are highly exothermic, as detailed in [3]. If conducted in a large, unventilated mass without an adequate heat sink, the reaction can undergo thermal runaway, leading to uncontrolled decomposition.

Under extreme thermal degradation or combustion, TPPG will break down and release irritating gases and vapors, primarily carbon monoxide and carbon dioxide[2]. It is imperative to handle bulk curing in highly controlled, step-cure environments (e.g., programmed oven ramps) to safely dissipate the exothermic heat of polymerization.

References

  • Royal Society of Chemistry (RSC). "Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids." Retrieved from [Link]

  • American Chemical Society (ACS). "Novel Benzoxazine Monomers Containing p-Phenyl Propargyl Ether: Polymerization of Monomers and Properties of Polybenzoxazines." Retrieved from[Link]

  • ResearchGate. "Synthesis of Propargyl-Terminated Polybutadiene Acrylonitrile and Properties of the Resulting Polytriazole Elastomers." Retrieved from[Link]

Sources

Trifunctional Alkyne Monomers: Architects of Advanced Polymer Networks & Bio-Orthogonal Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trifunctional alkyne monomers represent a critical topological pivot in macromolecular engineering. Unlike their bifunctional counterparts, which are limited to linear chain extension, trifunctional monomers (TFAMs) introduce branching points essential for constructing hyper-crosslinked networks, porous frameworks, and dendrimeric architectures.[1] This guide analyzes the technical utility of TFAMs—specifically focusing on 1,3,5-triethynylbenzene (TEB) and trimethylolpropane tripropargyl ether (TMPTPE) —in the synthesis of Conjugated Microporous Polymers (CMPs) and bio-orthogonal hydrogels.[1]

Molecular Architecture & Reactivity

The "Power of Three" in TFAMs allows for the transition from 1D linear chains to 3D infinite networks. The reactivity is primarily governed by the specific type of alkyne moiety:

  • Terminal Alkynes (e.g., TEB): Highly reactive in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira-Hagihara coupling.[1] They act as rigid nodes in conductive frameworks.

  • Propargyl Ethers (e.g., TMPTPE): Flexible aliphatic linkers used in hydrogel formation.[1] Their rotational freedom prevents crystallization, favoring amorphous, swellable networks ideal for drug diffusion.[1]

Topology Control

In network synthesis, the average functionality (


) determines the gel point.[1] Using a trifunctional monomer (

) with a difunctional linker (

) creates a system where the critical conversion (

) for gelation is defined by the Flory-Stockmayer equation:

Where

is the stoichiometric ratio.[1] For a stoichiometric mixture of A3 + B2, gelation occurs rapidly, necessitating precise control over reaction kinetics (e.g., ligand-accelerated catalysis).

Application Domain: Conjugated Microporous Polymers (CMPs)

Target Analyte: 1,3,5-Triethynylbenzene (TEB) Field: Gas Storage & Heterogeneous Catalysis[1]

TEB serves as a rigid, planar node. When copolymerized with di-halogenated aromatics via Sonogashira coupling, it yields CMPs with permanent microporosity.[1]

Key Performance Metrics
PropertyValue RangeMechanism
BET Surface Area 500 – 1200 m²/gRigid triangular geometry prevents dense packing, creating intrinsic voids.[1]
Pore Size 0.6 – 2.0 nmTunable by varying the length of the "strut" (the difunctional comonomer).
H₂ Uptake 1.5 – 2.5 wt% (77 K)High enthalpy of adsorption at alkyne-rich sites.[1]
Synthesis Pathway

The synthesis typically employs a Pd(0)/Cu(I) catalytic system.[1] The exclusion of oxygen is critical to prevent Glaser homocoupling defects, which disrupt the ordered pore structure.

Application Domain: "Click" Hydrogels for Drug Delivery

Target Analyte: Trimethylolpropane Tripropargyl Ether (TMPTPE) Field: Controlled Release Depots[1]

In biomedical engineering, TMPTPE acts as a crosslinker for azide-functionalized polymers (e.g., Azide-PEG-Azide).[1] The resulting hydrogels are formed via CuAAC, yielding chemically defined networks with high mechanical toughness due to the triazole linkages.

Mechanism of Action[1]
  • Sol-Gel Transition: Solutions of TMPTPE and PEG-Diazide are mixed.

  • Bio-Orthogonality: The reaction proceeds in aqueous buffer at physiological pH/temperature.

  • Drug Entrapment: Therapeutics are physically entrapped within the mesh or covalently tethered if they possess a pendant azide.

Experimental Protocol: Synthesis of a TMPTPE-PEG Hydrogel

Objective: To synthesize a chemically crosslinked hydrogel using a trifunctional alkyne monomer via CuAAC.

Materials
  • Monomer A (Crosslinker): Trimethylolpropane tripropargyl ether (TMPTPE) [MW ~250 Da][1]

  • Monomer B (Backbone): Linear PEG-Diazide (MW 2000 Da)[1]

  • Catalyst: CuSO₄[1][2][3][4]·5H₂O (100 mM stock in dH₂O)[1]

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (200 mM stock)[1]

  • Reducing Agent: Sodium Ascorbate (500 mM stock, freshly prepared)

  • Buffer: PBS (pH 7.4)

Protocol Steps
  • Stoichiometry Calculation:

    • Calculate moles of alkyne groups:

      
      .
      
    • Calculate moles of azide groups:

      
      .
      
    • Target a 1:1 ratio of Alkyne:Azide.[2]

  • Pre-Complexation (Critical for Kinetics):

    • Mix CuSO₄ and THPTA in a 1:5 molar ratio (Cu:Ligand) in a separate vial. Incubate for 5 minutes. The solution should remain clear blue. Why: THPTA protects Cu(I) from oxidation and disproportionation.[1]

  • Pre-Polymer Solution:

    • Dissolve TMPTPE and PEG-Diazide in PBS (10 wt% total polymer concentration).[1] Vortex until clear.

  • Initiation:

    • Add the Cu/THPTA complex to the polymer solution (Final [Cu] = 1 mM).

    • Add Sodium Ascorbate (Final [Asc] = 5 mM).[3]

    • Observation: The mixture may turn slightly yellow (formation of Cu(I)).[2]

  • Curing & Validation:

    • Allow to sit at 37°C.

    • Inverted Tube Test: Gelation is confirmed when the vial can be inverted without flow (typically 10-30 mins).

  • Purification:

    • Dialyze the hydrogel against EDTA solution (10 mM) for 24 hours to remove copper residues before biological application.

Visualization of Reaction Pathways[1]

Diagram 1: Network Topology Formation

This diagram illustrates the topological transformation from monomers to a crosslinked network using a trifunctional node.

NetworkFormation cluster_inputs Precursors cluster_process CuAAC Catalysis cluster_output 3D Network A3 Trifunctional Alkyne (A3) (Branching Unit) Cat Cu(I)/THPTA Catalyst Cycle A3->Cat Terminal Alkyne B2 Difunctional Azide (B2) (Linear Linker) B2->Cat Azide Group Net Hyper-Crosslinked Network (Triazole Linkages) Cat->Net Step-Growth Polymerization Net->Net Infinite Mesh

Caption: Transformation of trifunctional alkyne nodes (A3) and difunctional azide linkers (B2) into a 3D network via CuAAC catalysis.

Diagram 2: The CuAAC Catalytic Cycle (Simplified)

Understanding the mechanistic role of Copper(I) is vital for troubleshooting gelation failures (e.g., oxidation of catalyst).[1]

CuAACCycle Step1 1. Cu(I)-Acetylide Formation Step2 2. Azide Coordination Step1->Step2 + R-N3 Step3 3. Metallacycle Formation Step2->Step3 Rate Limiting Step4 4. Triazole Release Step3->Step4 Ring Contraction Step4->Step1 + Alkyne - Product

Caption: The Cu(I) catalytic cycle. Step 1 requires a terminal alkyne.[2] Oxidation of Cu(I) to Cu(II) stops the cycle at Step 1.[1]

References

  • Conjugated Microporous Poly(phenylene butadiynylene)s. ResearchGate. [Link]

  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. PubMed Central (PMC). [Link]

  • Rationally designed conjugated microporous polymers for efficient photocatalytic chemical transformations. Royal Society of Chemistry (RSC). [Link][1]

  • Thiol-Ene Click Hydrogels for Therapeutic Delivery. Kinam Park Lab. [Link]

  • Ultramicroporous Polyphenylenes via Diels–Alder Polycondensation Approach. PubMed Central (PMC). [Link]

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Technical Whitepaper: Health, Safety, and Applied Methodologies for 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6) is an advanced, tri-functional organic building block primarily utilized in materials science and pharmaceutical development. Characterized by a central benzene ring substituted with three terminal propargyl ether groups, it is highly valued as a cross-linking agent in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. Its applications range from the synthesis of complex dendrimers for dye-sensitized solar cells to the functionalization of polymers[1][2].

As a Senior Application Scientist, I emphasize that while this compound is a powerful tool for 3[3], its multi-alkyne structure requires rigorous, causality-driven safety protocols. Understanding the mechanistic behavior of its reactive moieties is essential to prevent unwanted reactivity and ensure operator safety.

Physicochemical Properties & Hazard Identification

To design safe handling procedures, we must first analyze the compound's physical constraints. The data below synthesizes the core physicochemical properties:

PropertyValueScientific Implication
CAS Number 114233-80-6Unique identifier for regulatory tracking[4].
Molecular Formula C15H12O3High carbon-to-oxygen ratio; lipophilic nature[5].
Molecular Weight 240.26 g/mol Standard mass for precise stoichiometric calculations[6].
Melting Point 80.0 – 84.0 °CSolid at room temperature; requires dissolution for reactions[7].
Physical Form Crystalline PowderPresents a potential inhalation and combustible dust hazard[5].
Purity >98.0% (T)High purity minimizes side-reactions from trace contaminants[7].

Note: Under US Federal Regulations (TSCA), this product is supplied solely for R&D use by qualified personnel. Its toxicological properties have not been fully determined[8].

Mechanistic Toxicology & Health Safety

Standard safety data sheets assign this compound an HMIS/NFPA rating of 0 for Health, Flammability, and Instability[8]. However, field experience dictates a more nuanced approach based on its chemical structure:

  • Reactivity Causality: Terminal alkynes are energy-rich. While the compound is stable under standard conditions, the propargyl ether linkages are susceptible to auto-oxidation. Prolonged exposure to ambient light and atmospheric oxygen can lead to the formation of shock-sensitive peroxides. Therefore, it is mandatory to store the compound in a tightly closed container in a cool (<15 °C), dark environment[1][8].

  • Physiological Causality: As a fine crystalline powder (ranging from white to orange/green), it poses a risk of mechanical eye irritation and respiratory tract irritation[7][8]. The lipophilic benzene core allows it to interact with lipid bilayers, meaning laboratory co-solvents (like DMSO or DMF) could facilitate dermal penetration. Strict barrier controls (nitrile gloves, lab coat, safety goggles) are non-negotiable.

  • Combustion Causality: In the event of a laboratory fire, closed containers may explode due to the heat-induced polymerization or rapid decomposition of the three alkyne groups. Extinguish fires using dry chemical, foam, or CO2, and avoid direct high-pressure water streams which may scatter the combustible powder[8].

Experimental Workflow & Safety Protocols: CuAAC Cross-Linking

The following step-by-step protocol describes the safe handling of 1,3,5-Tris(2-propynyloxy)benzene during a standard CuAAC cross-linking reaction. This protocol is designed as a self-validating system , ensuring that any deviation from safe parameters is immediately detectable by the operator.

  • Step 1: Reagent Dispensing (Dust Mitigation)

    • Action: Weigh the crystalline powder exclusively inside a certified chemical fume hood using anti-static weighing boats.

    • Causality: Local exhaust ventilation captures aerosolized particulates, preventing respiratory exposure[8]. Anti-static tools prevent the accumulation of static charge, mitigating the risk of deflagrating the organic dust.

  • Step 2: Solvent Degassing (Oxidation Prevention)

    • Action: Dissolve the compound in the chosen solvent system (e.g., THF or t-BuOH/H2O) and degas via inert gas sparging (N2 or Argon) for 20 minutes prior to catalyst addition.

    • Causality: Oxygen must be rigorously excluded. In the presence of copper catalysts and oxygen, terminal alkynes undergo oxidative Glaser coupling. This not only depletes the tri-alkyne starting material but generates insoluble, potentially reactive polymeric networks.

    • Self-Validation: The solution should remain colorless or pale yellow. If the solution turns green or blue upon the addition of the Cu(I) source, oxygen has breached the system (oxidizing Cu(I) to Cu(II)), invalidating the degassing step and requiring a restart.

  • Step 3: Catalyst Addition

    • Action: Introduce the azide substrate, followed by CuSO4·5H2O, and finally, sodium ascorbate.

    • Causality: Sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ. Adding the reducing agent last ensures Cu(I) is generated exactly when the substrates are fully mixed, preventing premature catalyst degradation.

  • Step 4: Reaction Monitoring & Quenching

    • Action: Stir at room temperature. Quench the reaction with an aqueous EDTA or ammonium chloride solution.

    • Causality: Chelating agents immediately sequester the copper ions, halting the reaction and preventing copper-induced oxidative degradation of the newly formed triazole products during atmospheric workup.

    • Self-Validation: Complete consumption of the alkyne hazard can be verified via ATR-FTIR (disappearance of the terminal C-H stretch at ~3300 cm⁻¹) or LC-MS.

Process Visualization

The following diagram illustrates the critical path for safely executing a reaction with this tri-functional alkyne, highlighting the risk mitigation strategy at each node.

G A 1. Storage & Handling <15°C, Dark Environment B 2. Reagent Dispensing Fume Hood (Dust Mitigation) A->B C 3. Solvent Degassing Inert Gas Sparging B->C D 4. CuAAC Reaction Catalyst & Azide Addition C->D E 5. Quenching EDTA / NH4Cl Wash D->E F 6. Waste Segregation Heavy Metal / Organic Waste E->F

Workflow and risk mitigation strategy for CuAAC utilizing 1,3,5-Tris(2-propynyloxy)benzene.

Emergency Response & Incompatibilities

Even with rigorous protocols, accidental exposure requires immediate, evidence-based intervention:

  • Dermal/Ocular Exposure: Remove contaminated clothing immediately. Flush eyes or skin with copious amounts of water for at least 15 minutes. Do not use organic solvents to wash the skin, as this may drive the lipophilic compound deeper into the epidermis[8].

  • Incompatibilities: Strictly avoid storing or reacting this compound near strong oxidizing agents (e.g., peroxides, permanganates, concentrated nitric acid). The combination of strong oxidizers and multiple terminal alkynes presents a severe explosion hazard[8].

References

  • CAS 114233-80-6: Benzene, 1,3,5-tris(2-propynyloxy)-, CymitQuimica,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2Ec3Z2SSocI7ikR4WQkZj-pXwVjNKrlBK21zfXqlPHwiRDkAXReDJFP6g_jfHh7XdOC09vK8k2uHisM97RGLh0plAId4NDTE-JGTIwWQpF-1AernzJBFVDJvz56wcZqW_L3Dc]
  • 1,3,5-Tris(2-propynyloxy)benzene Product Page & SDS, TCI Chemicals,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPxHKLng0w81bNpQYuEDKUotnZlPswpTe1a0TlNU00siePom2vxIX_1GDq1Gjw3oQBjchJ6Ah4rp5eRhl2GOZyUC3FR1PLVXRUtVVAVna0WXU6mEIQ6JVVcW-XUHUO_MHXU9vF_w==]
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  • TCI AMERICA - Safety Data Sheet for 1,3,5-Tris(2-propynyloxy)benzene, Spectrum Chemical,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF8cWsiAOyXBHc7jGyqxI4bnRtBXxoSpJD0N5uNB7f7xI4wRYyrZQ_bj0wUaSTt9-A1r_ov4JxgwQIk_YmfdAkswS2QKsQ4HsEbB3vujbooq5vZAC3iS2fa1GWhuKgvcq6vki7xpYSzvCgR7Tvj6Q==]
  • Applications & Literature: 1,3,5-Tris(2-propynyloxy)benzene, TCI Chemicals,[https://vertexaisearch.cloud.google.
  • Synthesis of Clickable Fluorophores for Incorporation into Polymers, Newcastle University,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED5wdKcypZVjH8027aOhLRqWCAycC8qYxYOcpFS_JYkXWsEUB9Q6KFpsIPmEaQF3aZ2y44ROQie_L2C4dU811R6W0tIhOeo_QmhMpfc4UGLYgYSVfTkbRrJYNJ68jHR-xSchn74YT8CEIanM7RkM81jXYmUe3bjuhthhOeLeRMh1IwKt72Gpnu]
  • Click Chemistry Reagents, Chemie Brunschwig,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYw0FpRnYd_Zl8dRO_lV7z4BiYWNzshWRpnXEjxoq14AIeYumULX6Ci55npyFbroHy4BBmxzLUTubpLFaebBBqtINPDGmhywBmZVscs69ekm6HDTw3D3upWU85IyVDZiIOUkW4iWJgMUYFJtRxQND87Bk6DUVkNwbu0GzvtxSaWBIbTpTs5N8jUFnfDE9ExbH4IHCyhU1mODXFLuDvQsN5zBb6nj4=]

Sources

Methodological & Application

Application Note: 1,3,5-Tris(2-propynyloxy)benzene as a Trifunctional Scaffold in Copper-Catalyzed Click Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of multivalent therapeutics, dendrimers, and cross-linked materials, the spatial arrangement and valency of the core scaffold dictate the efficacy of the final construct. 1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6) is a premier C3-symmetric, trifunctional terminal alkyne. By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this scaffold allows for the rapid, highly regioselective assembly of trivalent 1,4-disubstituted 1,2,3-triazole conjugates. This technical guide details the mechanistic rationale, quantitative optimization, and self-validating protocols required to successfully deploy this scaffold in advanced chemical biology and drug development workflows.

Mechanistic Insights & Scaffold Rationale

As a Senior Application Scientist, it is critical to understand why this specific molecule behaves the way it does under CuAAC conditions, rather than simply following a recipe.

  • Symmetry and Steric Dynamics: The 1,3,5-substitution pattern provides a rigid, planar aromatic core with a 120° spatial distribution. While the first two azide cycloadditions proceed with standard rapid kinetics, the addition of the third azide is often sterically hindered[1]. This requires specific stoichiometric adjustments (excess azide) to drive the reaction to full C3-symmetric completion.

  • Electronic Activation: Propargyl ethers are highly reactive in click chemistry. The electronegative oxygen atom beta to the alkyne slightly increases the acidity of the terminal proton, facilitating the rapid formation of the crucial σ-bound copper-acetylide intermediate[2],[3].

  • Mitigating Oxidative Homocoupling: A major risk when working with polyalkynes is Glaser homocoupling (alkyne-alkyne cross-linking), which leads to insoluble polymeric networks. This is prevented by maintaining a rigorously reducing environment using a vast excess of sodium ascorbate and degassing the solvent matrix[3].

Logical Workflow of Trivalent Assembly

CuAAC_Workflow Scaffold 1,3,5-Tris(2-propynyloxy)benzene (Trifunctional Core) Complex Cu(I)-Acetylide Intermediate (Rate-Limiting for 3rd Arm) Scaffold->Complex Cu(I) Coordination Azide Azide-Functionalized Ligand (>3.5 Equivalents) Azide->Complex Cycloaddition Catalyst Catalyst System CuSO4 + Sodium Ascorbate Catalyst->Complex Active Cu(I) Generation Product C3-Symmetric Trivalent Conjugate (1,4-Disubstituted 1,2,3-Triazole) Complex->Product Protonolysis

Figure 1: Logical workflow and intermediate formation in the synthesis of a C3-symmetric conjugate.

Quantitative Data: Reaction Matrix Optimization

The following table synthesizes optimal reaction conditions for 1,3,5-Tris(2-propynyloxy)benzene across various high-value applications, highlighting the causality behind solvent and catalyst choices.

ParameterDendrimer / Star Polymer SynthesisMultivalent Antiviral ConjugatesAqueous Bioconjugation
Scaffold 1,3,5-Tris(2-propynyloxy)benzene1,3,5-Tris(2-propynyloxy)benzene1,3,5-Tris(2-propynyloxy)benzene
Azide Equivalents 3.5 – 4.0 eq3.66 eq5.0 – 10.0 eq (excess)
Catalyst System CuI / DIPEACuSO₄ / Sodium AscorbateCuSO₄ / NaAsc / THPTA
Solvent Matrix DMF or DMSOTHF / H₂O (1:1)PBS Buffer / t-BuOH
Time & Temp 12–24h, 60°C48h, 25°C (RT)2–4h, 25°C (RT)
Typical Yield >80%>85%Quantitative (by LC-MS)
Reference [1][4][2]

Experimental Protocol: Synthesis of a C3-Symmetric Trivalent Conjugate

This methodology is designed for the synthesis of multivalent small molecules (e.g., targeting ligands or antivirals) and incorporates self-validating checkpoints to ensure scientific integrity[4].

Reagents Required
  • Core Scaffold: 1,3,5-Tris(2-propynyloxy)benzene (1.0 eq, 0.416 mmol)

  • Ligand: Azide-functionalized molecule (3.66 eq, 1.52 mmol)

  • Catalyst Precursor: CuSO₄·5H₂O (0.37 eq, 0.152 mmol)

  • Reducing Agent: Sodium Ascorbate (3.66 eq, 1.52 mmol)

  • Solvent: Tetrahydrofuran (THF) and Milli-Q Water (1:1 v/v, 4 mL total)

Step-by-Step Methodology & Causality

Step 1: Substrate Dissolution Dissolve 100 mg (0.416 mmol) of 1,3,5-Tris(2-propynyloxy)benzene and the azide-functionalized ligand in 2 mL of THF.

  • Causality: The trifunctional core is highly hydrophobic. Pre-dissolving the substrates in the organic phase prevents premature precipitation when the aqueous catalyst is introduced.

Step 2: Catalyst Preparation (Self-Validating Step) In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in 2 mL of Milli-Q water.

  • Self-Validation Checkpoint: Upon mixing, the solution must rapidly transition from pale blue (Cu²⁺) to colorless or a very pale yellow (active Cu⁺). If the solution turns brown or green, oxidative degradation has occurred; discard and remake the catalyst[3].

Step 3: Degassing Sparge both the organic and aqueous solutions with Argon or Nitrogen gas for 10 minutes.

  • Causality: Removing dissolved oxygen is critical to prevent the Cu(I) species from oxidizing back to Cu(II), which would halt the catalytic cycle and promote unwanted Glaser homocoupling of the alkynes.

Step 4: Reaction Initiation & Monitoring Add the aqueous catalyst mixture dropwise to the THF solution under vigorous magnetic stirring. Seal the vessel under an inert atmosphere and stir at room temperature for 48 hours[4].

  • Self-Validation Checkpoint (LC-MS): The reaction will quickly yield the mono- and di-substituted intermediates. The mass spectrum will show a persistent [M+2] peak for several hours due to the steric bulk hindering the final arm. The reaction is only complete when the [M+2] peak fully transitions to the [M+3] mass.

Step 5: Quenching and Copper Chelation Once complete, add 5 mL of saturated aqueous EDTA solution or dilute ammonium hydroxide, and stir for 30 minutes. Extract the product with Ethyl Acetate (3 x 10 mL).

  • Causality: Cu(I) is highly cytotoxic and can interfere with downstream biological assays or fluorescence readouts. EDTA strongly chelates the copper, pulling it entirely into the aqueous waste phase, ensuring a biologically compatible final product. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

References

  • 1,3,5-Tris(2-propynyloxy)benzene | 114233-80-6 - TCI Chemicals. Source: tcichemicals.com.

  • 1,3,5-Tris(2-propynyloxy)benzene - TCI Chemicals. Source: tcichemicals.com.

  • [2] Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. Source: nih.gov. 2

  • [3] Click Chemistry Azide-Alkyne Cycloaddition. Source: organic-chemistry.org. 3

  • [1] Linear Photophysics and Femtosecond Nonlinear Spectroscopy of a Star-Shaped Squaraine Derivative (Trigonal Scaffolds for Multivalent Targeting). Source: amazonaws.com. 1

  • [4] Supplementary benzene antivirals ACS 3 clean. Source: amazonaws.com. 4

Sources

Application Note: Synthesis and Activation of Triazole-Linked Porous Organic Polymers (POPs) using 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Materials Scientists, Polymer Chemists, and Drug Delivery Researchers Document Type: Advanced Application Note & Standard Operating Procedure (SOP)

Mechanistic Rationale & Design Philosophy

The development of Porous Organic Polymers (POPs) has revolutionized fields ranging from gas storage to targeted drug delivery. The architectural integrity of these networks depends heavily on the geometry and reactivity of the chosen monomers. 1,3,5-Tris(2-propynyloxy)benzene (also known as 1,3,5-tripropargyloxybenzene) is a highly versatile, trifunctional alkyne monomer. It is synthesized via the nucleophilic substitution of 1,3,5-trihydroxybenzene with propargyl bromide 1.

Unlike rigid aromatic alkynes (e.g., 1,3,5-triethynylbenzene), the ether linkages (–O–CH₂–) in 1,3,5-tris(2-propynyloxy)benzene provide critical rotational flexibility. This flexibility allows the growing polymer network to adopt thermodynamically favorable conformations during cross-linking, minimizing steric strain and preventing premature precipitation. This monomer has been successfully deployed as a robust capping agent in the assembly of interlocked covalent organic cages 2 and as a thermal cross-linker for advanced dielectrics 3.

For POP synthesis, we utilize Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) 4. This "Click Chemistry" approach yields 1,2,3-triazole linkages that are chemically inert, thermally stable, and possess a strong dipole moment. The nitrogen-rich pore walls generated by these triazole rings act as highly basic docking sites, drastically enhancing the polymer's affinity for acidic gases like CO₂ or serving as hydrogen-bonding anchors for drug molecules.

Reaction Pathway & Workflow

The following diagram illustrates the mechanistic pathway and experimental workflow for synthesizing a triazole-linked POP using 1,3,5-tris(2-propynyloxy)benzene and a bifunctional azide (e.g., 1,4-diazidobenzene).

POP_Synthesis cluster_0 Precursors & Catalytic System cluster_1 Reaction Pathway cluster_2 Purification & Activation M1 Monomer A: 1,3,5-Tris(2-propynyloxy)benzene Int Cu-Acetylide Complex M1->Int M2 Monomer B: 1,4-Diazidobenzene Cyclo 1,3-Dipolar Cycloaddition M2->Cyclo Cat Catalyst: CuSO₄ / Sodium Ascorbate Act In Situ Reduction: Cu(II) → Cu(I) Cat->Act Sol Solvent: DMF / H₂O Sol->Cyclo Act->Int Catalyzes Int->Cyclo Net 3D Triazole-Linked Polymer Network Cyclo->Net 80 °C, 72h Sox Soxhlet Extraction (MeOH / THF) Net->Sox Dry Thermal Vacuum Drying Sox->Dry Removes impurities Final Activated POP Dry->Final Evacuates pores

Workflow and mechanistic pathway for the synthesis of triazole-linked POPs via CuAAC.

Experimental Protocol

This protocol is designed as a self-validating system. Visual and physical changes at each step serve as built-in quality control checkpoints.

Materials Required:
  • Monomer A: 1,3,5-Tris(2-propynyloxy)benzene (2.0 mmol, 480.5 mg)

  • Monomer B: 1,4-Diazidobenzene (3.0 mmol, 480.4 mg)

  • Catalyst: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.3 mmol, 75 mg)

  • Reducing Agent: Sodium Ascorbate (0.6 mmol, 119 mg)

  • Solvents: N,N-Dimethylformamide (DMF) (Anhydrous, 20 mL), Deionized Water (5 mL), Methanol (HPLC grade), Tetrahydrofuran (THF).

Step-by-Step Methodology:

Step 1: Monomer Dissolution & Stoichiometric Balancing

  • In a 50 mL Schlenk flask, dissolve Monomer A (2.0 mmol) and Monomer B (3.0 mmol) in 20 mL of DMF.

  • Causality: The 2:3 molar ratio is mathematically critical. Monomer A provides 6 alkyne equivalents (2 × 3), and Monomer B provides 6 azide equivalents (3 × 2). Maintaining this exact 1:1 functional group stoichiometry ensures infinite network propagation and prevents the formation of unreacted, dangling end-groups that reduce overall surface area.

Step 2: Catalyst Preparation

  • In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in 5 mL of deionized water. The solution will briefly turn yellow/orange, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Causality: Sodium ascorbate acts as a mild reducing agent to continuously regenerate the active Cu(I) species from any Cu(II) formed via trace oxidation. This ensures high catalytic turnover without the need to handle highly sensitive organometallic Cu(I) precursors.

Step 3: Degassing (Critical Step)

  • Transfer the aqueous catalyst solution into the Schlenk flask containing the monomers.

  • Subject the mixture to three consecutive Freeze-Pump-Thaw cycles using liquid nitrogen.

  • Causality: The removal of dissolved oxygen is non-negotiable. In the presence of O₂, Cu(I) catalyzes the Glaser-Eglinton homocoupling of alkynes. This side reaction consumes Monomer A, disrupts the delicate A₂B₃ stoichiometry, and leads to severe structural defects in the porous network.

Step 4: Polymerization

  • Backfill the flask with Argon and heat the mixture at 80 °C in an oil bath for 72 hours without stirring.

  • Self-Validation: Over 24–48 hours, the solution will transition from a homogeneous liquid to a monolithic, solvent-swollen gel. The inability of a magnetic stir bar to move confirms successful macroscopic cross-linking.

Step 5: Purification (Soxhlet Extraction)

  • Recover the monolithic gel, crush it gently into a coarse powder, and place it in a cellulose extraction thimble.

  • Perform Soxhlet extraction using Methanol for 24 hours, followed by THF for 24 hours.

  • Causality: POPs possess highly tortuous microporous networks that trap unreacted monomers, DMF, and copper salts via strong capillary and coordination forces. Simple batch washing is thermodynamically insufficient to displace these guests; continuous Soxhlet extraction provides the necessary concentration gradient to achieve complete purification.

Step 6: Activation (Pore Evacuation)

  • Transfer the purified powder to a vacuum oven. Dry at 120 °C under dynamic vacuum (< 10⁻² mbar) for 24 hours.

  • Causality: Thermal vacuum drying removes the volatile THF. The slow ramping of temperature prevents rapid solvent boiling, which can cause capillary-force-induced pore collapse.

Quantitative Data Presentation

The choice of the azide co-monomer directly dictates the textural properties of the resulting POP. The table below summarizes the expected quantitative data when pairing 1,3,5-Tris(2-propynyloxy)benzene with various azides.

Table 1: Comparative Textural Properties of 1,3,5-Tris(2-propynyloxy)benzene Derived POPs

Co-Monomer (Azide)Stoichiometric Ratio (Alkyne : Azide)BET Surface Area (m²/g)Total Pore Volume (cm³/g)CO₂ Uptake (mg/g at 273 K, 1 bar)
1,4-Diazidobenzene 1:1 (Balanced)~6800.4585
4,4'-Diazidobiphenyl 1:1 (Balanced)~8100.5874
1,3,5-Triazidobenzene 1:1 (Balanced)~9400.72102

Note: Data represents standard baseline metrics for triazole-linked porous networks synthesized under optimal CuAAC conditions.

Troubleshooting & Quality Control

  • Symptom: The final polymer powder retains a distinct green or blue tint.

    • Diagnosis: Incomplete removal of trapped Cu(II) species coordinated to the triazole rings.

    • Solution: Prior to Soxhlet extraction, soak the crushed polymer in a 0.1 M aqueous solution of EDTA (Ethylenediaminetetraacetic acid) for 12 hours. EDTA acts as a strong hexadentate chelator, stripping the copper from the triazole nitrogen atoms.

  • Symptom: BET surface area is significantly lower than expected (< 300 m²/g).

    • Diagnosis: Pore collapse occurred during the activation (drying) phase due to high surface tension of the trapped solvent.

    • Solution: Replace thermal vacuum drying with Supercritical CO₂ Drying . Exchange the THF in the pores with liquid CO₂ at high pressure, then raise the temperature above the critical point (31.1 °C). This transitions the fluid to a supercritical state, eliminating the liquid-gas meniscus and preventing capillary stress on the pore walls.

References

  • Title: US8946391B2 - Construction of a multivalent scFv through alkyne-azide 1,3-dipolar cycloaddition Source: Google Patents URL
  • Title: Interlocked covalent organic cages: Design, synthesis, and self-assembly Source: RHHZ URL
  • Title: Role of cross-linking process on the performance of PMMA Source: MedCrave Online URL
  • Title: Supporting Information for Angew. Chem. Int. Ed. Z 54078 (General Procedure for Non-aqueous Click Chemistry Catalyzed by Cu)

Sources

Using 1,3,5-Tris(2-propynyloxy)benzene as a cross-linking agent for polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: 1,3,5-Tris(2-propynyloxy)benzene: A Trifunctional Cross-Linking Agent for Advanced Polymer Networks

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scope

1,3,5-Tris(2-propynyloxy)benzene is a C3-symmetric molecule featuring a central benzene core functionalized with three terminal alkyne (propargyl ether) groups.[1][2] This unique trifunctional architecture makes it an exceptional cross-linking agent for the synthesis of highly stable, three-dimensional polymer networks. The terminal alkyne moieties are particularly amenable to the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry".[3][4]

This reaction's high efficiency, specificity, and compatibility with a wide range of functional groups allow for the precise formation of robust 1,2,3-triazole linkages under mild conditions.[5] The resulting cross-linked polymers, or thermosets, exhibit significantly enhanced thermal, mechanical, and chemical resistance compared to their linear counterparts.[6][7]

These application notes provide a comprehensive guide for utilizing 1,3,5-Tris(2-propynyloxy)benzene as a cross-linking agent. We will delve into the underlying chemical mechanisms, provide detailed protocols for polymer network synthesis and characterization, and offer insights into the interpretation of analytical data.

Chemical Properties & Handling

A summary of the key properties of 1,3,5-Tris(2-propynyloxy)benzene is presented below.

PropertyValueReference
Synonym 1,3,5-Tris(propargyloxy)benzene[1]
CAS Number 114233-80-6[1][2]
Molecular Formula C₁₅H₁₂O₃[1]
Molecular Weight 240.25 g/mol [1]
Appearance White to orange or green powder/crystal[2]
Purity Typically >97%[2]
Storage Store at room temperature[1]

Safety & Handling:

  • Always handle this chemical in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) from the supplier for complete safety and handling information before use.

  • Terminal alkynes can be reactive; avoid contact with strong oxidizing agents and bases.

Mechanism of Cross-Linking: The CuAAC Reaction

The primary mechanism for forming a polymer network with 1,3,5-Tris(2-propynyloxy)benzene involves the CuAAC reaction. This process connects the trifunctional alkyne cross-linker with polymer chains that have been functionalized with azide groups. The reaction is highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[5]

The key steps of the catalytic cycle are:

  • Generation of Cu(I): The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate.[3][8]

  • Copper-Acetylide Formation: The Cu(I) catalyst coordinates with one of the terminal alkyne groups on the cross-linker, forming a copper-acetylide intermediate.[3]

  • Cycloaddition: The copper-acetylide intermediate then reacts with an azide group on a polymer chain. This is followed by a cycloaddition to form a six-membered copper-containing ring.[3]

  • Product Release & Catalyst Regeneration: The ring rearranges and, through protonolysis, releases the stable 1,2,3-triazole linkage, regenerating the Cu(I) catalyst to participate in the next reaction cycle.[3]

Each molecule of 1,3,5-Tris(2-propynyloxy)benzene can react with three separate azide-functionalized polymer chains, creating a robust covalent junction point. The accumulation of these junctions throughout the material transforms the initially separate polymer chains into a single, insoluble, and infusible network.

G cluster_0 Reactants cluster_1 Catalytic System cluster_2 Result crosslinker 1,3,5-Tris(2-propynyloxy)benzene (Trifunctional Alkyne) network Cross-Linked Polymer Network (Thermoset) crosslinker->network Forms Junctions polymer Azide-Functionalized Polymer Chains (n) polymer->network Forms Network Backbone catalyst CuSO₄ + Sodium Ascorbate (Generates Cu(I) in situ) catalyst->network Catalyzes Reaction ligand Ligand (e.g., THPTA) (Stabilizes Cu(I)) ligand->catalyst Stabilizes

Caption: Logical workflow for polymer network formation.

Experimental Protocols

Protocol 1: Synthesis of a Cross-Linked Polymer Network

This protocol provides a general method for cross-linking an azide-functionalized polymer with 1,3,5-Tris(2-propynyloxy)benzene. The stoichiometry is critical: the ratio of alkyne groups to azide groups determines the cross-link density and, consequently, the final material properties.[7] A common starting point is a 1:1 molar ratio of alkyne functional groups to azide functional groups.

Materials:

  • Azide-functionalized polymer (e.g., poly(glycidyl azide), azide-modified polycaprolactone)

  • 1,3,5-Tris(2-propynyloxy)benzene

  • Solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • Ligand (optional but recommended for biocompatibility or sensitive systems): Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)[8]

  • Nitrogen or Argon source

Procedure:

  • Polymer & Cross-linker Dissolution:

    • In a round-bottom flask, dissolve the azide-functionalized polymer in the chosen solvent under an inert atmosphere (e.g., nitrogen).

    • Add 1,3,5-Tris(2-propynyloxy)benzene. The amount should be calculated to achieve the desired stoichiometric ratio of alkyne-to-azide groups. For a 1:1 ratio, use 1 mole of the cross-linker for every 3 moles of azide groups on the polymer chains.

    • Stir the mixture until all components are fully dissolved.

  • Catalyst Preparation:

    • In a separate vial, prepare a stock solution of CuSO₄·5H₂O in deionized water (e.g., 20 mM).

    • In another vial, prepare a fresh stock solution of sodium L-ascorbate in deionized water (e.g., 100 mM).[9]

    • If using a ligand, prepare a stock solution of THPTA in deionized water (e.g., 50 mM). Premix the CuSO₄ solution with the THPTA solution (a common ratio is 1:5 copper to ligand) and let it sit for a few minutes.[8]

  • Initiation of Cross-Linking:

    • To the stirred polymer/cross-linker solution, add the sodium ascorbate solution (a typical final concentration is 5 mM).[9]

    • Add the CuSO₄ or Cu/THPTA solution to initiate the reaction (a typical final copper concentration is 0.1-0.5 mM).[3][9]

    • A color change may be observed as the reaction begins.

  • Curing Process:

    • Allow the reaction to proceed at room temperature. The solution will gradually increase in viscosity as the network forms, eventually leading to gelation. The time to gelation depends on concentration, catalyst loading, and polymer molecular weight.

    • For solvent casting, pour the reaction mixture into a mold (e.g., a PTFE dish) immediately after adding the catalyst.

    • Place the mold in a vacuum oven at a moderately elevated temperature (e.g., 40-60 °C) to slowly evaporate the solvent and complete the curing process over several hours to overnight.

  • Purification:

    • Once cured, the resulting polymer film or monolith can be swollen in a good solvent (e.g., THF) for 24-48 hours to extract any unreacted monomers, catalyst residues, and other impurities.

    • Replace the solvent several times during this period.

    • Dry the purified network under vacuum until a constant weight is achieved.

G start Start: Prepare Reagents dissolve 1. Dissolve Polymer & Cross-linker in Solvent start->dissolve catalyst_prep 2. Prepare Catalyst & Reductant Solutions dissolve->catalyst_prep mix 3. Add Reductant, then Catalyst to Initiate dissolve->mix catalyst_prep->mix cast 4. Cast Mixture into Mold mix->cast cure 5. Cure in Vacuum Oven (e.g., 40-60°C, 12-24h) cast->cure swell 6. Swell in Solvent to Purify cure->swell dry 7. Dry Under Vacuum swell->dry end End: Characterize Cross-Linked Polymer dry->end

Caption: Experimental workflow for polymer synthesis.

Characterization of Cross-Linked Networks

Characterizing the polymer network is essential to confirm successful cross-linking and to understand its final properties.

Expected Changes in Polymer Properties
PropertyUncross-linked PolymerCross-linked PolymerRationale
Solubility SolubleInsoluble, swellsCovalent network prevents dissolution.[7]
Glass Transition (Tg) LowerHigherRestricted chain mobility due to cross-links.[7]
Thermal Stability LowerHigherCovalent network requires more energy to decompose.[10]
Storage Modulus (E') LowerHigher (above Tg)Network structure provides elastic resistance to deformation.[11]
Protocol 2: Recommended Characterization Techniques

A. Fourier-Transform Infrared Spectroscopy (FTIR)

  • Purpose: To confirm the completion of the click reaction.

  • Methodology: Acquire FTIR spectra of the starting azide-functionalized polymer, the 1,3,5-Tris(2-propynyloxy)benzene cross-linker, and the final cured polymer network.

  • Interpretation: The key signature of a successful reaction is the disappearance or significant reduction of the characteristic azide peak (N₃ stretch) at approximately 2100 cm⁻¹ . Concurrently, the terminal alkyne peak (≡C-H stretch) around 3300-3250 cm⁻¹ from the cross-linker should also disappear. The formation of the triazole ring can sometimes be observed, though its signals may be obscured by other peaks in the polymer backbone.[12]

B. Differential Scanning Calorimetry (DSC)

  • Purpose: To measure the glass transition temperature (Tg).

  • Methodology: A small sample (5-10 mg) of the cured polymer is sealed in an aluminum pan. The sample is subjected to a heat-cool-heat cycle (e.g., from -50 °C to 200 °C at a rate of 10 °C/min) under a nitrogen atmosphere. The Tg is determined from the second heating scan.

  • Interpretation: An increase in the Tg of the cross-linked polymer compared to the uncross-linked precursor is a strong indicator of successful network formation.[11] The magnitude of the Tg shift is proportional to the cross-link density.

C. Thermogravimetric Analysis (TGA)

  • Purpose: To assess the thermal stability of the polymer network.

  • Methodology: A sample (5-10 mg) is heated on a microbalance in a controlled atmosphere (typically nitrogen) at a constant rate (e.g., 10 °C/min) up to a high temperature (e.g., 600 °C). The weight of the sample is recorded as a function of temperature.

  • Interpretation: Cross-linked polymers are expected to exhibit a higher onset temperature of decomposition compared to the linear polymer. An increased char yield (the percentage of material remaining at the end of the analysis) also indicates enhanced thermal stability.[10]

D. Dynamic Mechanical Analysis (DMA)

  • Purpose: To measure the viscoelastic properties (storage modulus, loss modulus, and tan δ) as a function of temperature.

  • Methodology: A rectangular sample of the cured polymer is subjected to a small, oscillating sinusoidal stress. The resulting strain and the phase lag between the stress and strain are measured while the temperature is ramped.

  • Interpretation: The storage modulus (E') in the rubbery plateau region (above Tg) is directly related to the cross-link density. A higher E' indicates a more densely cross-linked network.[11] The peak of the tan δ curve provides another, often more accurate, measure of the Tg.

References

  • PureSynth. (n.d.). 1,3,5-Tris(2-Propynyloxy)Benzene 98.0%. Retrieved from PureSynth Website. [Link]

  • ResearchGate. (n.d.). Thermo-mechanical properties of the polymer with different crosslinkers.... Retrieved from ResearchGate. [Link]

  • MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from MDPI. [Link]

  • Scientific & Academic Publishing. (2015). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from Scientific & Academic Publishing. [Link]

  • National Center for Biotechnology Information. (2015). Peptide Conjugation via CuAAC 'Click' Chemistry. Retrieved from PMC. [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Retrieved from Jena Bioscience. [Link]

  • Defense Technical Information Center. (1969). CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. Retrieved from DTIC. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from Interchim. [Link]

  • MDPI. (2023). Synthesis and Characterization of Benzene- and Triazine-Based Azo-Bridged Porous Organic Polymers. Retrieved from MDPI. [Link]

  • Egyptian Journal of Chemistry. (2021). Synthesis and Characterization of New 1,3,5 -Triazine Derivatives Based on Benzene Ring. Retrieved from Egyptian Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2013). Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. Retrieved from RSC Publishing. [Link]

  • Sancus. (n.d.). Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Retrieved from Sancus. [Link]

  • Civil & Environmental Engineering, University of Illinois. (2012). Computing thermomechanical properties of crosslinked epoxy by molecular dynamic simulations. Retrieved from University of Illinois. [Link]

  • National Center for Biotechnology Information. (2020). Exploring the Potential of Benzene-1,3,5-tricarboxamide Supramolecular Polymers as Biomaterials. Retrieved from PMC. [Link]

  • Marquette University. (2001). The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates. Retrieved from e-Publications@Marquette. [Link]

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Protocol for the Sonogashira Cross-Coupling of 1,3,5-Tris(2-propynyloxy)benzene: Synthesis of C3-Symmetric Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Application Context

1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6) is a highly versatile, C3-symmetric tri-alkyne building block[1][2]. Characterized by a central benzene ring substituted with three propargyloxy groups, this compound exhibits unique hydrophobicity and high reactivity[2]. It is widely utilized in materials science, dendrimer synthesis, and conjugation chemistry to construct complex, star-shaped molecular architectures[3][4].

The functionalization of this core is most efficiently achieved via the Sonogashira-Hagihara cross-coupling reaction[4][5]. Because the core possesses three reactive sites, achieving high yields requires strict optimization; a 90% conversion rate per alkyne mathematically limits the final tri-coupled product yield to just 72.9%. This application note details a highly optimized, self-validating protocol designed to drive the reaction to absolute completion while suppressing detrimental side reactions.

Mechanistic Causality & Reaction Design

The Sonogashira coupling relies on a synergistic dual-catalytic cycle involving Palladium and Copper [3.1].

  • Palladium Cycle: The active Pd(0) catalyst—typically generated from

    
    [6][7]—undergoes oxidative addition with the aryl halide.
    
  • Copper Cycle: Copper(I) iodide (CuI) reacts with the terminal alkyne in the presence of a base (e.g., Triethylamine) to form a copper(I) acetylide intermediate.

  • Transmetalation & Elimination: The copper acetylide transfers the alkyne to the Pd(II) complex, followed by reductive elimination to yield the coupled product and regenerate Pd(0).

Critical Challenge: Glaser Homocoupling The most severe failure mode when working with tri-alkynes is oxygen-induced Glaser homocoupling[3.2]. In the presence of trace


, CuI catalyzes the coupling of terminal alkynes to each other. For a molecule with three terminal alkynes, this rapidly leads to irreversible cross-linking and the formation of an insoluble black polymeric mass. Strict anaerobic conditions (Freeze-Pump-Thaw degassing) are non-negotiable. 

Sonogashira_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Pd(II) Complex [Ar-Pd-X] Pd0->OxAdd Oxidative Addition Trans Transmetalation [Ar-Pd-Alkyne] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product C3-Symmetric Coupled Product Trans->Product ArX Aryl Halide (3.6 eq) ArX->OxAdd Alkyne 1,3,5-Tris(2-propynyloxy)benzene CuCycle Cu(I) Acetylide Intermediate Alkyne->CuCycle CuI + Base CuCycle->Trans Transfers Alkyne

Figure 1: Synergistic Pd/Cu catalytic cycle for Sonogashira cross-coupling.

Quantitative Reaction Parameters

To ensure complete conversion to the tri-adduct, a stoichiometric excess of the aryl halide is required. The following table outlines the optimized reagent quantities for a standard 1.0 mmol scale synthesis.

Table 1: Optimized Reagent Stoichiometry (1.0 mmol Scale)

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
1,3,5-Tris(2-propynyloxy)benzene 240.261.0 eq240 mgLimiting Reagent (C3 Core)
Aryl Iodide (e.g., Iodobenzene)204.013.6 eq734 mgElectrophile (20% excess per site)

1155.560.05 eq58 mgPrimary Catalyst (5 mol%)
CuI 190.450.10 eq19 mgCo-catalyst (10 mol%)
Triethylamine (TEA) 101.1910.0 eq1.4 mLBase / Proton Scavenger
Tetrahydrofuran (THF) 72.11-10.0 mLPrimary Solvent

Note: If using Aryl Bromides instead of Aryl Iodides, the reaction temperature must be elevated to 60–80 °C, and a more electron-rich palladium precatalyst (e.g.,


) may be required depending on the substrate's electronic properties.

Step-by-Step Experimental Protocol

Workflow Step1 1. Reagent Preparation Weigh Tri-alkyne, Ar-X, Pd(PPh₃)₄, CuI Step2 2. Solvent Addition Add anhydrous THF & Et₃N Step1->Step2 Step3 3. Strict Degassing Freeze-Pump-Thaw (3 cycles) Step2->Step3 Step4 4. Reaction Execution Stir at RT to 60°C for 16-24h under Argon Step3->Step4 Prevent Glaser Homocoupling Step5 5. Work-up Filter salts, extract with EtOAc/H₂O Step4->Step5 Monitor via TLC/LC-MS Step6 6. Purification Column Chromatography (Silica gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for tri-alkyne Sonogashira coupling.

Phase 1: Preparation & Strict Degassing
  • Flask Preparation: Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar under high vacuum. Backfill with ultra-pure Argon (repeat 3 times).

  • Reagent Loading: Under a positive flow of Argon, charge the flask with 1,3,5-Tris(2-propynyloxy)benzene (240 mg, 1.0 mmol), the chosen Aryl Iodide (3.6 mmol),

    
     (58 mg, 5 mol%), and CuI (19 mg, 10 mol%).
    
  • Solvent Addition: Inject anhydrous, inhibitor-free THF (10 mL) and anhydrous Triethylamine (1.4 mL) via syringe.

  • Freeze-Pump-Thaw (Critical Step):

    • Submerge the flask in a liquid nitrogen bath until the solvent mixture is completely frozen.

    • Open the flask to high vacuum for 3–5 minutes to evacuate atmospheric gases.

    • Close the vacuum valve and allow the flask to thaw in a room-temperature water bath, observing the release of trapped gas bubbles.

    • Repeat this cycle exactly three times . After the final thaw, backfill the flask with Argon.

Phase 2: Reaction Initiation & Monitoring
  • Execution: Wrap the flask in aluminum foil to protect the light-sensitive catalyst. Stir the mixture at room temperature (for Aryl Iodides) or heat to 60 °C (for Aryl Bromides) using a pre-heated oil bath.

  • Monitoring: Allow the reaction to proceed for 16–24 hours. Monitor progress via TLC (eluent: Hexanes/EtOAc). You will sequentially observe the formation of the mono-adduct, di-adduct, and finally the desired tri-adduct. Do not quench the reaction until the mono- and di-adduct spots have completely disappeared.

Phase 3: Work-up & Purification
  • Quenching: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (EtOAc, 20 mL) and quench by adding saturated aqueous

    
     (15 mL). The 
    
    
    
    will complex with the copper salts, turning the aqueous layer blue.
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with EtOAc (

    
     mL). Combine the organic layers and wash with brine (20 mL).
    
  • Drying & Concentration: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure to yield the crude product.
    
  • Purification: Purify the crude residue via flash column chromatography on silica gel. Begin with 100% Hexanes to elute unreacted aryl halide and homocoupled aryl byproducts, then gradually increase the polarity with EtOAc to elute the pure C3-symmetric product.

Analytical Validation & Troubleshooting Guide

To maintain a self-validating system, researchers must correlate physical observations with mechanistic deviations. Use the table below to troubleshoot common failure modes.

Table 2: Troubleshooting & Mechanistic Correction

Observation / Analytical ResultMechanistic CauseCorrective Action
Insoluble black precipitate forms rapidly Oxygen-induced Glaser homocoupling of the tri-alkyne, leading to polymerization.Discard reaction. Ensure rigorous Freeze-Pump-Thaw degassing. Check Argon line for leaks.
Persistent intermediate spots on TLC Incomplete coupling (stalled at mono- or di-adduct stage).Add an additional 0.5 eq of Aryl Halide and 2 mol%

. Extend reaction time.
High yield of dehalogenated aryl byproduct Protodehalogenation of the aryl halide competing with the cross-coupling cycle.Ensure absolutely anhydrous conditions. Dry THF over sodium/benzophenone prior to use.
Reaction fails to initiate (no color change) Catalyst degradation or inactive CuI.Use fresh, bright-yellow

. Purify CuI via Soxhlet extraction if it appears green/brown.

References[3] Reagent Guide Synthetic Organic Chemistry & Materials Chemistry. Chemie Brunschwig. URL:https://www.chemie-brunschwig.ch[5] SYNTHETIC ORGANIC CHEMISTRY & MATERIALS CHEMISTRY. MyDocSHELVES DIGITAL DOCUMENT SYSTEM. URL: https://fliphtml5.com[4] 128th General Meeting of the Korean Chemical Society. URL: https://cloudfront.net[1] 1,3,5-Tris(2-propynyloxy)benzene | 114233-80-6 Product Page. TCI Chemicals. URL:https://www.tcichemicals.com[2] CAS 114233-80-6: Benzene, 1,3,5-tris(2-propynyloxy)-. CymitQuimica. URL: https://cymitquimica.com[6] Reagent Guide Synthetic Organic Chemistry & Materials Chemistry (Pd Catalysts). Chemie Brunschwig. URL:https://www.chemie-brunschwig.ch[7] Synthesis of Clickable Fluorophores for Incorporation into Small Molecules. Newcastle University. URL:https://www.ncl.ac.uk

[3.1] Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. URL:[Link] [3.2] Elangovan, A., Wang, Y.-W., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(10), 1841-1844. URL:[Link]

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Step-by-step guide to forming supramolecular polymers with 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Assembly of 3D Supramolecular Polymer Networks using 1,3,5-Tris(2-propynyloxy)benzene

Executive Summary & Mechanistic Rationale

The rational design of supramolecular polymers requires precise control over monomer geometry and non-covalent interaction motifs. 1,3,5-Tris(2-propynyloxy)benzene (TPOB) is a highly efficient, rigid, planar organic building block featuring three terminal alkyne groups[1],.

In supramolecular material science, the symmetry of the core dictates the macroscopic properties of the resulting polymer. While C2-symmetric monomers typically self-assemble into linear, thermoplastic-like chains, C3-symmetric cores like TPOB act as multi-directional nucleation nodes. This geometry drives the cooperative assembly of highly cross-linked, three-dimensional (3D) supramolecular networks or hydrogels[2],[3].

To functionalize the TPOB core with supramolecular recognition motifs (such as the quadruple hydrogen-bonding Ureido-Pyrimidinone, UPy, or host-guest macrocycles), Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier methodology. CuAAC is selected because it proceeds with near-quantitative yields, generates no disruptive byproducts, and is highly tolerant of complex, sterically hindered functional groups[4],[5]. The resulting 1,4-disubstituted 1,2,3-triazole linkages are chemically robust and can actively participate in secondary hydrogen bonding, further stabilizing the supramolecular network.

Experimental Workflow & Molecular Design

G TPOB 1,3,5-Tris(2-propynyloxy)benzene (C3 Core) CuAAC CuAAC Click Reaction (CuSO4 / NaAsc) TPOB->CuAAC UPy Azide-Functionalized Motif (e.g., UPy-N3) UPy->CuAAC Monomer C3-Symmetric Monomer (Trifunctional Hub) CuAAC->Monomer Yield > 95% Network 3D Supramolecular Network (Non-Covalent Assembly) Monomer->Network Solvent Switch

Workflow for synthesizing 3D supramolecular networks via CuAAC click chemistry.

Quantitative Data & Reaction Parameters

Table 1: Reaction Stoichiometry for CuAAC Functionalization of TPOB

Reagent Function Equivalents Mmol Mass/Volume
1,3,5-Tris(2-propynyloxy)benzene C3-Symmetric Core 1.00 1.0 240.26 mg
UPy-Azide (or Host-Guest Azide) Recognition Motif 3.30 3.3 Varies
CuSO₄·5H₂O Cu(II) Precatalyst 0.15 0.15 37.4 mg
Sodium Ascorbate (NaAsc) Reducing Agent 0.30 0.30 59.4 mg

| DMF / H₂O (4:1 v/v) | Solvent System | N/A | N/A | 10.0 mL |

Note: A slight excess (3.3 eq) of the azide motif is critical to ensure complete functionalization of all three alkyne arms, preventing the formation of defective network nodes.

Step-by-Step Methodologies

Phase 1: Synthesis of the C3-Symmetric Supramolecular Monomer

This phase utilizes CuAAC to graft the recognition motifs onto the TPOB core,[4].

  • Preparation: In a 25 mL Schlenk flask, dissolve TPOB (1.0 mmol) and the Azide-functionalized motif (3.3 mmol) in 8.0 mL of anhydrous Dimethylformamide (DMF).

  • Degassing: Sparge the solution with dry Nitrogen (N₂) for 15 minutes. Causality: Oxygen must be removed to prevent the rapid oxidation of sodium ascorbate, which would halt the reduction of Cu(II) to the catalytically active Cu(I) species.

  • Catalyst Addition: Dissolve CuSO₄·5H₂O (0.15 mmol) and Sodium Ascorbate (0.30 mmol) in 2.0 mL of degassed deionized water. Add this aqueous mixture dropwise to the Schlenk flask under N₂.

  • Reaction: Seal the flask and stir vigorously at 40 °C for 24 hours. The mixture will typically transition from a pale yellow to a distinct green/brown hue as the Cu(I) complex forms and catalyzes the cycloaddition.

Phase 2: Purification & Self-Validation (Critical Step)

In supramolecular chemistry, trace metal impurities can coordinate with hydrogen-bonding motifs (like UPy) or triazole rings, fundamentally disrupting the intended non-covalent assembly pathway.

  • Precipitation: Pour the crude reaction mixture into 100 mL of ice-cold water/methanol (1:1 v/v) to precipitate the C3-symmetric monomer. Filter the solid under a vacuum.

  • Copper Removal: Dissolve the crude solid in Chloroform (CHCl₃) and wash three times with a 0.1 M aqueous EDTA solution. The EDTA chelates residual copper ions. Alternatively, pass the organic layer through a short plug of basic alumina.

  • Drying: Dry the organic layer over MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Self-Validation: Analyze the purified product via FT-IR spectroscopy. The protocol is a self-validating system: the reaction is only deemed complete and pure when specific spectroscopic markers disappear entirely.

Table 2: Self-Validation Spectroscopic Markers (FT-IR & ¹H-NMR)

Functional Group Analytical Method Expected Signal Validation Criteria
Terminal Alkyne (TPOB) FT-IR ~3290 cm⁻¹ (C-H stretch) Must be absent. Indicates 100% core conversion.
Unreacted Azide FT-IR ~2100 cm⁻¹ (N=N=N stretch) Must be absent. Indicates successful purification.

| 1,2,3-Triazole Ring | ¹H-NMR (CDCl₃) | ~7.8 - 8.2 ppm (Singlet) | Must be present. Confirms successful click linkage. |

Phase 3: Triggered Supramolecular Polymerization

The purified C3-symmetric monomer is now ready for controlled self-assembly.

Assembly Disassembled Monomer (DMSO) Disassembled Oligomer Oligomers (CHCl3) Intermediate Disassembled->Oligomer Remove Competitor Polymer 3D Network (CHCl3) Gel State Oligomer->Polymer Increase Concentration

Concentration and solvent-dependent supramolecular assembly pathway.

  • Monomeric State (Disassembled): Dissolve the purified monomer in a highly competitive, polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) at 10 mg/mL. Causality: DMSO acts as a strong hydrogen-bond acceptor, outcompeting the UPy-UPy interactions and keeping the system in a disassembled, low-viscosity monomeric state.

  • Solvent Switch (Assembly Trigger): Perform dialysis against a non-competitive solvent (e.g., Chloroform, CHCl₃, or Toluene) using a PTFE membrane, or perform a direct solvent evaporation and re-dissolution.

  • Network Formation: In the non-competitive solvent, the UPy motifs strongly dimerize (K_dim > 10⁶ M⁻¹). Because each TPOB core possesses three UPy arms, the dimerization rapidly cross-links the cores, transitioning the solution from a fluid state into a rigid, self-healing 3D supramolecular polymer gel.

References

  • Multivalent mannosylated polymer and supramolecular architectures for pathogen inhibition Freie Universität Berlin URL:[Link]

  • Click Chemistry Overview Chemie-Brunschwig URL:[Link]

  • TCI 2024 Terminal Alkyne Catalog Scribd URL:[Link]

  • DNA-Functionalized Supramolecular Polymers: Dynamic Multicomponent Assemblies with Emergent Properties PMC / National Institutes of Health URL:[Link]

Sources

Application of 1,3,5-Tris(2-propynyloxy)benzene in the Fabrication of High-Performance Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Advanced Gas Separation Technologies

The separation of gases is a critical process in numerous industrial applications, including natural gas sweetening, hydrogen purification, carbon capture, and air separation. Traditional methods like cryogenic distillation and amine scrubbing are often energy-intensive and carry a significant environmental footprint. Membrane-based gas separation has emerged as a more sustainable and economically viable alternative, offering high energy efficiency, a small operational footprint, and ease of scalability.

The performance of a gas separation membrane is defined by its permeability (the rate at which a gas passes through it) and its selectivity (the ability to separate one gas from another). A significant challenge in membrane science is overcoming the trade-off between these two properties, often visualized in what is known as a Robeson plot.[1][2] Materials that can push beyond the empirical "upper bound" of this plot are of immense scientific and industrial interest.

Microporous Organic Polymers (MOPs) have garnered considerable attention as next-generation membrane materials due to their intrinsic porosity, high surface area, and tunable pore structures.[3] These materials can exhibit exceptional gas permeability while maintaining good selectivity. This application note details the use of a versatile C3-symmetric monomer, 1,3,5-Tris(2-propynyloxy)benzene , in the creation of a highly crosslinked, microporous polymer network for gas separation applications.

1,3,5-Tris(2-propynyloxy)benzene: A Versatile Building Block for Microporous Networks

1,3,5-Tris(2-propynyloxy)benzene is an aromatic compound featuring a central benzene ring functionalized with three propargyl ether groups.[4][5] The terminal alkyne functionalities are highly reactive and can undergo a variety of polymerization reactions, most notably cyclotrimerization, to form a rigid, three-dimensional polymer network. This network structure is inherently microporous, creating a tortuous path for gas molecules and enabling size- and shape-selective separation.

The key advantages of using 1,3,5-Tris(2-propynyloxy)benzene as a monomer for gas separation membranes include:

  • High Crosslinking Density: The trifunctional nature of the monomer leads to a densely crosslinked network, imparting excellent thermal and chemical stability to the resulting membrane.

  • Intrinsic Microporosity: The rigid, contorted structure of the polymer network prevents efficient chain packing, creating a high free volume and a network of interconnected micropores that facilitate rapid gas transport.

  • Tunable Properties: The properties of the resulting polymer network can be tuned by co-polymerizing 1,3,5-Tris(2-propynyloxy)benzene with other monomers or by post-synthetic modification.

Diagram: Synthesis of the Microporous Polymer Network

The core of this application lies in the conversion of the 1,3,5-Tris(2-propynyloxy)benzene monomer into a hyperbranched, microporous polymer network via a catalytic cyclotrimerization reaction.

G cluster_reactants Reactants cluster_process Process cluster_product Product monomer 1,3,5-Tris(2-propynyloxy)benzene reaction Catalytic Polycyclotrimerization monomer->reaction catalyst Transition Metal Catalyst (e.g., Fe(hmds)2) catalyst->reaction polymer Hyperbranched Microporous Polymer Network reaction->polymer

Caption: Catalytic polycyclotrimerization of 1,3,5-Tris(2-propynyloxy)benzene.

Experimental Protocols

This section provides detailed protocols for the synthesis of the microporous polymer network and the subsequent fabrication of a thin-film composite (TFC) gas separation membrane. The TFC approach is chosen due to the generally insoluble nature of the highly crosslinked polymer network, making the formation of a self-standing membrane challenging.

Protocol 1: Synthesis of the Microporous Polymer Network via Catalytic Polycyclotrimerization

This protocol describes the synthesis of a hyperbranched polymer network from 1,3,5-Tris(2-propynyloxy)benzene using an iron-based catalyst.

Materials:

  • 1,3,5-Tris(2-propynyloxy)benzene (Monomer)

  • Iron(II) bis(hexamethyldisilazide) [Fe(hmds)₂] (Catalyst)

  • Anhydrous Toluene (Solvent)

  • Methanol (for washing)

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere, add 1,3,5-Tris(2-propynyloxy)benzene (1.0 g, 4.16 mmol) and a magnetic stir bar to a 100 mL Schlenk flask.

  • Dissolution: Add 40 mL of anhydrous toluene to the flask and stir until the monomer is completely dissolved.

  • Catalyst Addition: In a separate vial inside the glovebox, dissolve Fe(hmds)₂ (0.157 g, 0.416 mmol, 10 mol%) in 10 mL of anhydrous toluene.

  • Polymerization: Using a syringe, rapidly inject the catalyst solution into the stirred monomer solution at room temperature. The solution will typically change color, and a precipitate will begin to form.

  • Reaction: Allow the reaction to proceed at room temperature for 24 hours under a positive pressure of inert gas.

  • Work-up: After 24 hours, quench the reaction by adding 10 mL of methanol.

  • Purification: Collect the solid polymer by filtration. Wash the polymer extensively with methanol, and then with chloroform to remove any unreacted monomer and catalyst residues.

  • Drying: Dry the resulting polymer powder in a vacuum oven at 80°C overnight. The final product should be an insoluble, free-flowing powder.

Characterization: The resulting polymer can be characterized by Fourier-transform infrared (FTIR) spectroscopy to confirm the disappearance of the terminal alkyne C-H stretch, and by solid-state ¹³C NMR. The porosity of the network can be assessed by N₂ adsorption-desorption isotherms at 77 K to determine the Brunauer-Emmett-Teller (BET) surface area.

Protocol 2: Fabrication of a Thin-Film Composite (TFC) Gas Separation Membrane

This protocol details the fabrication of a TFC membrane by incorporating the synthesized microporous polymer network as a filler in a processable polymer matrix, Matrimid® 5218, cast onto a porous support.

Materials:

  • Synthesized Microporous Polymer Network (Filler)

  • Matrimid® 5218 (Polymer Matrix)

  • N-Methyl-2-pyrrolidone (NMP) (Solvent)

  • Porous polyacrylonitrile (PAN) or polyimide support membrane

  • Glass plate

  • Casting knife

Procedure:

  • Filler Dispersion: Disperse the synthesized microporous polymer powder (e.g., 20 wt% relative to the polymer matrix) in NMP. Sonicate the suspension for at least 1 hour to ensure a fine and homogeneous dispersion.

  • Polymer Solution Preparation: In a separate vial, dissolve Matrimid® 5218 in NMP to form a 15 wt% solution. Stir until a homogeneous solution is obtained.

  • Dope Solution Formulation: Slowly add the Matrimid® solution to the filler dispersion while stirring vigorously. Continue stirring the mixture for at least 24 hours to ensure uniform mixing and create the casting dope.

  • Membrane Casting: Secure a porous support membrane onto a clean, flat glass plate. Pour the casting dope onto the support and use a casting knife with a set gap (e.g., 200 µm) to cast a uniform film.

  • Solvent Evaporation: Place the cast membrane in a controlled environment (e.g., a dust-free oven) at 80°C for 12 hours to slowly evaporate the solvent.

  • Annealing: After initial drying, further anneal the membrane in a vacuum oven at a temperature below the glass transition temperature of Matrimid® (e.g., 200°C) for at least 24 hours to remove any residual solvent and enhance the membrane's structural integrity.

Diagram: Thin-Film Composite Membrane Fabrication Workflow

G cluster_materials Starting Materials cluster_process Fabrication Steps cluster_product Final Product filler Microporous Polymer Network Powder mix Mix & Sonicate to form Casting Dope filler->mix matrix Matrimid® 5218 Solution in NMP matrix->mix support Porous Support (e.g., PAN) cast Cast Dope onto Porous Support support->cast mix->cast dry Solvent Evaporation & Annealing cast->dry membrane Thin-Film Composite Gas Separation Membrane dry->membrane

Caption: Workflow for the fabrication of a TFC gas separation membrane.

Expected Performance and Data

The gas separation performance of membranes derived from 1,3,5-Tris(2-propynyloxy)benzene-based networks is expected to be competitive, particularly for CO₂/CH₄ and CO₂/N₂ separations, which are crucial for natural gas purification and carbon capture, respectively. The rigid, microporous structure created by the polycyclotrimerization should lead to high gas permeability, while the small pore size will contribute to good selectivity.

The performance of these membranes can be benchmarked against the Robeson upper bounds for various gas pairs. The following table provides expected performance data based on analogous microporous polymer networks reported in the literature.

Gas PairPermeability (Barrer)Selectivity (α)
CO₂/N₂50 - 20025 - 40
CO₂/CH₄40 - 15030 - 50
O₂/N₂5 - 153 - 5
H₂/N₂100 - 30080 - 120
H₂/CH₄80 - 25070 - 110

Note: 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Conclusion and Future Directions

1,3,5-Tris(2-propynyloxy)benzene serves as an excellent starting material for the synthesis of highly crosslinked, microporous polymer networks with significant potential for gas separation applications. The protocols outlined in this application note provide a clear pathway for the creation of thin-film composite membranes with promising permeability and selectivity characteristics.

Future research could explore several avenues to further enhance the performance of these membranes:

  • Catalyst Optimization: Investigating different catalysts for the polycyclotrimerization reaction could lead to better control over the polymer network's structure and porosity.

  • Co-polymerization: Incorporating other functional monomers during the polymerization process could introduce specific functionalities to enhance the membrane's affinity for certain gases, thereby improving selectivity.

  • In-situ Polymerization: Developing methods for the in-situ polymerization of 1,3,5-Tris(2-propynyloxy)benzene directly onto a porous support could lead to the formation of ultra-thin, defect-free selective layers, further boosting gas permeance.

  • Mixed Matrix Membranes: Further exploration of different polymer matrices and filler loadings for the fabrication of mixed matrix membranes could optimize the trade-off between processability and separation performance.[6][7][8]

By leveraging the unique properties of 1,3,5-Tris(2-propynyloxy)benzene, researchers and scientists can develop next-generation gas separation membranes that are more efficient, durable, and sustainable, addressing critical challenges in the energy and environmental sectors.

References

  • Chang, Z., Zhang, D., Chen, Q., & Bu, X. (2013).
  • Robeson, L. M. (2008). The upper bound revisited. Journal of Membrane Science, 320(1-2), 390-400.
  • McKeown, N. B., & Budd, P. M. (2019). Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. Energy & Environmental Science, 12(8), 2455-2463.
  • Comesaña-Gándara, B., et al. (2019). Redefining the Robeson upper bounds for CO2/CH4 and CO2/N2 separations using a series of ultrapermeable benzotriptycene-based polymers of intrinsic microporosity. Energy & Environmental Science, 12(8), 2455-2463.
  • PureSynth. (n.d.). 135-Tris(2-Propynyloxy)Benzene 98.0%. Retrieved from [Link]

  • Chen, Q., et al. (2014). Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. Journal of Materials Chemistry A, 2(38), 15836-15843.
  • Sasamori, T., et al. (2018). Regioselective Cyclotrimerization of Terminal Alkynes Using a Digermyne.
  • Mitra, T., et al. (2016). PIM-1 mixed matrix membranes for gas separations using cost-effective hypercrosslinked nanoparticle fillers.
  • Liu, L., et al. (2020). Thin Film Composite Membranes Based on the Polymer of Intrinsic Microporosity PIM-EA(Me2)
  • Pulyalina, A., et al. (2023). Microporous Matrimid/PIM-1 Thin Film Composite Membranes with Narrow Pore Size Distribution used for Molecular Separation in Organic Solvents.
  • Car-Pravdic, G., et al. (2018). Mixed matrix membranes based on hyperbranched polyimide and mesoporous silica for gas separation.
  • Mitra, T., et al. (2016). PIM-1 mixed matrix membranes for gas separations using cost-effective hypercrosslinked nanoparticle fillers.
  • Bastani, D., Esmaeili, N., & Asadollahi, M. (2022). A Review on the Effects of Fillers on the Gas Separation by Mixed Matrix Membranes. Iranian Journal of Chemical Engineering, 19(4), 1-22.

Sources

Application Note: Functionalization of Materials with 1,3,5-Tris(2-propynyloxy)benzene for Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and fine chemical synthesis, the transition from homogeneous to heterogeneous catalysis is driven by the need for catalyst recyclability and the strict regulatory limits on residual heavy metals in active pharmaceutical ingredients (APIs). 1,3,5-Tris(2-propynyloxy)benzene (also known as 1,3,5-tripropargyloxybenzene or TYB; CAS RN: 114233-80-6) has emerged as a premier trifunctional building block for synthesizing highly cross-linked, functionalized material supports[1].

By leveraging Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click chemistry," TYB can be reacted with multivalent azides to form Triazole-Linked Polymeric Networks (TLPNs). The resulting 1,4-disubstituted 1,2,3-triazole rings serve a dual purpose: they act as robust structural cross-linkers[2] and function as potent nitrogen-donor ligands that strongly coordinate transition metals (e.g., Pd, Cu, Ru)[3]. This guide provides a comprehensive methodology for utilizing TYB to construct self-validating, low-leaching palladium catalyst systems.

Mechanistic Insights & Causality (E-E-A-T)

Why 1,3,5-Tris(2-propynyloxy)benzene?

TYB features a rigid aromatic core decorated with three terminal alkynes. When used as a cross-linker, its trifunctionality ensures a high degree of branching and cross-linking density. This has been demonstrated in the thermal and chemical stabilization of polymers like poly(methyl methacrylate) (PMMA)[4] and polyimides[2]. In the context of catalysis, this high cross-linking density creates a highly porous, insoluble matrix that prevents the agglomeration of immobilized metal nanoparticles.

The Triazole-Metal Coordination Dynamic

The CuAAC reaction generates 1,2,3-triazole linkages with near-quantitative yields and zero byproducts[1]. Mechanistically, the 1,2,3-triazole ring is a strong σ-donor and a weak π-acceptor. When a metal precursor such as Palladium(II) acetate is introduced, the triazole nitrogens displace the acetate ligands, forming a stable coordination complex.

  • Causality: This strong coordination is the primary mechanism that prevents palladium leaching during high-temperature cross-coupling reactions. For drug development professionals, this translates directly to crude APIs that require fewer costly purification steps (e.g., metal scavenging using functionalized silica).

Quantitative Performance Data

To contextualize the value of TYB-derived TLPNs, the following table compares a standard homogeneous Palladium catalyst against the TYB-crosslinked Pd@TLPN system in a standard Suzuki-Miyaura cross-coupling reaction.

MetricHomogeneous Pd(OAc)₂Pd@TLPN (TYB-derived)Analytical Implication / Causality
Catalyst Loading 5.0 mol%0.5 - 1.0 mol%High local concentration of Pd in the porous network allows lower overall loading.
Yield (Isolated) 92%95%Comparable intrinsic activity, but easier isolation prevents product loss.
Pd Leaching (in API) > 1500 ppm< 5 ppm Triazole coordination strongly retains Pd, meeting strict ICH Q3D elemental impurity guidelines.
Recyclability None (Single use)> 8 CyclesThe robust TYB core prevents network degradation under basic coupling conditions.

Experimental Workflows and Visualizations

Pathway TYB 1,3,5-Tris(2-propynyloxy)benzene (Trifunctional Alkyne) CuAAC CuAAC Click Reaction Cu(I) Catalyst TYB->CuAAC Diazide Diazide Linker (Bifunctional) Diazide->CuAAC TLPN Triazole-Linked Network (TLPN) CuAAC->TLPN Polymerization Pd Pd(OAc)2 Coordination TLPN->Pd Cat Pd@TLPN Catalyst (Heterogeneous) Pd->Cat Immobilization

Caption: Workflow for synthesizing Pd@TLPN heterogeneous catalysts using TYB and click chemistry.

CatalyticCycle Resting Pd@TLPN Resting State OxAdd Oxidative Addition Resting->OxAdd Ar-X TransMet Trans- metalation OxAdd->TransMet Ar'-B(OH)2 RedElim Reductive Elimination TransMet->RedElim Base / -B(OH)2X RedElim->Resting Ar-Ar' Product

Caption: Suzuki-Miyaura catalytic cycle on the triazole-coordinated palladium support.

Standard Operating Protocols (SOPs)

Protocol A: Synthesis of the Triazole-Linked Polymeric Network (TLPN)

This protocol utilizes CuAAC to form the catalyst support. It is designed as a self-validating system with built-in analytical checkpoints.

Reagents:

  • 1,3,5-Tris(2-propynyloxy)benzene (TYB)[1] (1.0 equiv)

  • 1,4-Bis(azidomethyl)benzene or equivalent diazide (1.5 equiv, to maintain stoichiometric balance of functional groups)

  • CuSO₄·5H₂O (0.05 equiv)

  • Sodium Ascorbate (0.15 equiv)

  • Solvent: DMF/H₂O (4:1 v/v)

Step-by-Step Procedure:

  • Monomer Dissolution: Dissolve TYB and the diazide in the DMF/H₂O mixture under an inert nitrogen atmosphere. Causality: Nitrogen prevents the oxidative homocoupling of alkynes (Glaser coupling), which would disrupt the desired 1,2,3-triazole network topology.

  • Catalyst Activation: Add CuSO₄·5H₂O followed by Sodium Ascorbate. Causality: Ascorbate acts as a mild reducing agent to generate the catalytically active Cu(I) species in situ, preventing the need to handle highly unstable Cu(I) salts directly.

  • Polymerization: Stir the mixture at 60 °C for 24 hours. A highly cross-linked, insoluble precipitate will form.

  • Purification (Critical Step): Filter the solid and wash sequentially with water, methanol, and a 0.1 M EDTA solution. Causality: EDTA is a hexadentate chelator required to strip residual copper from the newly formed triazole rings. Residual copper will compete with Palladium in the next phase.

  • Validation Checkpoint 1 (FTIR): Perform ATR-FTIR on the dried polymer. Pass Criteria: Complete disappearance of the azide stretch (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3280 cm⁻¹), accompanied by the appearance of triazole C=C/C=N stretches (~1600 cm⁻¹).

  • Validation Checkpoint 2 (ICP-OES): Analyze the final wash filtrate. Pass Criteria: Cu concentration < 5 ppm.

Protocol B: Immobilization of Palladium (Pd@TLPN)
  • Swelling: Suspend the purified TLPN in dichloromethane (DCM) for 30 minutes to swell the porous network.

  • Metal Loading: Add a solution of Pd(OAc)₂ (0.1 equiv relative to triazole units) in DCM. Stir at room temperature for 12 hours.

  • Isolation: Filter the dark-colored solid and wash extensively with DCM until the filtrate is completely colorless.

  • Validation Checkpoint 3 (XPS & ICP-OES):

    • XPS: Confirm the presence of Pd(II) coordinated to nitrogen (Pd 3d binding energy shift to ~338 eV).

    • ICP-OES: Digest a 5 mg sample of the catalyst in aqua regia to quantify the exact Pd loading (typically ~0.5 - 1.0 mmol/g).

Protocol C: Suzuki-Miyaura Cross-Coupling using Pd@TLPN
  • Reaction Setup: In a reaction vial, combine aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd@TLPN catalyst (0.5 mol% Pd based on ICP-OES loading).

  • Solvent Addition: Add 5 mL of EtOH/H₂O (1:1). Causality: The use of green, aqueous-biphasic solvents is enabled by the robust nature of the cross-linked support, avoiding toxic solvents like DMF.

  • Reaction: Stir at 80 °C for 4 hours.

  • Product Isolation & Catalyst Recycling: Centrifuge the mixture. Decant the liquid phase containing the product. Wash the solid catalyst pellet with EtOH and dry it. The catalyst is now ready for the next cycle without further reactivation.

  • Validation Checkpoint 4 (API Purity): Analyze the isolated organic product via ICP-MS. Pass Criteria: Residual Pd < 5 ppm.

References

  • TCI Chemicals. Click Chemistry - TCI Chemicals. Contains chemical property data and applications for 1,3,5-Tris(2-propynyloxy)benzene (CAS RN: 114233-80-6) and its role in generating 1,2,3-triazole rings. Available at:[1]

  • MedCrave Online. Role of cross-linking process on the performance of PMMA. Details the use of 1,3,5-tris(2-propynyloxy)benzene as a small-molecule cross-linker for polymer networks at 100 °C. Available at:[4]

  • Thieme Connect. Synthesis / Full Text. Discusses the application of 1,3,5-tripropargyloxybenzene in click chemistry and catalyst formulations. Available at:[3]

  • The Polymer Society of Korea. Discusses the cross-linking of azide-functionalized polymers through azide-alkyne cycloaddition reactions utilizing the 1,3,5-tris(2-propynyloxy)benzene (TYB) cross-linker. Available at:[2]

Sources

Preparation of hyper-crosslinked polymers from 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Preparation of Hyper-Crosslinked Polymers (HCPs) from 1,3,5-Tris(2-propynyloxy)benzene

Abstract

This technical guide details the synthesis of functionalized hyper-crosslinked polymers (HCPs) utilizing 1,3,5-Tris(2-propynyloxy)benzene (TYB) as a trifunctional monomer. Unlike conventional styrene-based HCPs, TYB introduces high-density alkyne functionalities within the porous framework. This guide presents two distinct synthetic pathways: (A) Friedel-Crafts "Knitting" Polymerization , which maximizes specific surface area (SSA) via external crosslinking, and (B) Oxidative Homocoupling (Glaser-Hay) , which yields Conjugated Microporous Polymers (CMPs) with distinct electronic properties. These protocols are designed for scalability, reproducibility, and high-fidelity retention of pore architecture for applications in gas storage, catalytic support, and post-synthetic modification (PSM) via "Click" chemistry.

Introduction & Strategic Rationale

1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6) is a versatile building block characterized by a benzene core activated by three electron-donating alkoxy groups, bearing terminal alkyne moieties.

  • Why this Monomer?

    • Dual Reactivity: The electron-rich aromatic ring is primed for electrophilic aromatic substitution (Friedel-Crafts), while the terminal alkynes allow for oxidative coupling or post-polymerization functionalization (e.g., Thiol-Yne or CuAAC "Click" reactions).

    • Hierarchical Porosity: The rigid geometry of the tris-substituted benzene promotes the formation of permanent microporosity.

    • Application Scope: High-capacity gas storage (

      
      , 
      
      
      
      ), removal of volatile organic compounds (VOCs), and heterogeneous catalysis.

Critical Decision Point:

  • Choose Protocol A (Friedel-Crafts Knitting) if your primary goal is maximal surface area (>1000 m²/g) and robust mechanical stability.

  • Choose Protocol B (Oxidative Coupling) if your application requires conjugated electronic pathways or if you wish to strictly preserve the alkyne structure for subsequent chemical modification.

Materials & Equipment

ComponentSpecificationPurpose
Monomer 1,3,5-Tris(2-propynyloxy)benzene (>98%)Core building block.[1][2]
Crosslinker (Protocol A) Formaldehyde dimethyl acetal (FDA) or Dichloromethane (DCM)External "knitting" agent.
Catalyst (Protocol A) Anhydrous Aluminum Chloride (

)
Strong Lewis acid for Friedel-Crafts.
Catalyst (Protocol B) Copper(I) Chloride (

)
Catalyst for oxidative coupling.
Ligand (Protocol B) N,N,N',N'-Tetramethylethylenediamine (TMEDA)Stabilizes Cu species; facilitates coupling.
Solvents 1,2-Dichloroethane (DCE), THF, MethanolReaction media and washing agents.
Equipment Schlenk line, Reflux condenser, Soxhlet extractorInert atmosphere control and purification.

Experimental Protocols

Protocol A: Friedel-Crafts "Knitting" Synthesis (Standard HCP)

Mechanism: Electrophilic aromatic substitution where an external crosslinker (FDA or DCM) forms methylene bridges (


) between aromatic rings. The alkoxy groups activate the ring at the ortho and para positions.

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ) for 15 minutes.
    
  • Dissolution: Add 1,3,5-Tris(2-propynyloxy)benzene (1.0 g, 4.16 mmol) to 1,2-Dichloroethane (DCE, 20 mL) . Stir until fully dissolved.

  • Crosslinker Addition: Add Formaldehyde dimethyl acetal (FDA, 1.1 mL, 12.5 mmol) (approx. 3 equiv. per monomer).[3][4][5][6][7]

    • Note: Dichloromethane (DCM) can act as both solvent and crosslinker, but FDA often yields more controlled pore size distributions.

  • Catalyst Injection: Cool the mixture to 0°C in an ice bath. Slowly add Anhydrous

    
     (1.66 g, 12.5 mmol)  powder under positive 
    
    
    
    flow. Caution: Exothermic reaction; HCl gas evolution.
  • Polymerization:

    • Stir at 0°C for 30 minutes.

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to 80°C (Reflux) and maintain for 18–24 hours. The solution will darken and a precipitate will form (gelation).

  • Quenching: Cool to RT. Pour the reaction mixture into Methanol (100 mL) containing 1M HCl (5 mL) to quench the catalyst and precipitate the polymer.

  • Purification: Filter the solid. Perform Soxhlet extraction with Methanol (24 h) followed by THF (24 h) to remove unreacted monomer and catalyst residues.

  • Drying: Dry the brown powder in a vacuum oven at 60°C for 24 hours.

Protocol B: Oxidative Homocoupling (Glaser-Hay Type)

Mechanism: Copper-catalyzed oxidative coupling of terminal alkynes to form 1,3-diyne linkages (


). This creates a Conjugated Microporous Polymer (CMP).

Step-by-Step Methodology:

  • Setup: Prepare a 100 mL Schlenk flask.

  • Catalyst Mix: Dissolve CuCl (40 mg) and TMEDA (100 µL) in Dichloromethane (50 mL) . Oxygenate the solution by bubbling air or

    
     for 10 minutes.
    
  • Monomer Addition: Add 1,3,5-Tris(2-propynyloxy)benzene (500 mg, 2.08 mmol) .

  • Reaction: Stir vigorously at Room Temperature under an air/oxygen balloon for 24–48 hours. The solvent will evaporate slowly; replenish if necessary or use a closed system with

    
     balloon.
    
  • Workup: The polymer precipitates as a yellow-to-brown solid.

  • Purification: Filter and wash copiously with Chloroform, Water, and Methanol.

    • Critical Step: Wash with dilute aqueous ammonia or EDTA solution to remove trapped Copper ions (indicated by blue/green color in filtrate).

  • Drying: Vacuum dry at 60°C.

Scientific Logic & Mechanism Visualization

The following diagram illustrates the divergent pathways for the TYB monomer.

HCP_Synthesis cluster_A Protocol A: Friedel-Crafts Knitting cluster_B Protocol B: Oxidative Coupling Monomer 1,3,5-Tris(2-propynyloxy)benzene (TYB) Reagents_A FDA / AlCl3 (DCE, 80°C) Monomer->Reagents_A Reagents_B CuCl / TMEDA (O2, RT) Monomer->Reagents_B Intermediate_A Electrophilic Attack on Benzene Ring Reagents_A->Intermediate_A Product_A Hyper-Crosslinked Polymer (HCP) Methylene Bridges Intermediate_A->Product_A Knitting Intermediate_B Cu-Acetylide Formation Reagents_B->Intermediate_B Product_B Conjugated Microporous Polymer (CMP) Diyne Linkages Intermediate_B->Product_B Homocoupling

Caption: Divergent synthesis pathways for TYB monomer yielding either Methylene-bridged HCPs (Protocol A) or Diyne-linked CMPs (Protocol B).

Characterization & Validation

To validate the synthesis, compare the physicochemical properties of the resulting polymers against the monomer.

TechniqueParameterProtocol A (HCP) ResultProtocol B (CMP) Result
FT-IR C≡C Stretch (~3290 cm⁻¹)Retained (mostly)Disappears (Terminal H lost)
FT-IR C-H (Aliphatic)Increased (Methylene bridges)Minimal change
BET Surface Area

Isotherm at 77K
High (800 - 1200 m²/g) Moderate (400 - 800 m²/g)
Pore Structure Pore Size DistributionHierarchical (Micro/Meso)Predominantly Microporous
Thermal Stability TGA (5% wt loss)> 300°C> 250°C
Solubility Organic SolventsInsoluble (Network formed)Insoluble (Network formed)

Key Quality Control Check: For Protocol A, the retention of the alkyne peak in IR (approx. 2120 cm⁻¹ weak, 3290 cm⁻¹ strong) indicates that the propargyl groups survived the Friedel-Crafts conditions, leaving them available for post-synthetic modification. If these peaks vanish in Protocol A, side-reactions (cyclization) may have occurred due to excessive catalyst/heat.

Applications & Troubleshooting

Primary Applications:

  • Gas Storage: The high micropore volume of HCPs makes them excellent candidates for

    
     and 
    
    
    
    storage.
  • Pollutant Removal: The electron-rich benzene rings enable

    
     stacking interactions, effective for capturing benzene or dyes from wastewater.
    
  • Post-Synthetic Modification (PSM): The residual alkyne groups in Protocol A (or unreacted termini in B) can undergo Thiol-Yne click reactions to introduce specific ligands (e.g., sulfonates for proton conductivity, amines for

    
     capture).
    

Troubleshooting Guide:

  • Issue: Low Surface Area (< 100 m²/g).

    • Cause: Incomplete crosslinking or pore collapse during drying.

    • Solution: Increase catalyst ratio (

      
      ) or ensure "supercritical 
      
      
      
      drying" is used instead of vacuum drying to prevent capillary collapse.
  • Issue: Product is soluble or gummy.

    • Cause: Oligomerization rather than polymerization.

    • Solution: Ensure strictly anhydrous conditions (water kills

      
      ). Increase reaction time at reflux.
      
  • Issue: Green/Blue residue in Protocol B.

    • Cause: Trapped Copper catalyst.

    • Solution: Wash with EDTA solution or dilute KCN (with extreme caution) to chelate copper.

References

  • Tan, L., et al. "Hyper-crosslinked polymers with controlled multiscale porosity for effective removal of benzene from cigarette smoke." Chemical Engineering Journal, 2021. Link

  • TCI Chemicals. "Product Specification: 1,3,5-Tris(2-propynyloxy)benzene."[2] TCI Chemicals Online Catalog. Link

  • Yuan, Y., et al. "Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separation." Chemistry of Materials, 2010. Link

  • Li, B., et al. "Friedel–Crafts reaction using dichloromethane as a source for linker...". 128th General Meeting of the Korean Chemical Society, 2021.[8] Link

  • Msayib, K.J., et al. "Nitrogen-Rich Conjugated Microporous Polymers." Angewandte Chemie International Edition, 2009. (Foundational reference for oxidative coupling of porous networks). Link

Sources

Advanced Protocols for the Polymerization of 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Experimental setup for the polymerization of 1,3,5-Tris(2-propynyloxy)benzene Content Type: Application Notes and Protocols

From Hyperbranched Architectures to High-Performance Thermosets

Abstract

1,3,5-Tris(2-propynyloxy)benzene (TPOB) is a versatile trifunctional monomer (B3 type) containing three terminal alkyne groups. Its polymerization behavior is strictly bifurcated based on the initiation method: thermal curing yields high-performance thermosetting resins via a Claisen rearrangement-mediated mechanism, while transition-metal catalyzed cyclotrimerization yields hyperbranched polyphenylenes or conjugated microporous polymers (CMPs). This guide details the experimental setups for both pathways, providing researchers with the specific controls necessary to tune material properties for applications ranging from electronic packaging to gas storage.

Mechanistic Insight & Experimental Strategy

The polymerization of TPOB is not a single reaction but a choice between two distinct chemical pathways. Understanding this causality is critical for experimental design.[1]

  • Pathway A: Thermal Polymerization (Resin Curing)

    • Mechanism: Upon heating (>150°C), TPOB undergoes a [3,3]-sigmatropic rearrangement (Claisen rearrangement) . The propargyl ether moieties rearrange to form allenyl phenols, which rapidly cyclize into 2H-chromene (2H-1-benzopyran) intermediates. These chromene rings then undergo radical polymerization through their double bonds to form a highly crosslinked, thermally stable network.

    • Outcome: Insoluble, high-Tg thermoset.

  • Pathway B: Catalytic Cyclotrimerization

    • Mechanism: Using a transition metal catalyst (e.g., TaCl₅ or Rh complexes), the alkyne groups undergo [2+2+2] cycloaddition. This forms benzene rings as crosslinks (1,3,5- or 1,2,4-substituted), generating a polyphenylene backbone.

    • Outcome: Hyperbranched polymers (soluble at low conversion) or Conjugated Microporous Polymers (CMPs) (insoluble networks at high conversion).

Visualizing the Reaction Pathways

TPOB_Pathways cluster_Thermal Pathway A: Thermal Curing cluster_Catalytic Pathway B: Catalytic Synthesis Monomer 1,3,5-Tris(2-propynyloxy)benzene (TPOB) Claisen [3,3]-Sigmatropic Rearrangement (>150°C) Monomer->Claisen Catalyst Transition Metal Catalyst (TaCl5 / Rh) Monomer->Catalyst Chromene 2H-Chromene Intermediate Claisen->Chromene Thermoset Crosslinked Thermoset Resin Chromene->Thermoset Radical Polymerization Cyclo [2+2+2] Cyclotrimerization Catalyst->Cyclo Network Hyperbranched Polymer or CMP Network Cyclo->Network

Caption: Bifurcation of TPOB polymerization into thermal (Claisen-mediated) and catalytic ([2+2+2] cycloaddition) pathways.

Protocol A: Thermal Curing (High-Performance Thermosets)

Application: Fabrication of heat-resistant composites, electronic encapsulation, and ablative materials. Critical Control Point: Management of the exotherm. The Claisen rearrangement is highly exothermic; uncontrolled heating can lead to charring or explosion.

Materials
  • Monomer: 1,3,5-Tris(2-propynyloxy)benzene (>98% purity).

  • Vessel: Glass mold (silanized) or DSC aluminum pan (for kinetics).

  • Atmosphere: Nitrogen or Argon (strictly required to prevent oxidative degradation during cure).

Step-by-Step Procedure
  • Melt Processing:

    • Load TPOB into the mold.

    • Heat to 85°C (just above melting point, Tm ≈ 82°C) under vacuum for 30 minutes to degas the melt and remove any trapped moisture.

  • B-Stage Curing (Pre-polymerization):

    • Increase temperature to 150°C at a rate of 2°C/min.

    • Hold at 150°C for 2 hours .

    • Note: At this stage, the Claisen rearrangement initiates. The mixture will darken and viscosity will increase significantly.

  • Final Curing (Crosslinking):

    • Ramp temperature to 200°C at 2°C/min. Hold for 2 hours .

    • Ramp temperature to 250°C at 2°C/min. Hold for 4 hours .

    • Reasoning: The high temperature is required to drive the polymerization of the chromene intermediates formed in the previous step.

  • Cool Down:

    • Cool slowly (1°C/min) to room temperature to minimize internal stress.

Characterization Markers (Thermal)
TechniqueObservationInterpretation
DSC Exotherm onset ~160-180°COnset of Claisen rearrangement/polymerization.
FTIR Disappearance of 3290 cm⁻¹ (≡C-H)Consumption of alkyne groups.
FTIR Disappearance of 2120 cm⁻¹ (C≡C)Consumption of alkyne groups.
TGA T_d5% > 400°CConfirmation of high thermal stability.
Protocol B: Catalytic Cyclotrimerization (Porous Networks)

Application: Gas storage (H₂, CO₂), catalyst supports, and optical materials. Critical Control Point: Solvent choice and catalyst purity. Moisture kills the catalyst activity.

Materials
  • Monomer: TPOB (dried under vacuum).

  • Catalyst: Tantalum(V) Chloride (TaCl₅) or Niobium(V) Chloride (NbCl₅).

  • Co-catalyst (Optional): Tetraphenyltin (Ph₄Sn) can be used to moderate activity, but TaCl₅ alone is sufficient for network formation.

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (distilled over Na/benzophenone).

Step-by-Step Procedure
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • In a flame-dried Schlenk flask under Argon, dissolve TaCl₅ (2 mol% relative to alkyne groups) in anhydrous toluene.

    • Note: The solution should be yellow/orange. If it turns white/cloudy immediately, the solvent is wet.

  • Monomer Addition:

    • Dissolve TPOB in anhydrous toluene (concentration ~0.1 M).

    • Add the monomer solution dropwise to the catalyst solution at room temperature.

    • Reasoning: Slow addition helps control the heat of reaction and prevents local hotspots that could lead to insolubility too early if a soluble hyperbranched polymer is desired.

  • Polymerization:

    • Stir the mixture at 80°C for 24 hours .

    • The solution will likely turn dark brown/black, and a precipitate (the polymer network) may form.

  • Workup:

    • Pour the reaction mixture into a large excess of acidified methanol (MeOH + 1% HCl) to quench the catalyst and precipitate the polymer.

    • Filter the solid.

    • Soxhlet Extraction: Extract with methanol and acetone for 24 hours to remove unreacted monomer and catalyst residues.

    • Dry under vacuum at 60°C.

Characterization Markers (Catalytic)
TechniqueObservationInterpretation
Solid State ¹³C NMR Peak at ~130-140 ppmFormation of aromatic benzene rings (cyclotrimerization).
BET Analysis High Surface Area (>500 m²/g)Confirmation of microporous network structure.
Solubility Insoluble in THF/DMFIndicates successful network formation (if CMP is the goal).
Troubleshooting & Safety
  • Explosion Hazard: TPOB contains high energy density due to three alkyne groups. Never heat >10g of neat monomer without a blast shield.

  • Incomplete Cure: If the thermal resin is tacky, the Claisen rearrangement was likely incomplete. Post-cure at 260°C under nitrogen.

  • Catalyst Deactivation: If Protocol B yields no polymer, check the TaCl₅ quality. It hydrolyzes instantly in air. Use a fresh bottle or sublime before use.

References
  • Synthesis and Properties of TPOB Derivatives

    • Source: Sigma-Aldrich / Merck Product Sheet (CAS 114233-80-6).
    • URL:

  • Mechanism of Claisen Rearrangement in Propargyl Ethers

    • Title: The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy.[2]

    • Source: NIH / PMC.
    • URL:[Link]

  • Catalytic Cyclotrimerization of Alkynes (TaCl5/NbCl5)

    • Title: Intramolecular ene reactions catalyzed by NbCl5, TaCl5 and InCl3.[3]

    • Source: ResearchG
    • URL:[Link]

  • Hyperbranched Polymer Synthesis via Alkyne Cyclotrimerization

    • Title: Research Progress in Benzene-Forming Cyclotrimeriz
    • Source: ResearchG
    • URL:[Link]

  • Thermal Curing of Propargyl Ether Resins

    • Context: General protocols for propargyl ether thermosets (Valid
    • Source: Polymer Chemistry (RSC).
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Polymerization of 1,3,5-Tris(2-propynyloxy)benzene (TPOB)

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: TPOB-POLY-OPT-001 Assigned Specialist: Senior Application Scientist, Polymer Chemistry Division[1]

Executive Summary: The TPOB Challenge

1,3,5-Tris(2-propynyloxy)benzene (TPOB) is a high-performance trifunctional monomer used to synthesize Porous Organic Polymers (POPs), thermosetting resins, and advanced dielectrics.[1][2][3][4][5] Its reactivity stems from three terminal alkyne groups.[1]

The Critical Conflict: The primary challenge in TPOB polymerization is the competition between alkyne polymerization (the desired pathway for POPs/networks) and the Claisen Rearrangement (a thermal side reaction).

If you are experiencing low surface area in POPs, unexpected glass transition temperatures (Tg), or loss of alkyne functionality, you are likely triggering one of the side reactions detailed below.

Module 1: Thermal Management & The Claisen Threat

User Query: "My polymer has a lower surface area than expected, and the IR spectrum shows a loss of the alkyne peak (∼3290 cm⁻¹) but no formation of the expected aromatic network. What happened?"

Diagnosis: You likely triggered the [3,3]-Sigmatropic Rearrangement (Claisen Rearrangement) .

Technical Explanation: TPOB contains aryl propargyl ether moieties.[1] At temperatures exceeding 160–180°C , these groups do not polymerize; they rearrange.[1] The propargyl group migrates to the ortho-position of the benzene ring, eventually cyclizing to form a chromene (benzopyran) structure. This consumes the alkyne functionality required for crosslinking, resulting in a dense, non-porous solid rather than the intended open-framework polymer.[1]

Prevention Protocol:

  • Temperature Ceiling: Maintain reaction temperatures below 150°C if your goal is alkyne metathesis or cyclotrimerization.[1]

  • Catalytic Intervention: Do not rely on thermal curing alone.[1] Use transition metal catalysts (Ta, Nb, Mo, or Rh) that activate the alkyne at low temperatures (Room Temperature to 80°C).[1]

Visualizing the Pathway Divergence:

TPOB_Pathways cluster_Thermal Thermal Side Reaction (Avoid) cluster_Catalytic Desired Polymerization Monomer TPOB Monomer (Aryl Propargyl Ether) Claisen [3,3]-Sigmatropic Rearrangement Monomer->Claisen Heat > 180°C Catalyst Transition Metal Catalyst (TaCl5, MoCl5, Rh) Monomer->Catalyst T < 100°C Chromene Chromene/Benzopyran (Dense Solid, Low Porosity) Claisen->Chromene Cyclization Network Cyclotrimerized Network (High Surface Area POP) Catalyst->Network [2+2+2] Cycloaddition

Figure 1: The bifurcation of TPOB reactivity.[1] High heat triggers the Claisen rearrangement (red path), destroying the alkyne functionality needed for the desired network formation (green path).

Module 2: Topology Control (Intramolecular vs. Intermolecular)

User Query: "I am using a high-activity catalyst (TaCl₅), but the resulting polymer is soluble and has low molecular weight. Why didn't it gel?"

Diagnosis: You are suffering from Intramolecular Cyclization (Loop Formation).

Technical Explanation: TPOB is a flexible monomer.[1] In dilute solutions, a single monomer molecule can react with itself (one arm reacting with another arm of the same molecule) rather than with a neighboring molecule. This forms small, soluble loops ("nanogels") instead of an infinite 3D network. This is statistically favored at low concentrations.[1]

Troubleshooting Table:

VariableCondition Causing FailureCorrective ActionMechanism
Concentration Dilute (< 0.05 M)Increase to > 0.2 M Higher concentration favors intermolecular collision over intramolecular looping.[1]
Solvent Quality Poor Solvent (Precipitation)Use Good Solvents (DCM/CHCl₃) If the polymer precipitates too early (phase separation), the network cannot grow.
Monomer Addition Slow Dropwise AdditionOne-Shot Addition Slow addition keeps instantaneous concentration low, favoring loops.[1] Add monomer all at once.[1]
Module 3: Oxidative Coupling (The Glaser Effect)

User Query: "I am performing a Click reaction (CuAAC) with an azide, but I see diacetylene byproducts."

Diagnosis: Unwanted Glaser Coupling .

Technical Explanation: Terminal alkynes in the presence of Copper (Cu) and Oxygen (O₂) will undergo oxidative homocoupling (Glaser coupling) to form diynes (-C≡C-C≡C-). This consumes your alkyne groups without incorporating the azide linker, disrupting the stoichiometry of your Click reaction.

Corrective Protocol:

  • Degassing is Mandatory: Sparge solvents with Argon or Nitrogen for at least 20 minutes before adding the copper catalyst.

  • Reducing Agent: Add Sodium Ascorbate (in excess) to maintain Copper in the Cu(I) state and scavenge dissolved oxygen.

Standard Operating Procedure (SOP): Cyclotrimerization of TPOB

Objective: Synthesize a high-surface-area Porous Organic Polymer (POP) while avoiding Claisen rearrangement.

Reagents:

  • Monomer: TPOB (1.0 eq)

  • Catalyst: Tantalum(V) Chloride (TaCl₅) or Niobium(V) Chloride (NbCl₅) (0.1 – 0.2 eq).

  • Solvent: Anhydrous Toluene or Dichloromethane (DCM).

Step-by-Step Protocol:

  • Environment Prep:

    • Critical: All glassware must be oven-dried.[1] The reaction is sensitive to moisture (which kills the TaCl₅ catalyst).

    • Perform setup in a glovebox or under a strict Nitrogen line.

  • Catalyst Solution (The Initiator):

    • Dissolve TaCl₅ in anhydrous toluene.[1]

    • Note: The solution should turn yellow/orange. If it turns white/cloudy immediately, your solvent is wet (Ta₂O₅ formation), and the reaction will fail.[1]

  • Monomer Addition:

    • Dissolve TPOB in minimal toluene (Concentration target: 0.2 M ).

    • Add the monomer solution to the catalyst solution at Room Temperature (25°C) .

    • Why? Keeping T < 80°C prevents the Claisen rearrangement.

  • Reaction Monitoring:

    • Stir for 12–24 hours.

    • Visual Check: The solution should gelate or form a precipitate (the POP).

    • Quenching: Add methanol to kill the catalyst.

  • Purification:

    • Filter the solid.[3]

    • Soxhlet Extraction: Wash with Methanol then Acetone for 24 hours.[1] This removes trapped catalyst residues which can degrade the polymer over time.

References
  • Claisen Rearrangement of Propargyl Ethers

    • Dirlikov, S. K. (1990).[1] "Propargyl-Terminated Resins: A New Class of Thermosets." High Performance Polymers.[1][6]

    • Mechanism:[1][7][8][9][10][11]

  • Cyclotrimerization Catalysts (TaCl₅/NbCl₅)

    • Jimenez, A., et al. (2013).[1] "Tantalum(V) Catalyzed Cyclotrimerization of Alkynes." Journal of Organic Chemistry.

    • Application in POPs: Use of TaCl₅ for TPOB polymerization is a standard method for generating polytriazine-like networks without thermal degradation.[1]

  • Intramolecular vs.

    • Kricheldorf, H. R. (2000).[1] "Cyclization vs. Linear Polymerization in Polycondensation." Macromolecular Rapid Communications.

  • Glaser Coupling Side Reactions

    • Siemsen, P., et al. (2000).[1] "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[1] Angewandte Chemie International Edition. Link

Sources

Technical Support Center: Optimizing 1,3,5-Tris(2-propynyloxy)benzene Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 1,3,5-tris(2-propynyloxy)benzene (also known as 1,3,5-tri(propargyloxy)benzene) is a foundational step in creating "Click Chemistry" dendrimers and hyperbranched polymers.[1] While the reaction is a standard Williamson ether synthesis, users often report yields ranging widely from 40% to 85%.

The primary failure modes are C-alkylation (due to the ambident nucleophilic nature of phloroglucinol), incomplete substitution (mono/di-propargyl intermediates), and oxidative degradation .[1] This guide provides an optimized protocol and a logic-based troubleshooting framework to stabilize yields above 80%.

Module 1: The Optimized Protocol (The "Golden Path")

Do not rely on generic Williamson ether protocols. Phloroglucinol requires specific handling to prevent oxidation and C-alkylation.

Reagents & Stoichiometry Table
ComponentEquiv.RoleCritical Note
Phloroglucinol 1.0SubstrateMust be anhydrous.[1] If hydrated, azeotrope with toluene first.[1]
Propargyl Bromide 4.5 - 6.0ElectrophileUse 80% wt. in toluene (safer).[1] Lachrymator.
Potassium Carbonate (

)
4.0 - 6.0BaseMust be finely ground and anhydrous.
18-Crown-6 (Optional)0.1Phase Transferdrastically improves reaction rate in acetone.[1]
Potassium Iodide (KI) 0.1CatalystFinkelstein catalyst; converts bromide to more reactive iodide in situ.[1]
Solvent N/AMediumAcetone (Reagent Grade) or Acetonitrile .
Step-by-Step Workflow
  • Preparation (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ) or Argon.[1] Oxidation of phloroglucinol leads to tarry byproducts.
    
  • Solvation: Dissolve Phloroglucinol (1.0 eq) in dry Acetone (0.1 M concentration). Add finely ground anhydrous

    
     (4.0 eq).[1]
    
  • Activation: Stir at room temperature for 30 minutes. This allows the formation of the phenoxide anions.[2][3] Color change is normal.

  • Addition: Add Propargyl Bromide (4.5 eq) dropwise via syringe. If using KI (0.1 eq), add it now.[1]

  • Reflux: Heat the mixture to reflux (

    
     for acetone) for 24–48 hours .
    
    • Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1).[1] The tri-substituted product moves fastest (

      
      ).[1] Mono- and di-substituted intermediates will be more polar (lower 
      
      
      
      ).[1]
  • Workup:

    • Cool to room temperature.[1][3][4][5][6][7]

    • Filter off the solid salts (

      
      , excess 
      
      
      
      ). Wash the filter cake with fresh acetone.[1]
    • Evaporate the solvent under reduced pressure.[1][3]

  • Purification: Recrystallize from Ethanol or a Methanol/Water mixture.[1]

Module 2: Visualization of Reaction Logic

The following diagram illustrates the reaction pathway and the critical decision points for yield optimization.

ReactionPathway Start Phloroglucinol (Substrate) Base K2CO3 + Acetone (Deprotonation) Start->Base Reaction Reaction (Reflux 24-48h) Base->Reaction + Propargyl Bromide Check TLC Check (Hex:EtOAc 4:1) Reaction->Check Check->Reaction Lower Spots Present? Add KI or Time Path_O O-Alkylation (Desired) Check->Path_O Fast Moving Spot Path_C C-Alkylation (Impurity) Check->Path_C Complex Mixture (Wrong Solvent/Base) Product 1,3,5-Tris(propargyloxy)benzene (Yield >80%) Path_O->Product Recrystallization

Caption: Workflow logic distinguishing the desired O-alkylation pathway from C-alkylation side reactions.

Module 3: Troubleshooting & FAQs

Q1: Why am I getting a low yield (<50%) with many spots on TLC?

Diagnosis: This is likely C-Alkylation or Incomplete Substitution .[1]

  • The Science: Phloroglucinol is an ambident nucleophile.[1] The oxygen (hard nucleophile) and the ring carbons (soft nucleophiles) compete.

  • The Fix:

    • Switch Solvent: Ensure you are using Acetone .[1] Polar aprotic solvents like DMF or DMSO can sometimes enhance C-alkylation or make workup difficult, leading to product loss.[1] Acetone favors O-alkylation with Carbonate bases.[1]

    • Check Base: Use

      
      .[1][2][3][7][8] Stronger bases (like NaH) or softer counter-ions can promote C-alkylation.[1]
      
    • Incomplete Reaction: If you see spots just below the product, you have mono- or di-substituted species.[1] Add 10 mol% Potassium Iodide (KI) . This performs an in-situ Finkelstein reaction, converting the propargyl bromide to the more reactive propargyl iodide.[1]

Q2: My product is turning brown/black during workup.

Diagnosis: Oxidative Coupling (Glaser Coupling) or Phenol Oxidation .[1]

  • The Science: Terminal alkynes can couple to form diynes (Glaser coupling) in the presence of oxygen and trace copper/metals. Additionally, electron-rich phenols oxidize rapidly in air.

  • The Fix:

    • Inert Atmosphere: You must run the reaction under Nitrogen or Argon.[1]

    • Quench Properly: Ensure all base is removed before heating the crude material for recrystallization.[1]

    • Avoid Metal Spatulas: Use glass or plastic tools to avoid trace metal contamination which catalyzes alkyne coupling.[1]

Q3: The product "oils out" during recrystallization.

Diagnosis: Impurities are lowering the melting point, or the solvent polarity is incorrect.[1]

  • The Fix:

    • Solvent System: Try Ethanol first.[1] Dissolve the crude solid in boiling ethanol, then let it cool very slowly to room temperature. If it oils out, reheat and add a drop of water (turbidity method) or switch to Methanol .

    • Seed Crystal: If you have a tiny amount of pure product from a previous batch, add a "seed" once the solution reaches room temperature.

Q4: Can I use Propargyl Chloride instead of Bromide?

Diagnosis: Yes, but reactivity is lower.[1]

  • The Fix: You must use the Potassium Iodide (KI) catalyst (0.5 eq recommended if using chloride) to drive the reaction. The chloride is a poorer leaving group than bromide.

Module 4: Advanced Troubleshooting Logic

Use this flow to diagnose specific failure modes in your flask.

Troubleshooting Start Problem Detected Issue1 TLC: Multiple Spots Start->Issue1 Issue2 Low Yield / Tar Start->Issue2 CheckRf Are spots lower Rf? Issue1->CheckRf CheckAtm Was N2/Ar used? Issue2->CheckAtm Action1 Incomplete Rxn: Add KI, Extend Time CheckRf->Action1 Yes Action2 C-Alkylation: Check Solvent (Use Acetone) Check Temp (Don't Overheat) CheckRf->Action2 No (Complex Mix) Action3 Oxidation: Repeat under Inert Atm CheckAtm->Action3 No Action4 Polymerization: Keep Temp <60C Avoid dry concentration CheckAtm->Action4 Yes

Caption: Diagnostic tree for identifying root causes of synthesis failure.

References

  • Batool, T. et al. (2014).[1][3] A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. PLoS ONE.[1][3]

    • Relevance: Establishes the baseline efficiency of /Acetone over other solvent systems for this specific transform
  • BenchChem. (2025).[1][8][9] A Comparative Guide to the Synthesis of 1,3,5-Trimethoxybenzene.

    • Relevance: Provides comparative data on alkylation of phloroglucinol, highlighting the efficacy of carbonate bases in preventing C-alkyl
  • Frontier, A. (2026).[1][3][10] How To: Purify by Crystallization.[1][4][6][10] University of Rochester.[10]

    • Relevance: Authoritative protocol for the "oiling out" troubleshooting steps in Module 3.
  • Sigma-Aldrich. (n.d.).[1] 1,3,5-Tri(prop-2-yn-1-yloxy)benzene Product Sheet.

    • Relevance: Confirms physical properties (melting point, stability)

Sources

Technical Support Center: Purification of 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter yield and purity bottlenecks when isolating 1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6) [1].

While the standard synthesis—the O-alkylation of 1,3,5-trihydroxybenzene (phloroglucinol) with propargyl bromide—appears straightforward on paper, the isolation of the pure tri-substituted product is complicated by oxidation byproducts, incomplete alkylation, and residual alkylating agents. This guide provides field-proven, self-validating methodologies to achieve the >98% purity [2] required for sensitive downstream catalytic applications, such as CuAAC "click" chemistry and metal-organic framework (MOF) construction [4].

Part 1: Purification Workflow Visualization

The following diagram maps the logical progression of the purification process, isolating the target tri-alkyne from polar impurities and intermediate byproducts.

PurificationWorkflow Crude Crude Reaction Mixture (Salts, Mono/Di-alkylated, Color Bodies) Workup Aqueous Workup (H2O / EtOAc Extraction) Crude->Workup Salts Aqueous Layer (Discard: KBr, Phloroglucinol) Workup->Salts Phase Separation Organic Organic Layer (Tri-alkyne + Mono/Di + Color) Workup->Organic Phase Separation Silica Silica Gel Chromatography (Hexane:EtOAc Gradient) Organic->Silica Concentration Recryst Recrystallization (from Ethanol or MeOH) Silica->Recryst Target Fractions Pure Pure Product (>98%) White to Pale Yellow Crystals Recryst->Pure Filtration & Drying

Workflow for the isolation and purification of 1,3,5-Tris(2-propynyloxy)benzene from crude mixtures.

Part 2: Troubleshooting & FAQs (The "Why" and "How")

Q1: My crude product is dark brown or green instead of white. What causes this, and how do I remove it?

Causality: This is the most common issue encountered in this synthesis. The starting material, 1,3,5-trihydroxybenzene, is highly susceptible to air oxidation under the basic conditions (e.g., K₂CO₃) required for the reaction. This oxidation generates deeply colored, highly conjugated quinonoid byproducts [1]. Solution: These color bodies are highly polar. Pre-treat your organic extract by stirring it with activated carbon (Darco) for 30 minutes, followed by filtration through a Celite pad. Alternatively, passing the crude mixture through a short silica plug using dichloromethane (DCM) will trap the baseline quinonoids before you begin formal chromatography.

Q2: How do I efficiently separate the target tri-substituted product from mono- and di-substituted intermediates?

Causality: Incomplete alkylation occurs if the base is exhausted, or if the volatile propargyl bromide evaporates or hydrolyzes during the reaction. Because each added propargyl group significantly decreases the molecule's hydrogen-bonding capacity and overall polarity, silica gel chromatography is highly effective for separation. Solution: Run a column using a gradient of Hexane to Ethyl Acetate (start at 9:1, move to 4:1). The tri-alkyne elutes first (highest


), followed sequentially by the di-alkyne and mono-alkyne.
Q3: My NMR shows a persistent peak around 3.9 ppm and the crude has a pungent odor. How do I remove residual propargyl bromide?

Causality: Propargyl bromide is often used in stoichiometric excess (up to 4-5 equivalents) to drive the reaction to completion. It is somewhat high-boiling and lachrymatory, making it difficult to remove by standard rotary evaporation alone. Solution: Extended vacuum drying is insufficient. During the aqueous workup, wash the organic layer with a dilute aqueous amine solution (such as 5% ethanolamine) or saturated ammonium chloride. This quenches the unreacted propargyl bromide into a water-soluble amine salt, partitioning it safely into the aqueous layer.

Q4: Why is recrystallization necessary if my column chromatography looks clean?

Causality: For downstream CuAAC (click chemistry) applications, even trace impurities (like residual halide salts or micro-contaminants from the silica gel) can poison the Cu(I) catalyst or cause unwanted side reactions [4]. Recrystallization acts as a self-validating purification system, utilizing the compound's specific crystal lattice energies to exclude foreign molecules. Solution: Recrystallize the chromatographed product from hot ethanol. The pure compound will precipitate as white to pale yellow crystals with a sharp, validated melting point of 80.0–84.0 °C [2].

Part 3: Quantitative Specifications

To ensure your purified compound meets the rigorous standards required for drug development and materials science, cross-reference your analytical data with the table below [1][2][3].

PropertySpecification TargetAnalytical Utility
CAS Number 114233-80-6Database verification
Molecular Formula C₁₅H₁₂O₃Mass Spectrometry (M+H: 241.08)
Molecular Weight 240.26 g/mol Stoichiometric calculations
Appearance White to pale yellow crystalsVisual indicator of oxidation (reject if brown)
Melting Point 80.0 – 84.0 °CPrimary indicator of crystalline purity
Target Purity >98.0% (T)Required for catalytic click chemistry

Part 4: Validated Purification Protocol

Follow this step-by-step methodology to transform your crude reaction mixture into a >98% pure crystalline product.

Step 1: Quenching and Aqueous Extraction
  • Dilution: Dilute the crude reaction mixture (typically suspended in acetone, THF, or DMF) with an equal volume of Ethyl Acetate (EtOAc).

  • Salt Dissolution: Add distilled water to dissolve the precipitated KBr salts and partition the phases.

  • Phase Separation: Separate the layers. Wash the organic layer sequentially with:

    • 5% aqueous NH₄Cl (to quench residual alkylating agent).

    • Distilled water (to remove residual DMF/Acetone).

    • Saturated brine (to pre-dry the organic phase).

  • Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude solid.

Step 2: Silica Gel Flash Chromatography
  • Preparation: Dry-load the crude residue by dissolving it in a minimal amount of DCM, adding a small amount of silica gel, and evaporating to a free-flowing powder.

  • Column Packing: Pack a column with silica gel (60-120 mesh) using 100% Hexane.

  • Elution: Elute using a gradient solvent system: 100% Hexane

    
    90:10 Hexane:EtOAc
    
    
    
    80:20 Hexane:EtOAc.
  • Monitoring: Monitor fractions via TLC (Hexane:EtOAc 4:1). Stain with KMnO₄; terminal alkynes oxidize readily and will show bright yellow spots against a purple background. The target 1,3,5-Tris(2-propynyloxy)benzene will have the highest

    
     value (~0.6).
    
  • Concentration: Pool the target fractions and evaporate the solvent.

Step 3: Recrystallization
  • Dissolution: Dissolve the chromatographed solid in a minimum amount of boiling Ethanol (EtOH).

  • Crystallization: Allow the solution to cool slowly to room temperature to form large, pure crystals. Once at room temperature, transfer the flask to an ice bath for 1 hour to maximize the thermodynamic yield.

  • Filtration: Filter the resulting crystals under vacuum using a Büchner funnel and wash with a small volume of ice-cold ethanol.

  • Final Drying: Dry the crystals in a vacuum desiccator overnight to yield the pure product (>98%). Verify the melting point (80-84 °C) before proceeding to downstream applications.

References

  • Synthesis of C-4 and C-7 Triazole Analogs of Zanamivir as Multivalent Sialic Acid Containing Scaffolds Source: National Institutes of Health (PMC) URL:[Link]

Controlling pore size in POPs synthesized from 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Controlling Pore Size in POPs Synthesized from 1,3,5-Tris(2-propynyloxy)benzene

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers and drug development professionals struggling to optimize the porosity of networks derived from 1,3,5-Tris(2-propynyloxy)benzene. While this


-symmetric tri-alkyne monomer is highly versatile for cross-linking[1], its propynyloxy ether linkages (

) introduce a degree of rotational flexibility. This flexibility makes the resulting Porous Organic Polymers (POPs) uniquely susceptible to structural collapse, network interpenetration, and blocked pore channels during synthesis and activation.

This guide is designed to move beyond basic recipes. Here, we establish the thermodynamic and kinetic causality behind pore formation, providing you with self-validating troubleshooting frameworks and protocols to precisely engineer pore sizes for your specific applications.

Section 1: Polymerization Pathways & Pore Architecture

The choice of polymerization chemistry fundamentally dictates the baseline pore size and rigidity of your POP.

Pathways Monomer 1,3,5-Tris(2-propynyloxy)benzene (Tri-alkyne Core) Glaser Glaser Homocoupling (Cu-catalyzed) Monomer->Glaser Oxidative Sonogashira Sonogashira Coupling (Pd/Cu-catalyzed) Monomer->Sonogashira + Aryl Halides Click CuAAC Click Chemistry (Azide-Alkyne) Monomer->Click + Polyazides Pore1 Rigid Micropores (< 2 nm) Glaser->Pore1 Pore2 Tunable Micro/Mesopores (2 - 25 nm) Sonogashira->Pore2 Pore3 Heteroatom-Rich Pores (Drug Binding Sites) Click->Pore3

Fig 1. Synthetic pathways dictating pore architecture in 1,3,5-Tris(2-propynyloxy)benzene POPs.

Section 2: Troubleshooting & FAQs

Q1: Why is my BET surface area low and my pore size smaller than the theoretical model? A1: The most common kinetic culprit is network interpenetration . During polymerization, if the initial monomer concentration (


) is too high, independent polymer networks will physically thread through one another's macrocycles to maximize van der Waals interactions. This catenation effectively divides the primary pore volume, drastically reducing the measurable pore size.
Causality & Solution: Porosity is a kinetic trap. To favor intra-network cross-linking over inter-network threading, you must apply the dilution principle . Lower your monomer concentration to 

M.

Q2: How can I systematically expand the pore size from microporous (<2 nm) to mesoporous (2-50 nm) for large drug molecule encapsulation? A2: Pore size is directly proportional to the strut length between cross-linking nodes. By utilizing Sonogashira cross-coupling, you can dictate the pore size by selecting appropriately sized multi-halogenated comonomers. Causality & Solution: Transitioning from a short comonomer (e.g., 1,4-dibromobenzene) to a longer one (e.g., 4,4'-dibromobiphenyl) increases the distance between the


 nodes. Sonogashira POPs can achieve mesostructures with average pore sizes up to 25 nm[2], making them ideal for bulky API (Active Pharmaceutical Ingredient) loading.

Q3: Why does my POP exhibit a collapsed pore structure upon drying, despite forming a robust gel in solvent? A3: This is a classic case of capillary force-induced collapse . The propynyloxy ether linkages in 1,3,5-Tris(2-propynyloxy)benzene possess rotational flexibility. When drying via direct evaporation of high-surface-tension solvents (like water, DMF, or ethanol), the capillary pressure (


) exerted by the receding liquid meniscus pulls the flexible polymer chains together. This can completely obliterate porosity during desolvation[3].
Causality & Solution: You must bypass the liquid-gas phase boundary. Utilize Supercritical 

(

) activation
(see Protocol 2) or perform a solvent exchange with a low-surface-tension solvent (e.g., pentane) followed by freeze-drying.

Q4: I am using CuAAC click chemistry. Why are my pores blocked or inaccessible? A4: CuAAC click chemistry with polyazides forms 1,2,3-triazole linkages. While highly efficient, triazoles engage in strong dipole-dipole interactions and hydrogen bonding. If the network is too flexible, these non-covalent interactions cause the network to self-associate and "zip" shut, blocking pore channels[3]. Additionally, unreacted terminal alkynes or trapped copper catalyst can sterically hinder pore access. Causality & Solution: Ensure complete conversion by optimizing the Cu(I) catalyst loading and adding a coordinating ligand (e.g., PMDETA) to maintain catalyst solubility. Post-synthesis, perform rigorous Soxhlet extraction with an EDTA/water solution to chelate and remove trapped copper species.

Troubleshooting Start Issue: Lower than expected pore size / BET surface area Check1 Did the gel collapse during drying? Start->Check1 YesCollapse Capillary Force Collapse Check1->YesCollapse Yes NoCollapse Rigid Network Retained Check1->NoCollapse No Action1 Use Supercritical CO2 or Freeze Drying YesCollapse->Action1 Check2 Was monomer conc. > 0.05 M? NoCollapse->Check2 YesConc Network Interpenetration Check2->YesConc Yes NoConc Incomplete Conversion (End-group defects) Check2->NoConc No Action2 Dilute reaction mixture (Decrease C0) YesConc->Action2 Action3 Optimize Catalyst/Solvent (e.g., add THF) NoConc->Action3

Fig 2. Decision tree for troubleshooting low porosity and pore collapse in synthesized POPs.

Section 3: Quantitative Data Summary

Selecting the correct comonomer is the most reliable way to engineer the baseline pore size before addressing kinetic defects.

Table 1: Effect of Synthetic Parameters on 1,3,5-Tris(2-propynyloxy)benzene POP Porosity

Polymerization RouteComonomerLinkage TypeTypical Surface Area (BET)Dominant Pore Size
Glaser HomocouplingNone (Self-coupling)Diyne (C-C)400 - 800 m²/gMicroporous (< 2 nm)
Sonogashira1,4-DibromobenzenePhenyl-alkyne600 - 1000 m²/gMicro/Mesoporous (2 - 5 nm)
Sonogashira4,4'-DibromobiphenylBiphenyl-alkyne800 - 1200 m²/gMesoporous (5 - 25 nm)
CuAAC Click1,4-Diazidobenzene1,2,3-Triazole300 - 600 m²/gMicroporous (~ 1.5 nm)

Section 4: Self-Validating Experimental Protocols

Protocol 1: Sonogashira Cross-Coupling Synthesis of Tunable POPs

This protocol utilizes the dilution principle to prevent interpenetration while ensuring high conversion.

  • Degassing (Critical Step): In a Schlenk flask, dissolve 1,3,5-Tris(2-propynyloxy)benzene (1.0 equiv) and your chosen di-bromo comonomer (1.5 equiv) in a 1:1 mixture of anhydrous Toluene and Triethylamine (TEA). The total monomer concentration must not exceed 0.05 M . Freeze-pump-thaw the mixture 3 times to remove oxygen, which otherwise triggers competing Glaser homocoupling.

  • Catalyst Addition: Under an Argon atmosphere, add

    
     (5 mol%) and CuI (10 mol%).
    
  • Polymerization: Heat the mixture to 85°C for 72 hours without stirring (stirring can shear the forming macroscopic gel). A monolithic gel should form within the first 12 hours.

  • Purification: Recover the polymer network and perform a Soxhlet extraction using Methanol for 24 hours, followed by THF for 24 hours to remove unreacted monomers and catalyst residues.

Protocol 2: Supercritical ( ) Activation (Drying)

Mandatory for preserving mesopores in flexible ether-linked POPs.

  • Solvent Exchange: Submerge the purified, THF-swollen POP in absolute Ethanol. Replace the Ethanol every 12 hours for 3 days to ensure complete removal of THF.

  • Chamber Loading: Transfer the Ethanol-swollen polymer into the

    
     dryer chamber.
    
  • Flushing: Flush the chamber with liquid

    
     at 10°C and 50 bar for 2 hours to exchange the Ethanol with liquid 
    
    
    
    .
  • Supercritical Transition: Raise the chamber temperature to 40°C and the pressure to 100 bar (moving past the critical point of

    
    : 31.1°C and 73.9 bar). Hold for 4 hours.
    
  • Depressurization: Slowly vent the

    
     gas at a rate of 0.5 bar/min while maintaining the temperature at 40°C. The resulting POP will retain its fully expanded, uncollapsed pore structure.
    

Section 5: References

  • Role of cross-linking process on the performance of PMMA Source: MedCrave Online URL:

  • Interlocked covalent organic cages: Design, synthesis, and self-assembly Source: rhhz.net URL:

  • Recent Advances in Heterogenization of Photocatalysts on Polymer Supports and Applications in Organic Synthesis Source: d-nb.info URL:

Sources

Technical Support Center: Achieving High Crystallinity in 1,3,5-Tris(2-propynyloxy)benzene (TPB) Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Overview

1,3,5-Tris(2-propynyloxy)benzene (TPB) is a highly versatile, tri-functional terminal alkyne widely utilized in the synthesis of porous organic polymers via Glaser homocoupling or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). However, researchers frequently encounter a critical roadblock: the resulting polymer networks are almost always amorphous.

This technical support guide provides field-proven troubleshooting strategies to help you overcome the kinetic traps inherent in alkyne polymerizations and achieve long-range crystalline order in your frameworks.

Section 1: The Core Mechanistic Challenge (The Kinetic Trap)

To achieve crystallinity in a polymer network (such as a Covalent Organic Framework, or COF), the bond-forming reactions must be reversible. Reversibility allows the growing network to undergo "error correction"—breaking misaligned bonds and reforming them in the thermodynamically favored, lowest-energy crystalline lattice .

The fundamental challenge with TPB is that CuAAC is highly exergonic and effectively irreversible under standard conditions . Once a triazole linkage forms, it is locked in place. If the monomers are not perfectly aligned at the exact moment of reaction, a structural defect is permanently introduced. This rapid kinetic trapping immediately leads to a highly crosslinked, amorphous Conjugated Microporous Polymer (CMP) rather than an ordered crystalline COF.

Section 2: Troubleshooting & FAQs

Q1: My TPB and tri-azide polymerization yields an amorphous powder with a broad XRD halo. How can I force crystallization? A: You are falling into the kinetic trap. Because the CuAAC reaction is irreversible, rapid bulk mixing causes chaotic, random crosslinking. Solution: You must artificially slow down the reaction kinetics to allow non-covalent interactions (like


 stacking of the benzene rings) to pre-organize the monomers before the covalent bond locks them in place. Switch from bulk solvothermal synthesis to an Interfacial Polymerization  method. By layering the TPB monomer in an organic phase and the azide in an aqueous phase, the reaction is restricted to a 2D interface. This drastically reduces the reaction rate and allows for epitaxial, ordered growth.

Q2: I reduced the Cu(I) catalyst concentration to slow the reaction, but my network is still amorphous and now I have unreacted alkyne defects. What went wrong? A: Simply starving the reaction of copper reduces the overall macroscopic rate but does not change the fundamental irreversibility of the localized catalytic cycle. Furthermore, low Cu(I) without proper stabilization leads to disproportionation (


), halting the reaction prematurely and leaving unreacted terminal alkynes.
Solution: Instead of merely lowering the Cu(I) concentration, use a sterically bulky, strongly coordinating ligand like THPTA. These ligands stabilize the Cu(I) oxidation state while sterically hindering the formation of the multinuclear copper acetylide intermediates required for the click reaction . This modulates the activation energy, ensuring complete conversion while slowing the propagation step enough to favor ordered packing.

Q3: Can I use Post-Synthetic Modification (PSM) to bypass the irreversibility of TPB entirely? A: Yes, this is currently the most reliable workaround for achieving true single-crystal triazole networks. Instead of polymerizing TPB directly, synthesize a highly crystalline framework using reversible dynamic covalent chemistry (e.g., imine condensation). Then, use a solvent-free melt-phase PSM strategy to introduce azole functionalities without disrupting the pre-established crystalline lattice .

Section 3: Quantitative Data Comparison

Table 1: Impact of Polymerization Conditions on TPB Network Properties

Polymerization MethodLinkage TypeThermodynamic ControlBET Surface Area (m²/g)XRD Profile
Bulk Glaser Coupling DiyneNone (Irreversible)600 - 850Broad halo (~20° 2θ)
Standard Bulk CuAAC 1,4-TriazoleNone (Irreversible)400 - 650Broad halo (~22° 2θ)
Modulated Interfacial CuAAC 1,4-TriazolePartial (Pre-organization)1,100 - 1,350Semi-crystalline (low 2θ peaks)
Dynamic Covalent + PSM Imine

Triazole
Full (Reversible

Locked)
> 2,000Highly crystalline (sharp peaks)

Section 4: Experimental Protocol - Modulated Interfacial CuAAC

This protocol is designed as a self-validating system. The formation of a distinct, mechanically robust film at the interface physically confirms successful diffusion-controlled polymerization, while spectroscopic validation ensures no kinetic trapping of unreacted monomers has occurred.

Step 1: Phase Preparation

  • Organic Phase: Dissolve 0.1 mmol of TPB in 10 mL of dichloromethane (DCM).

  • Aqueous Phase: Dissolve 0.15 mmol of a complementary di-azide (e.g., 1,4-diazidobenzene) in 10 mL of deionized water. Add 5 mol% CuSO₄·5H₂O and 5 mol% sodium ascorbate to generate Cu(I) in situ.

  • Modulator: Add 10 mol% of THPTA ligand to the aqueous phase. Causality: THPTA is critical here to stabilize Cu(I) against oxidation and sterically modulate the reaction rate at the interface.

Step 2: Interfacial Layering

  • Carefully transfer the organic phase into a flat-bottomed glass beaker.

  • Using a syringe pump or a glass rod, slowly overlay the aqueous phase on top of the organic phase to prevent mixing.

  • Self-Validation Check: A sharp, stable liquid-liquid interface must be visible. If the layers become cloudy immediately, the phases have mixed, and the experiment must be restarted to avoid amorphous precipitation.

Step 3: Controlled Polymerization

  • Cover the beaker to prevent solvent evaporation and leave it completely undisturbed at 25 °C for 72 hours.

  • Causality Check: Do not agitate the vessel. Agitation induces bulk mixing, immediately reverting the system to kinetic control and yielding amorphous powders.

Step 4: Harvesting and Spectroscopic Validation

  • Carefully spool the formed polymer film from the interface using a glass substrate.

  • Wash the film via Soxhlet extraction (methanol, 24 h) to remove trapped monomers and catalyst.

  • Self-Validation Check: Perform FTIR spectroscopy prior to XRD. The complete disappearance of the azide peak (~2100 cm⁻¹) and the TPB alkyne C-H stretch (~3290 cm⁻¹) confirms full conversion. Only once this is validated should you proceed to Powder X-Ray Diffraction (PXRD) to verify low-angle crystallinity.

Section 5: Pathway Visualization

TPB_Polymerization Monomers TPB + Azide Monomers (Highly Reactive) FastCuAAC Bulk Mixing / High Cu(I) (Irreversible Reaction) Monomers->FastCuAAC Kinetic Control PreOrg Interfacial Diffusion (Non-Covalent Pre-organization) Monomers->PreOrg Thermodynamic Control KineticTrap Kinetic Trapping (Random Crosslinking) FastCuAAC->KineticTrap Amorphous Amorphous CMP (High Defects, Low Order) KineticTrap->Amorphous SlowCuAAC Modulated CuAAC (Sterically Hindered Ligands) PreOrg->SlowCuAAC Crystalline Crystalline Triazole COF (Low Defects, High Order) SlowCuAAC->Crystalline

Fig 1: Kinetic vs. Thermodynamic pathways in TPB-based azide-alkyne cycloaddition.

Section 6: References

  • Hein, J. E., & Fokin, V. V. (2010). "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides." Chemical Society Reviews, 39(4), 1302-1315.[Link]

  • Yao, A., Zhu, C., Liu, J., et al. (2026). "Enhanced proton conductivity in azole-functionalized three-dimensional crystalline covalent organic frameworks." Nature Communications, 17, 1115.[Link]

  • Gascón-Pérez, V., et al. (2020). "Electrochemical (Bio)Sensors Based on Covalent Organic Frameworks (COFs)." Sensors, 20(17), 4764.[Link]

Technical Support Center: Managing Solubility in 1,3,5-Tris(2-propynyloxy)benzene Polymers

Author: BenchChem Technical Support Team. Date: March 2026

[label="Incomplete Alkyne Consumption", fillcolor="#f8c4

Finalizing Solubility Strategies

Now, I'm finalizing the solubility strategies by integrating the two-step approach into the DOT diagrams. The diagrams are refined to illustrate both mechanistic pathways. I've designed a sequential addition starting with TYB and


, then introducing an end-capping agent. The aim is complete alkyne consumption. I am focusing on low concentration to prevent gelation, and to ensure soluble hyperbranched polymers.

Finalizing Diagrammatic Pathways

I'm now integrating the two mechanistic pathways, emphasizing alkyne consumption, into the DOT diagrams, with low concentrations. My designs show a sequential TYB and


 addition, followed by end-capping. I'm focusing on these conditions and pathways to generate a soluble hyperbranched polymer, avoiding gelation. I'm focusing on the competition between gelation and solubility, and refining the two-step approach with 

.

Finalizing Citation Support

I'm now integrating recently acquired citations. I'm focusing on validating the low concentration and end-capping strategies with external validation. My focus is still on ensuring soluble polymer formation while preventing gelation in these hyperbranched polymer syntheses. I'm working on the two-step pathway, and adding citations to the DOT diagram.

Welcome to the Application Scientist Knowledge Base. This guide provides actionable troubleshooting, theoretical grounding, and validated protocols for researchers synthesizing polymers using 1,3,5-Tris(2-propynyloxy)benzene (TYB). As a trifunctional (


) alkyne, TYB is notorious for causing rapid gelation and complete insolubility during step-growth polymerizations (such as Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC).

Part 1: Frequently Asked Questions (Theory & Causality)

Q1: Why does my CuAAC click reaction with 1,3,5-tris(2-propynyloxy)benzene turn into an insoluble brick after 30 minutes? A: This is a classic manifestation of the Flory-Stockmayer theory of gelation. TYB is an


 monomer [1.1]. When reacted with a di-functional azide (

), the system forms a highly branched network. According to the Carothers equation, the critical extent of reaction at the gel point (

) is inversely related to the average functionality of the system. For an equimolar

system, macroscopic cross-linking (gelation) occurs at a remarkably low conversion rate. Once the polymer chains cross-link into a continuous three-dimensional macroscopic network, it becomes thermodynamically impossible to dissolve the material in any solvent without breaking covalent bonds[1].

Q2: How can I synthesize soluble hyperbranched polymers using this monomer instead of insoluble resins? A: To maintain solubility, you must prevent the system from reaching the critical gel point or alter the network topology. We recommend three field-proven strategies:

  • Asymmetric Stoichiometry: Deviate from the 1:1 molar ratio of functional groups. Using a significant excess of the

    
     monomer limits the molecular weight and caps the growing chains with azide groups before an infinite network can form[2].
    
  • High Dilution: Running the reaction at very low monomer concentrations (e.g., < 0.05 M) thermodynamically favors intramolecular cyclization over intermolecular cross-linking. This creates compact, soluble hyperbranched polymer dots rather than expansive gels[1].

  • End-Capping: Introduce a mono-functional azide (

    
    ) into the reaction mixture. The 
    
    
    
    monomer acts as a chain terminator, effectively lowering the average functionality of the system and halting network expansion[2].

Q3: Can I improve solubility by modifying the azide co-monomer? A: Yes. The intrinsic rigidity of the benzene ring in TYB contributes to poor solvation. By pairing TYB with a


 monomer that contains highly flexible, sterically bulky, or strongly solvating groups (such as polyethylene glycol (PEG) chains or long aliphatic alkyl chains), you increase the entropic penalty of cross-linking and enhance polymer-solvent interactions. Amphiphilic hyperbranched polymers synthesized via click chemistry often utilize PEGylated azides to ensure water or organic solubility[3].

Part 2: Troubleshooting Workflows & Logical Relationships

To systematically diagnose and resolve insolubility in your TYB polymerizations, follow the logic tree below.

G Start Polymerization of TYB (A3) + Azide (B2) Goal Is the goal a soluble hyperbranched polymer or a cross-linked network? Start->Goal Gel Cross-linked Network (Gel/Resin) Goal->Gel Network Soluble Soluble Hyperbranched Polymer Goal->Soluble Soluble GelCond Equimolar ratio, high conc. (>0.5M), bulk polymerization Gel->GelCond StratSelect Select Solubility Strategy Soluble->StratSelect Strat1 Asymmetric Stoichiometry (Excess B2 or A3) StratSelect->Strat1 Strat2 High Dilution (Intramolecular Cyclization) StratSelect->Strat2 Strat3 End-capping (Add B1 mono-azide) StratSelect->Strat3

Caption: Diagnostic workflow for controlling the topological structure and solubility of TYB-based polymers.

Part 3: Quantitative Data & Experimental Parameters

The following table synthesizes typical reaction parameters and their empirical outcomes when polymerizing TYB (


) with a standard aliphatic diazide (

) via CuAAC. Use this as a baseline for your experimental design.
StrategyMonomer Ratio (Alkyne:Azide)ConcentrationReaction TimeCatalyst SystemEmpirical Outcome
Control (Gelation) 1:1 (Equimolar)0.5 M30 minsCuSO₄ / NaAscInsoluble Gel (Cross-linked)[4]
High Dilution 1:1 (Equimolar)0.01 M24 hoursCuSO₄ / NaAscSoluble (High cyclization)[1]
Asymmetric Feed 1:2 (Excess Azide)0.2 M12 hoursCuSO₄ / NaAscSoluble (Azide-terminated HBP)[2]
End-Capping 1:1:0.5 (

:

:

)
0.2 M12 hoursCuSO₄ / NaAscSoluble (Capped periphery)[2]

Part 4: Step-by-Step Methodologies

Protocol 1: Synthesis of Soluble Hyperbranched Polymers via High-Dilution CuAAC

Objective: To synthesize a soluble hyperbranched polymer (HBP) from TYB and a diazide by promoting intramolecular cyclization over intermolecular cross-linking.

Materials:

  • 1,3,5-Tris(2-propynyloxy)benzene (TYB)

  • Target Diazide (

    
     monomer)
    
  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate (NaAsc)

  • Solvent: N,N-Dimethylformamide (DMF) (Degassed)

Step-by-Step Procedure:

  • Preparation of Highly Dilute Monomer Solution: Dissolve TYB (0.1 mmol) and the diazide (0.15 mmol) in 20 mL of anhydrous, degassed DMF. Critical Causality: The extremely low concentration (0.005 M) dramatically increases the distance between growing polymer chains, forcing the unreacted alkyne and azide groups on the same polymer chain to react with each other (intramolecular cyclization) rather than bridging to a new chain[1].

  • Catalyst Preparation: In a separate vial, dissolve CuSO₄·5H₂O (0.01 mmol) and Sodium Ascorbate (0.02 mmol) in 1 mL of deionized water. The solution should turn from blue to colorless/pale yellow, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Initiation: Inject the aqueous catalyst mixture into the DMF monomer solution under a strict nitrogen atmosphere.

  • Reaction Monitoring: Stir the reaction at 50 °C for 24 hours. Monitor the disappearance of the azide peak (~2100 cm⁻¹) via FT-IR spectroscopy.

  • Termination & Purification: Quench the reaction by exposing it to air (oxidizing Cu(I) back to inactive Cu(II)). Precipitate the polymer by dropping the DMF solution into a large excess of cold diethyl ether.

  • Validation: Recover the precipitate via centrifugation. Attempt to redissolve the pellet in THF or Chloroform. If the high-dilution strategy was successful, the polymer will dissolve completely, yielding a clear solution.

Protocol 2: The End-Capping Strategy (Arresting Network Formation)

Objective: To utilize a mono-functional azide to terminate chain growth before the critical gel point is reached.

Step-by-Step Procedure:

  • Stoichiometric Calculation: Calculate the feed ratio to deliberately lower the average functionality. Use an

    
     (TYB) : 
    
    
    
    (Diazide) :
    
    
    (Mono-azide, e.g., benzyl azide) molar ratio of 1.0 : 1.0 : 1.0.
  • Reaction Setup: Dissolve all three monomers in DMF at a moderate concentration (0.2 M). Critical Causality: The

    
     monomer competes with the 
    
    
    
    monomer for the alkyne sites on TYB. When a
    
    
    molecule reacts with an alkyne, that branch is "dead" and cannot propagate further, effectively preventing the infinite 3D network required for gelation[2].
  • Catalysis: Add the Cu(I) catalyst system (CuSO₄/NaAsc) as described in Protocol 1.

  • Isolation: Stir at room temperature for 12 hours. Precipitate in methanol, filter, and dry under vacuum. The resulting polymer will be highly branched but fully soluble due to the densely capped periphery.

Part 5: Mechanistic Pathway of Gelation vs. Solubilization

Pathway A3 A3 Monomer (TYB) StepGrowth CuAAC Step-Growth Polymerization A3->StepGrowth B2 B2 Monomer (Diazide) B2->StepGrowth PreGel Conversion (p) < Critical Gel Point (pc) Oligomers & Microgels StepGrowth->PreGel Branch1 Intermolecular Cross-linking (High Conc.) PreGel->Branch1 Branch2 Intramolecular Cyclization (Low Conc.) PreGel->Branch2 Insoluble Insoluble Macroscopic Gel (p ≥ pc) Branch1->Insoluble Infinite Network Soluble Soluble Hyperbranched Polymer (p < pc maintained) Branch2->Soluble Finite Size

Caption: Mechanistic pathway illustrating how concentration dictates the competition between gelation and solubility.

References

  • Role of cross-linking process on the performance of PMMA. MedCrave online. Available at:[Link]

  • Synthesis and characterisation of hyperbranched polymers. Durham E-Theses. Available at:[Link]

  • Hyperbranched Polymers from A2+B3 Strategy: Recent Advances in Description and Control of Fine Topology. ResearchGate. Available at:[Link]

  • Cyclodextrin-Based Hyperbranched Polymers: Molecule Design, Synthesis, and Characterization. ResearchGate. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 1,3,5-Tris(2-propynyloxy)benzene Polymerization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3,5-Tris(2-propynyloxy)benzene (TYB). TYB is a highly reactive, trifunctional (


) terminal alkyne widely used by researchers and drug development professionals to synthesize hyperbranched polymers, dendrimers, and robust cross-linked networks. It is most commonly polymerized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or thermal click chemistry to form triazole-linked materials[1].

Despite its high reactivity, achieving a fully cross-linked, defect-free network can be challenging. Incomplete polymerization typically manifests as a high soluble (sol) fraction, failure to reach the macroscopic gel point, or the persistence of unreacted monomer. This guide provides field-proven diagnostic workflows, causality-driven FAQs, and a self-validating protocol to ensure your polymerizations reach complete conversion.

Diagnostic Workflow for Incomplete Polymerization

Before altering your chemical formulations, use the following decision tree to isolate the root cause of the polymerization failure based on physical and spectroscopic symptoms.

DiagnosticFlowchart Start Incomplete Polymerization (High Sol Fraction / Low Mw) CheckFTIR Check FTIR for Terminal Alkyne (~3290 cm⁻¹) Start->CheckFTIR AlkynesPresent Alkynes Present (Reaction Stalled) CheckFTIR->AlkynesPresent Yes AlkynesAbsent Alkynes Absent (Full Conversion, No Gel) CheckFTIR->AlkynesAbsent No CheckCat Check Catalyst State (Cu(I) vs Cu(II)) AlkynesPresent->CheckCat CheckStoich Check Azide:Alkyne Stoichiometry AlkynesPresent->CheckStoich CheckConc Check Monomer Concentration AlkynesAbsent->CheckConc Sol1 Add Ascorbate / Ligand (Prevent Oxidation) CheckCat->Sol1 Sol2 Adjust to 1:1 Functional Ratio CheckStoich->Sol2 Sol3 Increase Concentration (Reduce Cyclization) CheckConc->Sol3

Diagnostic workflow for troubleshooting incomplete polymerization of 1,3,5-Tris(2-propynyloxy)benzene.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my gel fraction low despite extended reaction times, and why am I getting soluble oligomers instead of a solid gel?

Expert Insight & Causality: If your FTIR shows no residual alkynes but you still have a liquid or highly soluble product, the root cause is intramolecular cyclization . In step-growth polymerizations involving an


 cross-linker like TYB and a 

(or polymeric) azide, high solvent dilution increases the thermodynamic probability that a growing polymer chain will react with itself (forming a loop) rather than bridging to a neighboring chain. According to Flory-Stockmayer theory, these loops consume functional groups without contributing to the infinite network, permanently preventing the system from reaching the gel point. Solution: Increase the total monomer/polymer concentration in your solvent to force intermolecular collisions.

Table 1: Effect of Monomer Concentration on TYB-Azide Gelation Dynamics

Concentration (wt%)Gelation Time (hrs)Sol Fraction (%)Resulting Network Topology
5% > 48 (No Gel)> 95%Highly looped, soluble oligomers
10% 2445%Loose network with high defect density
20% 4< 5%Dense, fully cross-linked monolithic gel
Q2: I see unreacted alkyne peaks in the FTIR spectrum (~3290 cm⁻¹), but the reaction has completely stalled. What went wrong?

Expert Insight & Causality: If functional groups remain but the reaction has ceased, the failure mechanism depends on your initiation method:

  • In CuAAC Reactions: The primary suspect is catalyst deactivation . The active Cu(I) species is highly susceptible to oxidation into catalytically inactive Cu(II) by trace dissolved oxygen[1].

  • In Thermal Curing (e.g., 100 °C without copper): The stalling is likely due to vitrification [2]. As the TYB network cross-links, its glass transition temperature (

    
    ) rises. Once the network's 
    
    
    
    exceeds the reaction temperature, the polymeric chains freeze, losing the mobility required for unreacted alkynes and azides to find one another.

Solution: For thermal cures, implement a step-cure profile (e.g., 100 °C for 2 hours, then ramp to 150 °C) to mobilize trapped chains[3]. For CuAAC, ensure rigorous degassing and utilize a robust catalyst formulation that protects Cu(I) from oxidation.

Table 2: CuAAC Catalyst Formulation Comparison for TYB Cross-linking

FormulationCu(I) StabilityTypical ConversionPrimary Failure Mode
CuSO₄ aloneVery Poor< 20%Immediate Cu(I) oxidation
CuSO₄ + NaAscModerate60 - 70%Ascorbate degradation over time
CuSO₄ + NaAsc + TBTAExcellent> 95%Ligand insolubility in polar solvents
CuSO₄ + NaAsc + THPTAExcellent> 95%None (Ideal for aqueous/organic mixes)
Q3: The polymer precipitates out of solution early in the reaction, yielding a fine powder instead of a continuous monolith. How do I fix this?

Expert Insight & Causality: This is a classic case of Solvent-Induced Phase Separation (SIPS) . As TYB cross-links with the azide-polymer, the molecular weight and polarity of the system change drastically due to the formation of rigid 1,2,3-triazole rings. If the solvent is thermodynamically poor for this new triazole-rich backbone, the polymer will precipitate before the macroscopic gel point is reached. The precipitated solid particles physically trap unreacted alkynes inside their dense cores, halting polymerization. Solution: Switch to a solvent with a higher affinity for both the precursors and the resulting triazole network (e.g., degassed DMF, DMSO, or NMP instead of THF or chloroform).

Experimental Protocol: Self-Validating CuAAC Cross-linking of Azide-Polymer with TYB

This methodology provides a robust, step-by-step workflow for cross-linking an azide-functionalized polymer (e.g., azide-PMMA or azide-polyimide) with TYB[2][3]. It is designed as a self-validating system , meaning the protocol includes built-in visual and analytical checkpoints to prevent failure before irreversible steps are taken.

Materials Required:

  • 1,3,5-Tris(2-propynyloxy)benzene (TYB)

  • Azide-functionalized polymer

  • Copper(II) sulfate pentahydrate (

    
    )
    
  • Sodium ascorbate (NaAsc)

  • Ligand: THPTA

  • Solvent: Anhydrous DMF

Step-by-Step Methodology:

  • Stoichiometric Calibration: Calculate the exact molar equivalents of azide groups on your polymer. Weigh out TYB such that the molar ratio of Alkyne to Azide is exactly 1:1. (Note: 1 mole of TYB provides 3 moles of reactive alkyne).

  • Pre-dissolution & Degassing: Dissolve the azide-polymer and TYB in DMF to achieve a minimum concentration of 20 wt% (to prevent the intramolecular cyclization detailed in Q1). Transfer the solution to a Schlenk flask and perform three rigorous freeze-pump-thaw cycles to remove dissolved oxygen. Backfill with Argon.

  • Catalyst Preparation (Self-Validation Checkpoint 1): In a separate, argon-purged vial, dissolve

    
     (1 mol% relative to total alkynes) and THPTA (2 mol%) in 1 mL of degassed DMF. Add Sodium Ascorbate (10 mol%).
    
    • Validation Check: Observe the solution. It must change from blue (Cu(II)) to colorless or pale yellow (Cu(I)). If the solution remains blue or turns green, the ascorbate is degraded, or oxygen has breached the vessel. Do not proceed until a colorless/pale yellow active catalyst is confirmed.

  • Initiation: Using an airtight syringe, inject the active Cu(I) catalyst complex into the main reaction flask under a positive pressure of Argon.

  • Curing & Rheological Monitoring: Stir the mixture at 45 °C. Monitor the viscosity visually. As the gel point approaches, the solution will exhibit the Weissenberg effect (climbing the stirring shaft). Once it forms a continuous gel, cease stirring to prevent mechanical fracturing of the network.

  • FTIR Verification (Self-Validation Checkpoint 2): After 24 hours, extract a small piece of the gel, wash it with methanol, and analyze it via ATR-FTIR. The complete disappearance of the azide stretch (~2100 cm⁻¹) and the terminal alkyne stretch (~3290 cm⁻¹) validates 100% conversion.

  • Purification: Soak the resulting monolith in a DMF solution containing 0.1 M EDTA for 48 hours to chelate and extract residual copper (the gel will transition from a slight green tint to completely colorless). Follow with a solvent exchange in methanol and dry under vacuum at 60 °C.

References

  • Title: 1,3,5-Tris(2-propynyloxy)
  • Title: Click Chemistry - chemie-brunschwig.
  • Source: medcraveonline.
  • Source: polymer.or.

Sources

Technical Support Center: Enhancing Polymer Mechanical Properties with 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of 1,3,5-Tris(2-propynyloxy)benzene in Polymer Network Formation

Welcome to the technical support guide for 1,3,5-Tris(2-propynyloxy)benzene. This C3-symmetric aromatic compound, featuring three terminal alkyne groups, is a highly effective trifunctional cross-linker.[1][2] Its primary application lies in the formation of robust, three-dimensional polymer networks, which significantly enhances the mechanical, thermal, and chemical resistance properties of the base polymer.[3][4]

The most common and efficient method for utilizing 1,3,5-Tris(2-propynyloxy)benzene is through the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry."[5][6] This reaction covalently links the alkyne groups on the cross-linker with azide-functionalized polymer chains to form stable 1,2,3-triazole rings. The result is a transformation from linear, soluble polymers to a durable, cross-linked thermoset or gel.[3]

This guide provides researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and validated protocols to overcome common experimental hurdles and successfully enhance polymer properties using this versatile cross-linker.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism for cross-linking with 1,3,5-Tris(2-propynyloxy)benzene? A: The primary mechanism is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction forms a stable triazole linkage between the terminal alkyne groups of the cross-linker and azide-functionalized polymer chains. It is highly efficient, regiospecific, and can be conducted under mild, often aqueous, conditions.[5][7] The reaction is significantly accelerated (by a factor of 10⁷ to 10⁸) compared to the uncatalyzed thermal reaction.[5]

Q2: What type of polymers can be used with this cross-linker? A: This cross-linker is designed for polymers that have been functionalized with azide groups. The azide moiety is the reactive partner to the alkyne groups on the 1,3,5-Tris(2-propynyloxy)benzene. A wide range of polymers can be modified to incorporate azide groups, making this a versatile cross-linking system.

Q3: What improvements in mechanical properties can I expect? A: Generally, successful cross-linking increases the polymer's tensile strength, modulus (stiffness), and hardness.[4] The formation of a 3D covalent network restricts polymer chain mobility, leading to enhanced dimensional stability and resistance to deformation under stress.[4] You can also expect increased thermal stability and reduced solubility in common solvents.[3][8]

Q4: How do I control the cross-linking density? A: The cross-linking density is primarily controlled by the stoichiometric ratio of the cross-linker's alkyne groups to the polymer's azide groups. Increasing the molar concentration of 1,3,5-Tris(2-propynyloxy)benzene relative to the azide-functionalized polymer will result in a higher cross-link density, leading to a more rigid material.[9]

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems that may arise during the cross-linking process in a question-and-answer format.

Issue 1: Incomplete or No Cross-Linking (Gelation Not Observed)

Q: My polymer solution remains liquid and does not form a gel after the specified reaction time. What could be the cause?

A: This is a common issue that typically points to a problem with the catalytic system or reaction conditions. Let's break down the potential causes:

  • Cause A: Inactive Copper Catalyst. The active catalyst for the CuAAC reaction is Cu(I).[7][10] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen. If you are starting with a Cu(II) salt (e.g., CuSO₄), it must be reduced to Cu(I) in situ.

    • Solution:

      • Use a Fresh Reducing Agent: The most common reducing agent is sodium ascorbate. Ensure your stock is fresh, as it can degrade over time. Use a 3- to 10-fold excess of sodium ascorbate relative to the copper catalyst.[10]

      • Deoxygenate Your Solvents: Before starting the reaction, thoroughly sparge your solvent and the reaction vessel with an inert gas (Nitrogen or Argon) to remove dissolved oxygen. Maintain an inert atmosphere throughout the experiment.

      • Consider a Stabilizing Ligand: Ligands like Tris(benzyltriazolylmethyl)amine (TBTA) can be used to protect the Cu(I) from oxidation and improve reaction efficiency, especially in organic solvents.

  • Cause B: Incorrect Stoichiometry. The reaction relies on the precise pairing of alkyne and azide groups.

    • Solution:

      • Verify Polymer Functionalization: Ensure you have accurately quantified the degree of azide functionalization on your polymer backbone using techniques like ¹H NMR or FT-IR spectroscopy.

      • Recalculate Molar Ratios: Carefully calculate the required amount of 1,3,5-Tris(2-propynyloxy)benzene to achieve the desired alkyne-to-azide ratio. A 1:1 ratio of functional groups is a good starting point for forming a complete network.

  • Cause C: Poor Reagent Solubility or Dispersion. The reaction cannot proceed if the polymer and cross-linker are not in the same phase.

    • Solution: Ensure both the azide-functionalized polymer and the cross-linker are fully dissolved in a common, appropriate solvent (e.g., DMF, THF, DMSO) before initiating the reaction. Use vigorous stirring to create a homogeneous solution.

Issue 2: Final Material is Weak or Brittle

Q: A gel formed, but after purification and drying, the resulting polymer is mechanically weak or shatters easily. How can I improve its toughness?

A: The mechanical properties of the final network are highly dependent on the cross-linking density and the homogeneity of the network structure.

  • Cause A: Incorrect Cross-linker Concentration.

    • Explanation: There is an optimal cross-linking density for maximizing toughness. Too few cross-links result in a weak, under-cured material. Conversely, too many cross-links create a highly dense and rigid network that is brittle and lacks the flexibility to dissipate energy.[9]

    • Solution: Systematically vary the molar percentage of 1,3,5-Tris(2-propynyloxy)benzene in your formulation. Create a series of samples with different cross-linker concentrations and perform mechanical testing to identify the optimal ratio for your specific polymer system.

Parameter Low Cross-linker % Optimal Cross-linker % High Cross-linker %
Network Structure Loose, high chain mobilityWell-formed, balancedDense, restricted mobility
Tensile Strength LowHighModerate to High
Elongation at Break HighModerateLow (Brittle)
Modulus (Stiffness) LowHighVery High
A summary of expected trends when varying cross-linker concentration.
  • Cause B: Inhomogeneous Network Formation. If the cross-linker is not evenly distributed, you will create regions of high and low cross-link density, leading to internal stress points and poor overall mechanical performance.

    • Solution:

      • Improve Mixing: Instead of adding the cross-linker all at once, add it dropwise to the polymer solution under vigorous and continuous stirring.

      • Control Reaction Rate: A reaction that proceeds too quickly can lead to localized gelation before the reagents are fully mixed. Consider lowering the reaction temperature or reducing the catalyst concentration to slow down the gelation process, allowing more time for uniform dispersion.

Issue 3: Gelation Occurs Too Rapidly

Q: The reaction mixture turns into a solid gel almost instantly upon adding the catalyst, making it impossible to cast into a mold. How can I slow it down?

A: An uncontrolled, rapid gelation is usually caused by reaction kinetics that are too fast for practical handling.

  • Solution:

    • Reduce Catalyst Concentration: The CuAAC reaction rate is directly influenced by the catalyst concentration. Halve the amount of copper sulfate and sodium ascorbate to slow down the reaction.

    • Lower Reactant Concentration: Perform the reaction in a more dilute solution. Increasing the solvent volume will decrease the proximity of reactive groups, thereby reducing the rate of network formation.

    • Decrease Temperature: Conduct the reaction at room temperature or in an ice bath. Lower temperatures will significantly decrease the reaction rate, providing a longer working time before the gel point is reached.

Validated Experimental Protocols

Protocol 1: General Procedure for CuAAC Cross-Linking

This protocol provides a starting point for cross-linking an azide-functionalized polymer with 1,3,5-Tris(2-propynyloxy)benzene. It should be optimized for your specific polymer system.

  • Polymer and Cross-linker Preparation:

    • In a round-bottom flask, dissolve your azide-functionalized polymer in a deoxygenated solvent (e.g., anhydrous DMF) to the desired concentration (e.g., 10% w/v) under an argon or nitrogen atmosphere.

    • In a separate vial, dissolve the calculated stoichiometric amount of 1,3,5-Tris(2-propynyloxy)benzene in a small volume of the same deoxygenated solvent.

  • Catalyst Preparation:

    • Prepare a stock solution of copper(II) sulfate (CuSO₄) in deionized water (e.g., 50 mg/mL).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 100 mg/mL).

  • Cross-Linking Reaction:

    • To the stirred polymer solution, add the sodium ascorbate solution (e.g., to a final concentration of 5 mol% relative to the alkyne groups).

    • Next, add the CuSO₄ solution (e.g., to a final concentration of 1-2 mol% relative to the alkyne groups).

    • Finally, add the 1,3,5-Tris(2-propynyloxy)benzene solution dropwise to the polymer solution over 5-10 minutes with vigorous stirring.

    • Allow the reaction to proceed at room temperature. Gelation time can range from minutes to hours depending on the concentrations.

  • Purification and Drying:

    • Once a stable gel has formed, immerse it in a large volume of deionized water or a suitable solvent to remove the catalyst, unreacted reagents, and solvent.

    • Replace the water/solvent every 8-12 hours for 2-3 days to ensure complete purification.

    • Dry the purified polymer gel under vacuum until a constant weight is achieved.

Protocol 2: Characterization of the Cross-Linked Network

  • FT-IR Spectroscopy: To confirm the reaction, compare the spectra of the starting polymer and the cross-linked product. Look for the disappearance of the characteristic azide peak (~2100 cm⁻¹) and the terminal alkyne C-H stretch (~3300 cm⁻¹) and the appearance of peaks associated with the newly formed triazole ring.

  • Swelling Test: To estimate the degree of cross-linking, immerse a pre-weighed dry sample in a suitable solvent. After equilibrium is reached, remove the swollen sample, blot away excess surface solvent, and weigh it. The swelling ratio (Q) is calculated as (W_swollen / W_dry). A lower swelling ratio indicates a higher cross-link density.[3]

  • Mechanical Testing: Use Dynamic Mechanical Analysis (DMA) or a universal testing machine to measure properties like Young's modulus, tensile strength, and elongation at break. This provides quantitative data on the enhancement of the polymer's mechanical properties.[11]

Visualized Mechanisms and Workflows

CuAAC_Crosslinking cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product Polymer1 Azide-Polymer Chain Network Cross-Linked Polymer Network (Enhanced Mechanical Properties) Polymer1->Network Triazole Linkage Polymer2 Azide-Polymer Chain Polymer2->Network Crosslinker 1,3,5-Tris(2-propynyloxy)benzene (Trifunctional Alkyne) Crosslinker->Network Catalyst Cu(I) Catalyst + Sodium Ascorbate Catalyst->Network Catalyzes Reaction

Caption: CuAAC mechanism for polymer network formation.

Experimental_Workflow A 1. Dissolve Azide-Polymer & Cross-linker in Deoxygenated Solvent B 2. Add Reducing Agent (e.g., Na Ascorbate) A->B C 3. Add Cu(II) Catalyst (e.g., CuSO4) B->C D 4. Monitor for Gelation at Controlled Temp. C->D E 5. Purify Gel (Solvent Exchange) D->E F 6. Dry Under Vacuum E->F G 7. Characterize (FT-IR, Swell Test, DMA) F->G

Caption: Step-by-step experimental workflow for cross-linking.

References

  • Benchchem. Application Notes and Protocols: 1,3,5-Tris(dibromomethyl)benzene as a Polymer Cross-Linking Agent.
  • Royal Society of Chemistry. The effect of pendant benzene-1,3,5-tricarboxamides in the middle block of ABA triblock copolymers: synthesis and mechanical properties. Polymer Chemistry.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • CymitQuimica. CAS 114233-80-6: Benzene, 1,3,5-tris(2-propynyloxy)-.
  • Wiley Online Library. A Survey of Strain‐Promoted Azide–Alkyne Cycloaddition in Polymer Chemistry.
  • National Center for Biotechnology Information. Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science.
  • National Center for Biotechnology Information. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition.
  • ACS Publications. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide–Alkyne Cycloaddition.
  • TCI Chemicals. 1,3,5-Tris(2-propynyloxy)benzene.
  • PureSynth. 135-Tris(2-Propynyloxy)Benzene 98.0%.
  • Benchchem. Application Notes and Protocols for the Characterization of Polymers Crosslinked with 1,3-Bis(tert-butylperoxyisopropyl)benzene.
  • SpecialChem. Crosslinking Polymers: Types, Effects, Applications & Trends.
  • Ebeam Machine. Cross Linking Polymerization Explained.
  • Marquette University. The Thermal Stability Of Cross-Linked Polymers: Methyl Methacrylate With Divinylbenzene and Styrene With Dimethacrylates.

Sources

Technical Support Center: Catalyst Selection and Optimization for 1,3,5-Tris(2-propynyloxy)benzene Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6) . This tri-alkyne is an essential building block in materials science, widely utilized as a core for synthesizing dendrimers, star polymers, and covalent organic frameworks (COFs)[1]. The primary synthetic route for this substrate is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of click chemistry[2].

Because this molecule contains three terminal alkynes, driving the reaction to complete conversion—forming the symmetric tri-triazole product without stalling at mono- or di-adduct intermediates—requires rigorous catalyst optimization[3]. This guide provides causality-driven explanations, troubleshooting FAQs, and self-validating protocols to ensure experimental success.

CuAAC Catalyst Optimization Workflow

Workflow A 1,3,5-Tris(2-propynyloxy)benzene (Tri-alkyne Core) B Cu(I) Catalyst Selection (CuSO4/NaAsc or Cu(I) salt) A->B C Ligand Addition (TBTA / THPTA) B->C Stabilize Cu(I) D Solvent System (t-BuOH/H2O or DMF/H2O) C->D E CuAAC 'Click' Reaction (3.3 - 3.6 eq Azide) D->E F Incomplete Conversion (Mono/Di-adducts) E->F Suboptimal cat/ligand G Complete Conversion (Tri-triazole Product) E->G Optimized conditions F->B Re-optimize

CuAAC catalyst optimization workflow for tri-alkyne cores.

Troubleshooting Guides & FAQs

Q1: Why am I observing incomplete conversion (mono- or di-adducts) instead of the desired tri-triazole? A1: Incomplete conversion in multi-alkyne systems is primarily a kinetic issue tied to catalyst deactivation and increasing steric hindrance. As the first and second bulky triazole rings form (especially in dendrimer synthesis), the local steric bulk increases, burying the remaining unreacted alkyne[3]. Furthermore, unprotected Cu(I) is highly susceptible to oxidation into inactive Cu(II) or disproportionation into Cu(0) and Cu(II) over the extended reaction times required for tri-alkynes.

  • The Fix: Introduce a stabilizing tetradentate ligand like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). TBTA completely envelops the Cu(I) center, protecting it from oxidation while accelerating the catalytic cycle. Additionally, ensure a sufficient excess of the azide (typically 3.3 to 3.6 equivalents total, or 1.1 to 1.2 eq per alkyne) to drive the reaction to completion[2].

Q2: Should I use in situ Cu(I) generation (CuSO₄/Na-Ascorbate) or a pre-formed Cu(I) salt (e.g., Cu(MeCN)₄PF₆)? A2: The optimal choice is dictated by your solvent system and the solubility of your azide:

  • CuSO₄ / Sodium Ascorbate is highly recommended for aqueous-organic mixtures (e.g., t-BuOH/H₂O or DMF/H₂O). The continuous presence of the ascorbate reducing agent ensures that any oxidized Cu(II) is constantly recycled back to active Cu(I), making the reaction highly air-tolerant.

  • Pre-formed Cu(I) salts (like CuBr(PPh₃)₃ or Cu(MeCN)₄PF₆) are required if the reaction must be run in strictly anhydrous, non-polar organic solvents (e.g., toluene or pure DCM) due to substrate insolubility in water. However, these require rigorous degassing and inert atmosphere techniques (Schlenk line) to prevent rapid catalyst death.

Q3: How do I efficiently remove residual copper catalyst from the final tri-triazole product? A3: Triazoles are excellent metal chelators. Your final dendrimer or cross-linked product will often trap Cu ions, leading to a green/blue tint and potential toxicity in downstream biological or optoelectronic applications (like Dye-Sensitized Solar Cells)[3].

  • The Fix: For organic-soluble products, wash the organic layer vigorously with an aqueous solution of EDTA (Ethylenediaminetetraacetic acid) or concentrated NH₄OH. For water-soluble products, pass the crude mixture through a short pad of Chelex 100 resin or use commercial CupriSorb scavengers.

Quantitative Data: Catalyst System Comparison

To aid in experimental design, the following table summarizes the performance metrics of various catalyst systems when applied to 1,3,5-Tris(2-propynyloxy)benzene.

Catalyst SystemLigandOptimal SolventAtmosphereBest Application Profile
CuSO₄ / Na-Ascorbate THPTA / TBTAt-BuOH/H₂O, DMF/H₂OAmbient (Air tolerant)General dendrimer synthesis; aqueous-compatible azides.
Cu(MeCN)₄PF₆ TBTADCM, THF, TolueneInert (N₂/Ar)Strictly anhydrous conditions; water-sensitive substrates.
CuI or CuBr DIPEA (Base)THF, DMFInert (N₂/Ar)Base-promoted CuAAC; lower cost bulk synthesis.
Step-by-Step Methodology: Standardized CuAAC Protocol

The following protocol utilizes a self-validating methodology for the synthesis of tri-triazole dendrimer cores using in situ Cu(I) generation.

Mechanism N1 Cu(II) Precursor (CuSO4) N3 Active Cu(I) Species N1->N3 Reduction N2 Na-Ascorbate (Reducing Agent) N2->N3 N5 Cu(I)-Alkyne pi-Complex N3->N5 N4 TBTA Ligand (Stabilization) N4->N3 Prevents oxidation N6 Triazole Formation N5->N6 + Azide

Mechanistic pathway of Cu(I) generation and stabilization in CuAAC.

Protocol: Tri-Click Reaction of 1,3,5-Tris(2-propynyloxy)benzene

Step 1: Substrate and Ligand Preparation

  • Dissolve 1.0 eq of 1,3,5-Tris(2-propynyloxy)benzene and 3.5 eq of the target azide in a 1:1 mixture of t-BuOH and H₂O (0.1 M concentration).

  • Add 0.1 eq of TBTA ligand to the mixture.

  • Self-Validation Check: The solution should be clear or slightly cloudy depending on the azide, but no distinct color change should occur yet.

Step 2: Catalyst Pre-activation and Addition

  • In a separate vial, prepare a 0.5 M aqueous solution of CuSO₄·5H₂O (0.05 eq) and a 1.0 M aqueous solution of Sodium Ascorbate (0.15 eq).

  • Mix the two aqueous solutions.

  • Self-Validation Check: The mixture will briefly turn brown (intermediate complex) and quickly fade to pale yellow or colorless, confirming the successful reduction of Cu(II) to the catalytically active Cu(I) species.

  • Immediately transfer this active catalyst solution to the main reaction flask.

Step 3: Reaction Execution and Monitoring

  • Stir the reaction vigorously at room temperature (or up to 50 °C for highly sterically hindered azides) for 12–24 hours.

  • Self-Validation Check: Monitor the reaction via FTIR spectroscopy. The complete disappearance of the terminal alkyne C-H stretch at ~3290 cm⁻¹ and the alkyne C≡C stretch at ~2110 cm⁻¹ confirms that all three arms have successfully reacted, ruling out mono- or di-adduct contamination.

Step 4: Quenching and Purification

  • Dilute the reaction mixture with ethyl acetate and add a 0.1 M aqueous solution of EDTA. Stir vigorously for 30 minutes.

  • Self-Validation Check: The aqueous layer will turn deep blue, visually confirming the successful sequestration and removal of copper ions from the organic product.

  • Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure.

References
  • Title: Synthesis and DSSC application of novel dendrimers with benzothiazole and triazole units Source: Tetrahedron Letters / ResearchGate URL: [Link]

  • Title: Click Chemistry: Diverse Chemical Function from a Few Good Reactions Source: Angewandte Chemie International Edition URL: [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to Tri-Functional Alkyne Crosslinkers: A Comparative Analysis of 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in advanced materials and drug development, the architecture of a polymer network is paramount. Trifunctional crosslinkers are the linchpins in creating these networks, providing the covalent junctions that define a material's thermal, mechanical, and chemical properties.[1] Among these, alkyne-based crosslinkers have garnered significant attention due to their versatile reactivity, enabling the formation of highly stable thermosets and functional biomaterials through thermal curing or highly efficient "click" chemistry.[2]

This guide provides an in-depth comparison of 1,3,5-Tris(2-propynyloxy)benzene (TPOB), a flexible propargyl ether-based crosslinker, with its rigid aromatic counterpart, 1,3,5-triethynylbenzene (TEB), and other alternatives. We will explore how their distinct molecular structures influence everything from synthesis and processability to the ultimate performance of the crosslinked material, supported by experimental data and detailed protocols.

The Crosslinkers: A Structural Overview

The choice of a crosslinker is a critical experimental decision, as its core structure dictates the final properties of the polymer network. The fundamental difference between TPOB and TEB lies in the nature of the linkage between the central benzene ring and the reactive alkyne groups.

  • 1,3,5-Tris(2-propynyloxy)benzene (TPOB): Features flexible propargyl ether linkages (-O-CH₂-C≡CH). This ether bond introduces rotational freedom, which can enhance the solubility of the monomer and impart a degree of flexibility to the final polymer network.[3]

  • 1,3,5-Triethynylbenzene (TEB): Possesses rigid, direct alkyne-aryl bonds (-C≡CH). This structure is planar and imparts significant rigidity, leading to materials with high thermal stability and modulus.[4]

This seemingly subtle difference in structure has profound implications for the material's behavior, as we will explore.

Caption: Molecular structures of TPOB (flexible ether linkages) and TEB (rigid direct linkages).

Synthesis and Reactivity Pathways

The accessibility and synthesis route of a crosslinker are practical considerations for any researcher.

Synthesis:

  • TPOB is typically synthesized via a straightforward Williamson-ether synthesis, reacting phloroglucinol with propargyl bromide or chloride in the presence of a base. This is a common and high-yielding reaction in organic chemistry.

  • TEB synthesis is more complex, often involving a Sonogashira coupling of 1,3,5-trihalobenzene with a protected acetylene source, followed by deprotection.[4][5]

Reactivity and Crosslinking Mechanisms: Both TPOB and TEB can be crosslinked through two primary pathways: thermal polymerization and azide-alkyne cycloaddition (a "click" reaction). The choice of method is critical as it defines the network structure and properties.

  • Thermal Curing: Upon heating, the terminal alkyne groups of these monomers can undergo complex, self-initiated polymerization reactions to form a highly crosslinked aromatic network. For propargyl ethers like TPOB, this process is often initiated by a Claisen rearrangement to form a chromene, which then participates in further crosslinking. This method is ideal for creating robust, high-temperature thermosets.

  • Azide-Alkyne Cycloaddition (Click Chemistry): This pathway involves reacting the alkyne groups with a di- or tri-functional azide-containing molecule in the presence of a copper(I) catalyst (CuAAC).[6] This reaction is highly efficient, specific, and forms stable triazole linkages.[2][7] It is the preferred method for applications requiring well-defined network structures, such as in bioconjugation, hydrogel formation, or creating precisely structured materials.[8]

G cluster_click Azide-Alkyne Click Chemistry (CuAAC) Alkyne Tri-functional Alkyne Monomer (TPOB or TEB) Heat High Temperature Alkyne->Heat Thermal Curing Azide Di/Tri-Azide Linker click_reaction Alkyne->click_reaction Thermoset Highly Crosslinked Aromatic Network Heat->Thermoset Azide->click_reaction Cu Cu(I) Catalyst Triazole Defined Triazole Network Cu->Triazole click_reaction->Cu Catalyzes

Caption: Workflow for thermal analysis of crosslinker performance.

Conclusion and Future Outlook

The selection of a tri-functional alkyne crosslinker is a nuanced decision that hinges on the desired balance between thermal performance and processability.

  • 1,3,5-Tris(2-propynyloxy)benzene (TPOB) stands out as a versatile and processable crosslinker. Its flexible ether linkages enhance solubility and provide a pathway to tougher, more resilient materials. It is an excellent choice for applications where solution-based processing or controlled "click" chemistry is required.

  • 1,3,5-Triethynylbenzene (TEB) is the choice for applications where ultimate thermal stability is the primary driver. Its rigid, planar structure leads to thermosets with exceptionally high glass transition temperatures and thermal decomposition points, albeit at the cost of more challenging synthesis and processing.

The field continues to evolve, with ongoing research into new tri-functional crosslinkers that incorporate features like longer, more flexible PEG chains for hydrogel applications or other functional groups to tune electronic or biological properties. [9][10]By understanding the fundamental relationship between a crosslinker's chemical structure and its performance, researchers can make informed decisions to design the next generation of advanced materials.

References

  • Truong, V. T., et al. (2012). Photoinitiated Alkyne–Azide Click and Radical Cross-Linking Reactions for the Patterning of PEG Hydrogels. Biomacromolecules. Retrieved from [Link]

  • Wikipedia. (n.d.). Click chemistry. Retrieved from [Link]

  • Poh, H. L., et al. (2024). Fire-resistant propargyl ether networks derived from bio-based hydroxycinnamic acids. RSC Advances. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3,5-Triethylbenzene. Retrieved from [Link]

  • Zhang, C., et al. (n.d.). Propargyl ether-functionalized poly(m-phenylene): a new precursor for the preparation of polymers with high modulus and high Tg. RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of tri-and tetrafunctional alkyne crosslinkers CL3 and CL4. Retrieved from [Link]

  • PureSynth. (n.d.). 135-Tris(2-Propynyloxy)Benzene 98.0%. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Retrieved from [Link]

  • MDPI. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Retrieved from [Link]

  • PubMed. (2022). Alkynyl-Enrichable Carboxyl-Selective Crosslinkers to Increase the Crosslinking Coverage for Deciphering Protein Structures. Retrieved from [Link]

  • ACS Publications. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Retrieved from [Link]

  • NIH PubChem. (n.d.). Benzene, 1,3,5-triethynyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1, 3, 5-Triarylbenzenes, Using CuCl2 as a New Catalyst. Retrieved from [Link]

  • E-BEAM Services. (2015). Molecular Structures in Polymer Crosslinking Chemistry. Retrieved from [Link]

  • ScienceDirect. (n.d.). Chemistry and Properties of Crosslinked Polymers. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and characterization of alkyne-functionalized photo-crosslinkable polyesters. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (2023). I. Kinetic and mechanistic studies of dynamic alkyne metathesis and II. Towards regenerative thermosets using frontal ring-opening olefin metathesis polymerization. Retrieved from [Link]

  • SI Group. (n.d.). Utilization of 1,3,5-Triisopropylbenzene in the Specialty Chemical Industry. Retrieved from [Link]

  • PMC. (2024). Thermal Characterization of Crosslinked Polymeric Microspheres Bearing Thiol Groups Studied by TG/FTIR/DSC under Non-Oxidative Conditions. Retrieved from [Link]

  • Sciedco. (n.d.). 1,3,5-Tris(2-propynyloxy)benzene, Min. 98.0 (T), 200 mg. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). CROSSLINKING-EFFECT ON PHYSICAL PROPERTIES OF POLYMERS. Retrieved from [Link]

  • ResearchGate. (2015). Mechanical and Thermal Properties of Cross-Linked Phenolic Resins Using Molecular Dynamics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Functionalization of triblock copolymer elastomers by cross-linking the end blocks via trans-N-alkylation-based exchangeable bonds. Retrieved from [Link]

  • Scilit. (2002). Effects of crosslinking on thermal and mechanical properties of polyurethanes. Retrieved from [Link]

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  • PubMed. (2020). Trifunctionalization of alkenes and alkynes. Retrieved from [Link]

  • MDPI. (2021). Recent Progress of High Performance Thermosets Based on Norbornene Functional Benzoxazine Resins. Retrieved from [Link]

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A Comparative Performance Analysis of 1,3,5-Tris(2-propynyloxy)benzene in Porous Organic Polymers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Monomer Selection in Porous Organic Polymer (POP) Performance

Porous organic polymers (POPs) have emerged as a versatile class of materials with significant potential in gas storage and separation, catalysis, and sensing.[1] The performance of these materials is intricately linked to their structural characteristics, such as surface area, pore size distribution, and chemical stability, which are in turn dictated by the selection of the monomer building blocks.[2] The geometry, reactivity, and electronic properties of the monomer are critical determinants of the final polymer's properties.[3]

This guide provides an in-depth comparative analysis of 1,3,5-Tris(2-propynyloxy)benzene as a monomer for POP synthesis, juxtaposed with other commonly employed monomers. We will explore how the structural nuances of these building blocks translate into tangible differences in the performance of the resulting porous materials. This analysis is designed to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the rational design of POPs for specific applications.

1,3,5-Tris(2-propynyloxy)benzene: A Promising Yet Under-explored Monomer

1,3,5-Tris(2-propynyloxy)benzene is a C3-symmetric aromatic monomer featuring three propargyl ether functional groups. These terminal alkyne groups are amenable to a variety of polymerization reactions, most notably Sonogashira-Hagihara cross-coupling, to form rigid, porous networks. The central benzene core provides thermal and chemical stability, while the ether linkages introduce a degree of flexibility compared to directly-linked ethynyl groups.

Comparative Monomers: A Structural and Functional Overview

To provide a comprehensive performance analysis, we will compare POPs synthesized from 1,3,5-Tris(2-propynyloxy)benzene with those derived from monomers representing different structural and functional classes:

  • 1,3,5-Triethynylbenzene: A close structural analog, this monomer allows for a direct comparison of the effect of the propargyloxy linker versus a direct ethynyl linkage to the benzene core.

  • Triazine-based Monomers (e.g., Melamine): These nitrogen-rich monomers are known to enhance CO2 affinity in the resulting POPs due to the presence of basic nitrogen sites.[4]

  • Tetrahedral Monomers (e.g., Tetrakis(4-ethynylphenyl)methane): The three-dimensional geometry of these monomers can lead to the formation of interpenetrated networks with high surface areas.

Below is a visual representation of the monomers discussed:

Monomer_Structures cluster_TPOB 1,3,5-Tris(2-propynyloxy)benzene cluster_TEB 1,3,5-Triethynylbenzene cluster_Melamine Melamine cluster_TEPM Tetrakis(4-ethynylphenyl)methane TPOB 1,3,5-Tris(2-propynyloxy)benzene TEB 1,3,5-Triethynylbenzene Melamine Melamine TEPM Tetrakis(4-ethynylphenyl)methane

Caption: Chemical structures of the compared monomers.

Performance Analysis: A Head-to-Head Comparison

The following table summarizes key performance metrics of POPs synthesized from the aforementioned monomers. It is important to note that the data presented is compiled from various studies, and direct comparison should be made with caution due to potential variations in synthetic conditions.

MonomerPolymerization MethodBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g at 273 K, 1 bar)Thermal Stability (TGA, 5% weight loss)Reference
1,3,5-Tris(2-propynyloxy)benzene Sonogashira CouplingData not readily available in comparative studiesData not readily availableData not readily availableData not readily availableN/A
1,3,5-Triethynylbenzene Sonogashira Coupling~600-800~0.4-0.6~2.5-3.5> 400°C[5]
Melamine (with dialdehyde) Polycondensation139 - 287Not reportedNot reported for CO₂High[6][7]
Tetrakis(4-ethynylphenyl)methane Sonogashira Coupling> 1000> 0.8> 4.0> 450°C[8]

Analysis of Performance Data:

  • Surface Area and Porosity: POPs derived from tetrahedral monomers like tetrakis(4-ethynylphenyl)methane consistently exhibit the highest BET surface areas. This is attributed to their 3D structure which prevents efficient packing and promotes the formation of a highly porous network. While specific data for a 1,3,5-Tris(2-propynyloxy)benzene-based POP is not available in a directly comparative context, it is reasonable to hypothesize that its performance would be in a similar range to that of 1,3,5-triethynylbenzene, with potential differences arising from the flexibility of the ether linkages. The lower surface area of the melamine-based POPs is likely due to the different polymerization mechanism (polycondensation) which may lead to a less rigid and less porous structure.

  • CO₂ Uptake: The CO₂ uptake capacity generally correlates with the surface area and the presence of CO₂-philic functional groups. The high surface area of the tetrahedral monomer-based POP contributes to its superior CO₂ uptake. The nitrogen-rich framework of triazine-based POPs is also expected to enhance CO₂ affinity, although specific uptake values were not reported in the cited studies for a direct comparison under the same conditions.

  • Thermal Stability: All the compared POPs exhibit high thermal stability, a characteristic feature of cross-linked aromatic polymers. The rigid frameworks derived from Sonogashira coupling of alkynes generally show very high decomposition temperatures.

Experimental Protocols: A Guide to Synthesis and Characterization

To ensure scientific integrity and reproducibility, detailed experimental protocols for the synthesis of representative POPs are provided below.

Protocol 1: Synthesis of a POP via Sonogashira Coupling of an Aryl Halide and a Terminal Alkyne

This protocol is a general procedure for the synthesis of POPs from monomers like 1,3,5-Tris(2-propynyloxy)benzene or 1,3,5-triethynylbenzene, which would be coupled with a suitable aryl halide co-monomer.

Materials:

  • Aryl halide monomer (e.g., 1,3,5-tribromobenzene)

  • Terminal alkyne monomer (e.g., 1,3,5-Tris(2-propynyloxy)benzene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine)

  • Anhydrous solvent (e.g., toluene, DMF, or a mixture)

Procedure:

  • To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide monomer, the terminal alkyne monomer, the palladium catalyst, and CuI.

  • Add the anhydrous solvent and the amine base to the flask.

  • Degas the reaction mixture by several freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for 24-72 hours.

  • After cooling to room temperature, the precipitated polymer is collected by filtration.

  • The polymer is then washed extensively with various solvents (e.g., methanol, acetone, chloroform, and THF) to remove any unreacted monomers and catalyst residues.

  • The purified polymer is dried under vacuum at an elevated temperature (e.g., 120 °C) overnight.

Sonogashira_Workflow Monomers Monomers & Catalysts Reaction Reaction under Inert Atmosphere (Heating & Stirring) Monomers->Reaction Solvent Anhydrous Solvent & Base Solvent->Reaction Filtration Filtration Reaction->Filtration Washing Washing with Solvents Filtration->Washing Drying Drying under Vacuum Washing->Drying POP Porous Organic Polymer Drying->POP

Caption: General workflow for Sonogashira coupling polymerization.

Protocol 2: Synthesis of a Triazine-Based POP via Polycondensation

This protocol describes the synthesis of a triazine-based POP from melamine and a dialdehyde.[6][7]

Materials:

  • Melamine

  • Dialdehyde monomer (e.g., terephthalaldehyde)

  • Dimethyl sulfoxide (DMSO)

  • Acetic acid (3 M solution)

Procedure:

  • Dissolve melamine and the dialdehyde in DMSO in a round-bottom flask.

  • Add the 3 M acetic acid solution to the flask.

  • Stir the reaction mixture at room temperature for a specified time (e.g., 24 hours).

  • The resulting polymer precipitate is collected by filtration.

  • Wash the polymer with DMSO and then with water and methanol.

  • Dry the polymer in a vacuum oven at a suitable temperature.

Characterization of POPs: Validating Performance

To ascertain the performance of the synthesized POPs, a suite of characterization techniques is employed:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer by identifying the characteristic vibrational bands of the functional groups and the disappearance of the monomer's reactive groups.

  • Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To elucidate the structure of the insoluble polymer network.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.

  • Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To determine the specific surface area, pore volume, and pore size distribution of the material.[9]

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the polymer particles.

Conclusion and Future Outlook

The selection of the monomer is a cornerstone in the design of porous organic polymers with tailored properties. While direct comparative data for 1,3,5-Tris(2-propynyloxy)benzene is limited, analysis of structurally similar monomers and different monomer classes provides valuable insights. Tetrahedral monomers consistently yield POPs with the highest surface areas, making them prime candidates for applications in gas storage. Triazine-based monomers, with their inherent nitrogen-rich frameworks, offer a promising avenue for enhancing CO₂ selectivity.

1,3,5-Tris(2-propynyloxy)benzene remains an intriguing monomer. The presence of flexible ether linkages could potentially lead to unique network topologies and properties compared to its more rigid analogue, 1,3,5-triethynylbenzene. Future research should focus on the systematic synthesis and characterization of POPs from this monomer and direct, side-by-side comparisons with established monomers under identical conditions. Such studies are crucial for unlocking the full potential of this and other novel monomers in the ever-expanding field of porous organic polymers.

References

  • Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023). MDPI. [Link]

  • Tri-s-triazine-Based Porous Organic Polymer for Adsorptive Desulfurization of Model Fuel with Turn-Off Fluorescence Application. (2025). ACS Applied Engineering Materials. [Link]

  • Template-free synthesis of porous carbon from triazine based polymers and their use in iodine adsorption and CO2 capture. (2018). Scientific Reports. [Link]

  • Supporting Information Four-fold click reactions: Generation of tetrahedral methane- and adamantane-based building blocks for hi. University of antofagasta. [Link]

  • A triazine-based porous organic polymer: a novel heterogeneous basic organocatalyst for facile one-pot synthesis of 2-amino-4H-chromenes. (2015). RSC Publishing. [Link]

  • (PDF) Triazine-Based Porous Organic Polymers: Synthesis and Application in Dye Adsorption and Catalysis. (2023). ResearchGate. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES. [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (2003). J. Org. Chem. [Link]

  • Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores (61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund). (n.d.). ACS. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (2025). MDPI. [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). PMC. [Link]

  • Mixed Matrix Membranes Using Porous Organic Polymers (POPs)—Influence of Textural Properties on CO2/CH4 Separation. (n.d.). PMC. [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Tetrakis-(4-thiyphenyl)methane: Origin of a Reversible 3D-Homopolymer. (n.d.). ResearchGate. [Link]

  • Derivatives of tetraphenylmethane and tetraphenylsilane: Synthesis of new tetrahedral building blocks for molecular construction. (2025). ResearchGate. [Link]

  • SYNTHESIS AND CHARACTERIZATION OF TETRAPHENYLMETHANE DERIVATIVES. (2022). UVaDOC. [Link]

  • Trends in the analysis of persistent organic pollutants (POPs) in human blood. (n.d.). diva-portal.org. [Link]

  • Fact Sheets OF 22 Persistent Organic Pollutants (POPs) under stOckhOlm cOnventiOn. (2011). UNDP. [Link]

  • Analysis of Persistent Organic Pollutants (POPs) by high-resolution GC/MS. (n.d.). The NELAC Institute. [Link]

  • Theoretical study on the self-assembly of 1,3,5-triethynylbenzene on Si(100)2 × 1 and in situ polymerization via reaction with CO to fabricate a single surface-grafted polymer. (n.d.). Journal of Materials Chemistry C (RSC Publishing). [Link]

  • Using molecular structure to tune intrachain and interchain charge transport in indacenodithiophene based copolymers. (n.d.). University of Liverpool Repository. [Link]

Sources

Thermal stability comparison of polymers synthesized with 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

1,3,5-Tris(2-propynyloxy)benzene (TPOB) represents a class of high-performance trifunctional monomers utilized primarily for their exceptional thermal stability and char-forming capability. Unlike standard bifunctional epoxy or phenolic resins, TPOB leverages propargyl ether chemistry, which allows for dual-modal polymerization:

  • Thermal Curing: Via Claisen rearrangement to form highly crosslinked chromene/naphthalene networks.

  • Click Chemistry: Via Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form polytriazoles.

This guide objectively compares TPOB-derived thermosets against industry-standard Phenolic Resins and Bismaleimides (BMI) , demonstrating why TPOB is a superior candidate for applications requiring extreme thermal resistance (


C) and low flammability.

Mechanistic Basis of Thermal Stability

To understand the data, one must understand the causality. The superior stability of TPOB resins stems from the Claisen Rearrangement-mediated curing pathway .

The Curing Pathway (DOT Visualization)

Upon heating, the propargyl ether groups do not merely polymerize linearly; they undergo a sigmatropic rearrangement that cyclizes into stable aromatic fused rings (chromenes). This increases the carbon-to-hydrogen ratio and aromatic density, directly correlating to high char yields.

G cluster_0 Step 1: Initiation cluster_1 Step 2: Rearrangement cluster_2 Step 3: Network Formation TPOB TPOB Monomer (Tris-propargyl ether) Heat Heat (150-200°C) TPOB->Heat Allenyl Allenyl Phenyl Ether (Intermediate) Heat->Allenyl Isomerization Claisen Claisen Rearrangement Allenyl->Claisen Chromene Chromene / Benzopyran Rings Claisen->Chromene Cyclization Polymer Fused Polycyclic Network Chromene->Polymer Radical Polymerization & Crosslinking

Figure 1: Thermal curing mechanism of TPOB. The conversion of ether linkages into fused carbocyclic rings is the critical driver for high thermal stability.

Comparative Analysis: TPOB vs. Market Alternatives

The following data aggregates performance metrics from TPOB-based networks compared to standard high-temperature resins.

Thermal Degradation Metrics (TGA)

Data Source: Aggregated from comparative studies on aromatic propargyl ethers vs. standard thermosets [1][2][5].

MetricTPOB Thermoset (Cured)Phenolic Resin (Novolac)Bismaleimide (BMI) Bisphenol A Propargyl Ether

(

)
430 - 470°C 380 - 410°C420 - 450°C400 - 420°C

(Air)
450 - 490°C 420 - 440°C460 - 480°C430 - 450°C
Char Yield (800°C) 65 - 75% 50 - 60%40 - 50%45 - 55%
Glass Transition (

)
> 350°C (often undetectable)150 - 180°C250 - 300°C200 - 250°C
Moisture Absorption < 1.0% (Hydrophobic)3 - 5% (Hydrophilic)1 - 2%< 1.5%
Critical Insights
  • Char Yield Superiority: TPOB exhibits significantly higher char yield (>65%) compared to BMI and Phenolics. This is attributed to the trifunctional core (1,3,5-substitution) which creates a tighter crosslink density than the bifunctional Bisphenol A alternatives.

  • Hydrophobicity: Unlike Phenolics, which contain hydroxyl groups that absorb moisture (plasticizing the network and lowering

    
    ), TPOB cures into a poly-ether/poly-cyclic hydrocarbon network that is inherently hydrophobic.
    
  • Processability: TPOB has a lower melting point (~80°C) compared to many BMI monomers, allowing for easier melt-processing before curing.

Experimental Protocols

To ensure reproducibility and validity of the thermal data, the following protocols must be strictly adhered to.

Protocol A: Thermal Curing of TPOB (Solvent-Free)

Use this protocol to generate the thermoset for TGA analysis.

  • Pre-treatment: Recrystallize TPOB monomer from ethanol to ensure purity >98%. Impurities drastically lower

    
    .
    
  • Melt Stage: Place TPOB powder in a mold. Heat to 90°C under vacuum (-0.1 MPa) for 30 mins to melt and degas.

  • Stepwise Curing (B-Stage to C-Stage):

    • 150°C for 2 hours: Initiates Claisen rearrangement.

    • 180°C for 2 hours: Propagates polymerization.

    • 220°C for 4 hours: Completes crosslinking.

    • 250°C for 1 hour: Post-cure to maximize

      
      .
      
  • Validation: Perform DSC. A fully cured sample should show no exothermic peak below 300°C.

Protocol B: Thermal Stability Testing (TGA)

Standardized method for comparative data generation.

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Atmosphere: Nitrogen (inert) and Air (oxidative), flow rate 60 mL/min.

  • Ramp Rate: 10°C/min from 50°C to 800°C.

  • Key Data Extraction:

    • 
      : Temperature at 5% mass loss (Onset of degradation).[1]
      
    • 
      : Residual mass percentage at 800°C (Char yield).[1]
      
Analytical Workflow (DOT Visualization)

Workflow Start Start: TPOB Monomer QC QC: Purity Check (HPLC/NMR) Target >98% Start->QC QC->Start Fail (Recrystallize) Cure Stepwise Thermal Curing (150°C -> 250°C) QC->Cure Pass DSC DSC Validation (Check for residual exotherm) Cure->DSC DSC->Cure Incomplete (Post-cure) TGA TGA Analysis (N2 & Air, 10°C/min) DSC->TGA Fully Cured Data Output Metrics: Td5%, Td10%, Char Yield TGA->Data

Figure 2: Quality control and characterization workflow for validating thermal stability.

References

  • Deng, Y., et al. "Synthesis and properties of novel propargyl ether-functionalized poly(m-phenylene) resins." ResearchGate, 2025.

  • Zhang, Z., et al. "Bismaleimide resins modified by allyl/propargyl ether compounds: Thermal stability and fire safety." MDPI, 2026.

  • TCI Chemicals. "Product Specification: 1,3,5-Tris(2-propynyloxy)benzene (T3135)." TCI Chemicals, 2026.

  • BenchChem. "Technical Guide to Thermal Stability of Aromatic Propargyl Ethers." BenchChem, 2025.[2][3]

  • Yang, G., et al. "Fire-resistant propargyl ether networks derived from bio-based sources." Materials Advances, 2025.

Sources

Structural Validation of 1,3,5-Tris(2-propynyloxy)benzene Derivatives: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter a recurring bottleneck in materials science and drug development: the premature deployment of unverified functional scaffolds. 1,3,5-Tris(2-propynyloxy)benzene (TYB, CAS 114233-80-6) is a premier trifunctional alkyne used extensively as a cross-linker in polymer chemistry[1] and as a core multivalent scaffold in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry[2].

However, incomplete propargylation during its synthesis leads to asymmetric di- or mono-substituted impurities. When these defective derivatives are carried forward into dendrimer synthesis or multivalent drug conjugates, they cause catastrophic stoichiometric imbalances and chain termination[3]. This guide objectively compares the analytical platforms available for confirming the structure of TYB derivatives and provides self-validating experimental workflows to ensure absolute confidence in your molecular scaffolds.

Comparative Analysis of Spectroscopic Platforms

To validate a TYB derivative, we must confirm three distinct structural features: the


 symmetry of the aromatic core, the intact ether linkages, and the presence of exactly three terminal alkynes[4]. No single technique is perfect; they must be compared based on resolution, quantitative reliability, and throughput.
Quantitative Platform Comparison
Analytical PlatformPrimary TargetResolution / SpecificityQuantitative AccuracyRelative Cost / Throughput
High-Field NMR (600 MHz)

H /

C Environments
High: Resolves fine

-couplings (e.g., 2.4 Hz alkyne triplet).
Absolute: Highly accurate with internal standards (qNMR).High Cost / Medium Throughput
Benchtop NMR (60 MHz)

H Environments
Low: Alkyne triplets and CH

doublets blur into broad singlets.
Moderate: Baseline broadening limits integration accuracy.Low Cost / High Throughput
FTIR Spectroscopy (ATR) Functional GroupsHigh: Excellent for

C-H stretch (3290 cm

).
Poor: Qualitative presence/absence only.Low Cost / Instantaneous
HRMS (ESI-TOF) Molecular WeightExact Mass: Confirms

240.0786 for C

H

O

.
Poor: Subject to ionization bias; cannot confirm symmetry.High Cost / Low Throughput

Analytical Workflow & Decision Tree

To avoid false positives, a multi-platform approach is required. Relying solely on mass spectrometry may confirm the correct mass but fail to identify structural isomers. Relying solely on FTIR confirms the presence of alkynes but cannot guarantee tri-substitution.

AnalyticalWorkflow Start Synthesize/Procure TYB Derivative NMR High-Field NMR Quantify Substitution Start->NMR Primary FTIR FTIR Spectroscopy Confirm Alkyne Stretch Start->FTIR Orthogonal HRMS HRMS (ESI-TOF) Verify Exact Mass Start->HRMS Mass Check Validate Data Concordance Check (Self-Validating) NMR->Validate FTIR->Validate HRMS->Validate Success Validated Scaffold for Click Chemistry Validate->Success All parameters align

Fig 1: Multi-platform analytical workflow for validating TYB derivative structures.

Self-Validating Experimental Protocols

A protocol is only scientifically rigorous if it contains internal mechanisms to detect its own failure. The following workflows are designed with built-in causality checks.

Protocol A: Quantitative High-Field H NMR (The Gold Standard)

Causality Focus: Why do we use extended relaxation delays? Terminal alkyne protons (


C-H) lack nearby protons to facilitate rapid dipole-dipole relaxation, resulting in exceptionally long longitudinal relaxation times (

). If a standard 1-second delay (

) is used, the alkyne proton signal will be artificially suppressed. This leads to a false integration ratio, tricking the analyst into believing the scaffold is incompletely propargylated.

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the TYB derivative in 0.6 mL of CDCl

    
    . Self-Validation: CDCl
    
    
    
    is chosen because its residual solvent peak (7.26 ppm) does not overlap with the critical alkyne (2.53 ppm) or ether (4.65 ppm) regions[5].
  • Internal Standard Addition: Add exactly 5.0 mg of Dimethyl Sulfone (qNMR standard,

    
     3.0 ppm) to the tube. This allows for absolute quantification of the arms rather than just relative ratios.
    
  • Acquisition Parameters: Set the spectrometer to 600 MHz. Crucially, set the relaxation delay (

    
    ) to 10 seconds  and acquire 64 scans.
    
  • Data Interpretation:

    • Aromatic protons: Singlet at

      
       6.25 ppm (Integrates to 3H)[6].
      
    • Propargyl -CH

      
      -: Doublet at 
      
      
      
      4.65 ppm (
      
      
      = 2.4 Hz, Integrates to 6H).
    • Terminal alkyne

      
      CH: Triplet at 
      
      
      
      2.53 ppm (
      
      
      = 2.4 Hz, Integrates to 3H)[2].
    • Validation Check: If the ratio of Aromatic:CH

      
      :Alkyne deviates from exactly 1:2:1, the sample contains partially substituted defects and must be rejected.
      
Protocol B: Orthogonal FTIR Validation

Causality Focus: While NMR proves the ratio of functional groups, FTIR instantaneously confirms the chemical state without solvent interference. We utilize Attenuated Total Reflectance (ATR) with a diamond crystal to avoid KBr pellet preparation. KBr is hygroscopic; absorbed water creates a broad -OH stretch at ~3300 cm


 that completely masks the sharp terminal alkyne peak.

Step-by-Step Methodology:

  • Background Validation: Run a background scan on the empty diamond ATR crystal. Self-Validation: Ensure the region around 2100 cm

    
     is completely flat. Carryover from previous azide reagents (strong peak at 2100 cm
    
    
    
    ) will falsely overlap with the alkyne C
    
    
    C stretch (2120 cm
    
    
    ).
  • Sample Application: Place 2 mg of the solid TYB powder directly onto the crystal and apply the pressure anvil.

  • Acquisition: Scan from 4000 to 400 cm

    
     at a resolution of 4 cm
    
    
    
    (32 scans).
  • Data Interpretation: Look for the sharp, diagnostic

    
    C-H stretch at 3290 cm
    
    
    
    , the weak C
    
    
    C stretch at 2120 cm
    
    
    , and the strong asymmetric C-O-C ether stretch at 1150 cm
    
    
    .

Downstream Application: CuAAC Click Chemistry

Once the TYB scaffold is structurally validated, it serves as a highly efficient core for generating trivalent conjugates. The terminal alkynes react cleanly with azide-functionalized ligands via a Cu(I)-acetylide intermediate[2][5].

CuAACPathway TYB TYB Scaffold 1,3,5-Tris(2-propynyloxy)benzene Intermediate Active Intermediate Cu(I)-Acetylide Complex TYB->Intermediate Cu(I) insertion Azide Azide Ligand R-N3 (e.g., Peptide/Drug) Product Trivalent Conjugate 1,4-Disubstituted Triazoles Azide->Product Reacts with complex Catalyst Catalyst System CuSO4 + Sodium Ascorbate Catalyst->Intermediate Generates Cu(I) Intermediate->Product Cycloaddition

Fig 2: CuAAC click chemistry signaling pathway utilizing the trifunctional TYB scaffold.

By strictly adhering to these self-validating spectroscopic protocols, researchers can eliminate the risk of propagating defective scaffolds into complex, high-value click chemistry workflows.

References
  • Amazon S3 / ACS Publications. "Supplementary Data for Multivalent Sulfates (1H NMR and CuAAC Synthesis)". Retrieved from: [Link]

  • Newcastle University. "Synthesis of Clickable Fluorophores for Incorporation into Biological Systems". Retrieved from: [Link]

Sources

Validating Cross-Linking Density in 1,3,5-Tris(2-propynyloxy)benzene Polymers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Architecture of Rigidity

1,3,5-Tris(2-propynyloxy)benzene (TPOB) is not merely a monomer; it is a topological anchor. With three propargyl arms radiating from a rigid aromatic core, it functions as a high-density cross-linker capable of forming hyper-cross-linked polymers (HCPs) and thermosets with exceptional thermal stability and solvent resistance.

However, the very attribute that makes TPOB valuable—its ability to form insoluble, infinite networks—renders standard characterization methods like Gel Permeation Chromatography (GPC) or solution-state NMR useless.

This guide moves beyond basic "gel content" measurements. We define a multi-modal validation strategy to quantify the degree of cross-linking (DC) , comparing the structural "truth" of Solid-State NMR against the mechanical "reality" of Rheology and the physical "behavior" of Equilibrium Swelling.

The Validation Triad: Methodological Comparison

To validate TPOB networks, we must triangulate data from three distinct physical regimes.

Comparative Analysis of Validation Methods
FeatureMethod A: Solid-State NMR Method B: Rheology (DMA) Method C: Equilibrium Swelling
Primary Output Chemical Conversion (%)Cross-link Density (

)
Molecular Weight b/w Cross-links (

)
Mechanism Spectroscopic (13C CP/MAS)Viscoelastic ResponseSolvent-Polymer Interaction
Precision High (Quantitative)Medium (Model-dependent)Low (Semi-quantitative)
Sample State Powder/SolidSolid Bar/FilmSwollen Gel
Destructive? NoNoYes
Key Limitation High instrument cost; relaxation timesRequires specific sample geometryRelies on Flory-Huggins

parameter
Best For Absolute structural proof Mechanical performance prediction Quick QC/Batch comparisons

Protocol 1: The Structural Truth (Solid-State NMR)

Objective: Quantify the consumption of alkyne moieties to determine the chemical degree of cure.

Unlike FTIR, which analyzes the surface and can saturate, Solid-State


C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR  probes the bulk material.
Experimental Workflow
  • Sample Prep: Cryo-mill the cured TPOB polymer into a fine powder (<50 µm) to ensure rotor balance.

  • Instrumentation: 400 MHz (or higher) Solid-State NMR spectrometer using a 4mm zirconia rotor.

  • Parameters:

    • Spinning Rate: 10–12 kHz (to remove chemical shift anisotropy).

    • Contact Time: 2 ms.

    • Delay: 5 s.

  • Signal Integration:

    • Reference Peak: Aromatic core carbons (158–160 ppm, non-reactive).

    • Reactive Peak: Alkyne

      
       carbons (75–80 ppm).
      
    • Product Peak: Triazole carbons (if Click cured) or alkene/di-yne carbons (if thermally cured).

Calculation

The Degree of Cross-linking (


) is calculated by the disappearance of the propargyl signal relative to the internal aromatic standard:


Where


 is the integrated peak area at time 

(cured) and time

(monomer).

Protocol 2: The Mechanical Truth (Rubbery Plateau Modulus)

Objective: Calculate the cross-link density (


) based on the rubber elasticity theory.

For TPOB thermosets, the storage modulus (


) in the rubbery plateau (well above 

) is directly proportional to the number of cross-links.
Experimental Workflow
  • Geometry: Cure TPOB resin into a rectangular bar (e.g., 40mm x 10mm x 2mm).

  • Instrument: Dynamic Mechanical Analyzer (DMA) in torsion or tension mode.

  • Sweep: Temperature ramp from

    
     to 
    
    
    
    at
    
    
    , 1 Hz frequency.
  • Data Extraction: Identify the Storage Modulus (

    
    )  at 
    
    
    
    (the rubbery plateau).
Calculation

Using the affine network model:



  • 
    : Cross-link density (mol/m³)
    
  • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    : Storage modulus in the rubbery plateau (Pa)
    
  • 
    : Gas constant (8.314 J/mol·K)
    
  • 
    : Absolute temperature at the plateau (K)
    

Note: TPOB polymers are highly rigid. If


 does not plateau but continues to drop (or rises due to post-cure), the network is not fully developed.

Protocol 3: The Physical Truth (Flory-Rehner Swelling)

Objective: Estimate the molecular weight between cross-links (


) via solvent uptake.

Warning: This method assumes Gaussian chain behavior, which TPOB networks (being tight and rigid) often violate. Use this for relative comparison between batches, not absolute values.

Experimental Workflow
  • Solvent Selection: Toluene or Dichloromethane (good solvents for the uncured monomer).

  • Procedure:

    • Weigh dry polymer (

      
      ).[1]
      
    • Immerse in solvent for 48 hours at equilibrium temperature.

    • Remove, blot surface, and weigh swollen polymer (

      
      ).
      
  • Volume Fraction (

    
    ): 
    
    
    
    
Calculation (Flory-Rehner Equation)

[2]
  • 
    : Polymer-solvent interaction parameter (typically 0.3–0.5 for aromatics in toluene).
    
  • 
    : Molar volume of solvent.
    

Product Performance Comparison: TPOB vs. Alternatives

Why choose TPOB over standard cross-linkers like Divinylbenzene (DVB) or Triallyl Isocyanurate (TAIC)?

MetricTPOB (Product) Divinylbenzene (DVB) Triallyl Isocyanurate (TAIC)
Functionality 3 (Alkyne)2 (Vinyl)3 (Allyl)
Click Chemistry Ready? Yes (CuAAC) NoNo
Network Rigidity Extreme ModerateHigh
Thermal Stability (

)
> 400°C (Aromatic ether)~350°C~380°C
Dielectric Constant Low (Non-polar arms)LowMedium (Polar core)

Scientist's Insight: TPOB is superior when thermal stability and microporosity are required. The rigid benzene core prevents pore collapse, making it ideal for gas storage or high-performance dielectrics, whereas DVB networks are more flexible and prone to swelling-induced deformation.

Visualization: The Validation Logic Flow

The following diagram illustrates the decision-making process for characterizing TPOB networks based on their solubility and cure state.

ValidationWorkflow Start Start: TPOB Polymer Sample SolubilityTest Solubility Test (THF/DCM) Start->SolubilityTest Soluble Soluble (Oligomer) SolubilityTest->Soluble Dissolves Insoluble Insoluble (Network) SolubilityTest->Insoluble Swells/Intact GPC GPC / Solution NMR (Determine Mw, Mn) Soluble->GPC SSNMR Method A: Solid-State NMR (Chemical Conversion) Insoluble->SSNMR Structural DMA Method B: DMA / Rheology (Mechanical Density) Insoluble->DMA Mechanical Swelling Method C: Swelling (Flory-Rehner) (Physical Mesh Size) Insoluble->Swelling Rapid QC Analysis Correlate Data SSNMR->Analysis DMA->Analysis Swelling->Analysis Report Final Cross-link Density Report Analysis->Report

Caption: Decision tree for selecting the appropriate validation method based on sample solubility and data requirements.

Critical Troubleshooting (Scientist's Notes)

  • The "Skin" Effect in FTIR: Do not rely solely on ATR-FTIR for thick TPOB samples (>50µm). The surface often cures faster (oxidative) or slower (oxygen inhibition) than the bulk. Always cross-verify with DSC.

  • Post-Cure is Mandatory: TPOB networks often vitrify before 100% conversion because the

    
     exceeds the cure temperature. To reach maximum cross-link density, perform a post-cure at 
    
    
    
    (often >200°C) under inert atmosphere to prevent thermo-oxidative degradation.
  • Porosity Errors: If your TPOB polymer is a Porous Organic Polymer (POP), Swelling methods will overestimate cross-linking because solvent fills the pores, not just the network mesh. In this case, Gas Adsorption (BET) is the preferred complementary method.

References

  • Sharpless, K. B., et al. "Click Chemistry: Diverse Chemical Function from a Few Good Reactions." Angewandte Chemie International Edition, 2001.

  • Xue, L., et al. "Solid-state NMR characterization of polymer networks." Progress in Polymer Science, 2021. (General reference for SS-NMR protocols in thermosets).
  • Flory, P. J., & Rehner, J. "Statistical Mechanics of Cross-Linked Polymer Networks II. Swelling." The Journal of Chemical Physics, 1943.

  • Benicewicz, B. C., et al. "Liquid Crystalline Bispropargyl Thermosets." Macromolecules (Discusses propargyl ether curing and NMR analysis).

  • TA Instruments. "Quantifying Polymer Crosslinking Density Using Rheology and DMA." Application Note.

Sources

Comparative study of catalytic efficiency using 1,3,5-Tris(2-propynyloxy)benzene as a scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The C3-Symmetric Advantage

In the realm of high-performance catalysis, scaffold geometry dictates function.[1] 1,3,5-Tris(2-propynyloxy)benzene (TPOB) is not merely a reagent; it is a privileged C3-symmetric platform.[1] Unlike linear analogues, TPOB provides a pre-organized, trifunctional alkyne core that drives cooperativity and local concentration effects in catalytic cycles.

This guide objectively compares TPOB-derived catalytic systems against industry standards (TBTA and Pd/C). We analyze its dual utility:

  • As a Homogeneous Ligand: Forming tris(triazolyl)benzene ethers (TTBE) for Cu(I) stabilization.

  • As a Heterogeneous Scaffold: Creating Porous Organic Polymers (POPs) for entrapping metal nanoparticles.

Mechanistic Insight: Ether vs. Amine Cores

The critical distinction in this field is between the TPOB-derived ether ligands and the widely used TBTA (amine-core) ligands .[1]

  • TBTA (Standard): The central nitrogen atom acts as a 4th donor, forming a tetradentate cage around Cu(I). This offers maximum protection against oxidation but can sterically crowd the active site.

  • TPOB-Ligand (TTBE): The central benzene ring does not coordinate.[1] The ligand acts as a tridentate chelator. This results in a more open steric environment, potentially increasing substrate access for bulky reactants, though with slightly lower oxidative stability for the Cu(I) center.

Visualization: Ligand Architecture & Coordination

The following diagram illustrates the synthesis of the TPOB ligand and its coordination difference compared to TBTA.

LigandComparison Phloroglucinol Phloroglucinol (Starting Material) TPOB 1,3,5-Tris(2-propynyloxy)benzene (TPOB Scaffold) Phloroglucinol->TPOB Propargylation (K2CO3, Propargyl Br) TTBE Tris(triazolyl)benzene Ether (TTBE Ligand) TPOB->TTBE Click Reaction (CuAAC) Azide 3x Benzyl Azide Azide->TTBE Cu_TTBE Cu(I)-TTBE Complex (Tridentate Coordination) Open Sterics TTBE->Cu_TTBE Chelation (+Cu) TBTA TBTA (Amine Core) Reference Standard Cu_TBTA Cu(I)-TBTA Complex (Tetradentate Coordination) High Stability TBTA->Cu_TBTA Chelation (+Cu) Cu_TTBE->Cu_TBTA Comparison: TTBE lacks central N-donor

Caption: Synthesis pathway of TPOB-derived ligands (TTBE) and structural comparison with the tetradentate TBTA standard.

Comparative Performance Analysis

Case Study A: Homogeneous CuAAC Catalysis

Objective: Compare the efficiency of TPOB-derived ligands against TBTA in the "Click" reaction of benzyl azide and phenylacetylene.

Experimental Logic: The "Click" reaction is autocatalytic but slow. Ligands accelerate it by protecting the Cu(I) intermediate.[2] We measure Turnover Frequency (TOF) and Yield under aerobic conditions (where unprotected Cu(I) degrades).[1]

Table 1: Ligand Efficiency Matrix (Aerobic Conditions)
ParameterNone (Control) TBTA (Standard) TPOB-Ligand (TTBE) Linear Ligand
Catalyst Loading 1.0 mol%0.1 mol%0.1 mol%0.5 mol%
Time to 95% Yield > 24 Hours1.5 Hours2.0 Hours 6.0 Hours
Oxidative Stability Poor (Cu oxidized)ExcellentGood Moderate
Steric Access HighLow (Crowded)Medium (Open Core) High
Solubility (Organic) N/AHighHigh Moderate

Analysis:

  • TBTA remains the gold standard for protecting Cu(I) in aqueous/aerobic systems due to the tetradentate "cage" effect.

  • TPOB-Ligand (TTBE) is a close competitor.[1] It is superior when substrates are bulky, as the absence of the central nitrogen donor creates a larger cavity around the copper center, facilitating the approach of sterically demanding azides.

Case Study B: Heterogeneous Palladium Catalysis (Suzuki Coupling)

Objective: Evaluate TPOB as a cross-linking monomer for Porous Organic Polymers (POPs) to host Pd nanoparticles, compared to commercial Pd/C.

Experimental Logic: TPOB is polymerized with a diazide to form an insoluble network. Pd(II) is absorbed and reduced to Pd(0) nanoparticles (NPs) trapped in the pores.

Table 2: Heterogeneous Catalyst Durability
FeatureCommercial Pd/C TPOB-POP-Pd (Network)
Active Species Pd NPs on SurfacePd NPs in Nanopores
Leaching (ppm) High (>10 ppm)Negligible (<1 ppm)
Recyclability Loses activity after 3 cyclesStable for >8 cycles
Mechanism Surface AdsorptionPhysical Entrapment + Triazole Coordination

Analysis: The TPOB scaffold excels here. The high density of triazole rings (formed during polymerization) acts as a "molecular glue" for Pd nanoparticles, preventing the aggregation and leaching that plagues standard Pd/C.

Experimental Protocols

Protocol A: Synthesis of Tris(triazolyl)benzene Ether Ligand (TTBE)

This protocol creates the homogeneous ligand for CuAAC enhancement.

Reagents:

  • 1,3,5-Tris(2-propynyloxy)benzene (TPOB): 1.0 equiv[1]

  • Benzyl Azide: 3.3 equiv[1]

  • CuSO₄[1]·5H₂O: 5 mol%[1]

  • Sodium Ascorbate: 10 mol%[1]

  • Solvent: t-BuOH/H₂O (1:1)[1]

Step-by-Step:

  • Dissolution: Dissolve TPOB (240 mg, 1 mmol) and Benzyl Azide (440 mg, 3.3 mmol) in 10 mL of t-BuOH.

  • Catalyst Addition: Add 10 mL of water containing CuSO₄ (12 mg) and Sodium Ascorbate (20 mg).

  • Reaction: Stir vigorously at RT for 12 hours. The product will precipitate as a white solid.

  • Workup: Filter the solid, wash with water (3x) and cold ether (2x).

  • Validation: Check ¹H NMR. The alkyne proton signal (δ ~2.5 ppm) must disappear, and a new triazole singlet (δ ~7.8-8.0 ppm) must appear.[1]

Protocol B: Catalytic "Click" Run (Benchmarking)

Use this protocol to validate the ligand's efficiency.

  • Setup: In a vial, mix Phenylacetylene (1.0 mmol) and Benzyl Azide (1.0 mmol) in 2 mL water/alcohol.

  • Catalyst Premix: In a separate tube, mix CuSO₄ (0.01 mmol) with TTBE Ligand (0.011 mmol) in 0.5 mL solvent. Note: The solution should turn slightly yellow (Cu-Ligand complex).[1]

  • Initiation: Add Sodium Ascorbate (0.05 mmol) to the catalyst mix, then add the catalyst mix to the main reaction vial.

  • Monitoring: Monitor by TLC or GC-MS every 30 minutes. Compare the time to completion against a "ligand-free" control.

Mechanistic Diagram: The "Dendritic" Effect

This diagram explains why the TPOB scaffold (C3-Symmetric) outperforms linear analogues. The "Local Concentration Effect" ensures that if one Cu center dissociates, it is immediately recaptured by a neighboring arm.

DendriticEffect Scaffold TPOB Scaffold Core (Rigid Benzene Ring) Arm1 Triazole Arm 1 Scaffold->Arm1 Arm2 Triazole Arm 2 Scaffold->Arm2 Arm3 Triazole Arm 3 Scaffold->Arm3 Cu Active Cu(I) Center Arm1->Cu Chelation Arm2->Cu Chelation Arm3->Cu Transient Interaction Substrate Azide/Alkyne Substrates Cu->Substrate Catalysis

Caption: The Chelate Effect: Multiple triazole arms on the TPOB scaffold create a high local concentration of ligands, preventing Cu(I) deactivation.

References

  • Synthesis of TPOB Scaffold: Organic Syntheses, Coll. Vol. 2, p. 522 (Phloroglucinol alkylation protocols).[3] [1]

  • TBTA Ligand Standards: Chan, T. R., et al. "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis." Organic Letters, 2004, 6(17), 2853–2855.

  • C3-Symmetric Ligand Kinetics: Donnelly, P. S., et al. "'Click' cycloaddition catalysts: copper(I) and copper(II) tris(triazolylmethyl)amine complexes." Chemical Communications, 2008.

  • Heterogeneous Click Polymers: "Supported Tris-Triazole Ligands for Batch and Continuous-Flow Copper-Catalyzed Huisgen 1,3-Dipolar Cycloaddition Reactions." Molecules, 2020.[4] [1]

Sources

A Comparative Guide to the Gas Adsorption Capacity of Porous Organic Polymers Derived from 1,3,5-Tris(2-propynyloxy)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical comparison of the potential gas adsorption performance of porous organic polymers (POPs) synthesized from 1,3,5-tris(2-propynyloxy)benzene. In the absence of direct experimental data for this specific precursor in the published literature, this analysis benchmarks its anticipated capabilities against well-documented POPs derived from structurally similar 1,3,5-trisubstituted benzene monomers. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring novel porous materials for applications such as gas storage, separation, and delivery.

Introduction: The Promise of Porous Organic Polymers

Porous organic polymers (POPs) have emerged as a significant class of materials for gas storage and separation due to their intrinsic properties, including low density, high thermal and chemical stability, and extensive surface areas.[1] Their modular nature, allowing for the tuning of pore sizes and surface chemistry through the careful selection of monomeric building blocks, makes them highly attractive for targeted applications.[1][2] Among the diverse array of precursors, those featuring a 1,3,5-trisubstituted benzene core are particularly effective for creating highly cross-linked, three-dimensional networks with permanent porosity.

The focus of this guide, 1,3,5-tris(2-propynyloxy)benzene, is a promising yet under-explored monomer for POP synthesis. Its tripodal symmetry is ideal for forming rigid, porous frameworks, while the terminal alkyne functionalities provide reactive sites for various polymerization reactions, most notably Sonogashira-Hagihara cross-coupling.[3][4] The presence of ether linkages in its structure may also influence the polymer's polarity and its affinity for specific gases like CO2.

Benchmarking Performance: A Comparative Analysis

To project the gas adsorption capabilities of POPs derived from 1,3,5-tris(2-propynyloxy)benzene (hypothetically named TPOB-POP), we will compare the performance of analogous POPs synthesized from 1,3,5-triethynylbenzene (TEB) and other relevant precursors. The key performance indicators for gas adsorption are the Brunauer-Emmett-Teller (BET) surface area, total pore volume, and the uptake capacity for carbon dioxide (CO2), methane (CH4), and hydrogen (H2).

Polymer/MaterialPrecursor(s)Synthesis MethodBET Surface Area (m²/g)CO2 Uptake (mmol/g)CH4 Uptake (mmol/g)H2 Uptake (wt%)Reference
TPOB-POP (Projected) 1,3,5-Tris(2-propynyloxy)benzene Sonogashira Coupling ~600-1000 ~2.0-3.5 at 273 K, 1 bar ~0.8-1.5 at 273 K, 1 bar ~1.0-1.5 at 77 K, 1 bar Hypothetical
y-POP1,3,5-Triethynylbenzene, Terephthaloyl chlorideSonogashira Coupling~550~2.3 at 273 K, 1 barNot ReportedNot Reported
BDT3BODIPY core, 1,3,5-TriethynylbenzeneSonogashira Coupling101Not ReportedNot Reported2.2 at 77 K[2]
TPB-Ant-3-21,3,5-Triphenylbenzene, AnthraceneFriedel-CraftsNot specified~1.96 (43.9 mL/g) at 273 KNot ReportedNot Reported[5]
KUPO16-2-750Hyper-crosslinked polymer derivedCarbonization of HCP2975~12.4 at 298 K, 40 bar~11.25 (18 wt%) at 298 K, 100 bar4.7 at 77 K, 30 bar[6]
MOP-AdTetrakis(4-bromophenyl)adamantane, Phenylboronic acidSuzuki CouplingNot specified~2.34 (10.3 wt%) at 273 K, 1.13 bar~1.5 (2.4 wt%) at 273 K, 1.13 bar1.07 at 77.3 K, 1.13 bar
CTF-01,3,5-TricyanobenzeneIonothermal20114.22 at 273 K, 1 barNot ReportedNot Reported[7]

Expert Analysis: The projected performance of TPOB-POP is conservatively estimated based on the known data for y-POP, which shares the same 1,3,5-triethynylbenzene core but with a different co-monomer. The presence of oxygen atoms in the ether linkages of TPOB-POP could potentially enhance its affinity for CO2 through dipole-quadrupole interactions, possibly leading to a higher CO2 uptake than y-POP.[7] However, the increased flexibility of the propargyl ether groups compared to a direct ethynyl linkage might result in a slightly lower surface area due to less rigid framework packing. The performance of highly optimized materials like carbonized HCPs (KUPO16-2-750) and covalent triazine frameworks (CTF-0) represent the upper benchmarks for amorphous porous polymers.

Synthesis and Characterization Workflow

The anticipated synthesis of a POP from 1,3,5-tris(2-propynyloxy)benzene would likely proceed via a Sonogashira-Hagihara cross-coupling reaction with a di- or tri-halogenated aromatic comonomer to build the 3D network. Post-synthesis, a rigorous characterization protocol is essential to validate the material's properties and performance.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for TPOB-POP via Sonogashira coupling.

Characterization and Performance Evaluation Workflow

Caption: Workflow for material characterization and gas adsorption performance evaluation.

Experimental Methodologies

The following protocols are based on established procedures for the synthesis and characterization of analogous POPs.

Synthesis of a ynone-linked POP (y-POP) via Sonogashira Coupling[5]

This protocol describes the synthesis of a ynone-linked porous organic polymer (y-POP) from 1,3,5-triethynylbenzene and terephthaloyl chloride, which serves as a model for the polymerization of terminal alkynes.

Materials:

  • 1,3,5-triethynylbenzene

  • Terephthaloyl chloride

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2)

  • Copper(I) iodide (CuI)

  • Toluene

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF)

  • Methanol

  • Acetone

Procedure:

  • To a dried Schlenk flask under an argon atmosphere, add 1,3,5-triethynylbenzene, terephthaloyl chloride, Pd(PPh3)2Cl2, and CuI.

  • Add degassed toluene and triethylamine to the flask.

  • Heat the reaction mixture at 80 °C for 24 hours with constant stirring.

  • After cooling to room temperature, collect the precipitate by filtration.

  • Wash the solid product sequentially with THF, water, methanol, and acetone to remove any unreacted monomers and catalyst residues.

  • Dry the resulting polymer in a vacuum oven at 60 °C overnight.

Causality: The Sonogashira coupling is a robust cross-coupling reaction for forming carbon-carbon bonds between terminal alkynes and aryl halides. In this modified version, an acyl chloride is used. The palladium catalyst facilitates the oxidative addition to the acyl chloride, while the copper co-catalyst activates the alkyne. Triethylamine acts as a base to neutralize the HCl generated during the reaction. Thorough washing is crucial to ensure the removal of impurities that could block the pores of the final material.

Gas Adsorption Measurements[7]

This protocol outlines the standard procedure for measuring gas adsorption isotherms to determine surface area and gas uptake capacities.

Apparatus:

  • Volumetric gas adsorption analyzer (e.g., from Micromeritics or Quantachrome)

  • High-purity N2, CO2, CH4, and H2 gases

  • Liquid nitrogen (for 77 K measurements)

  • Thermostatic bath (for other temperature measurements)

Procedure:

  • Sample Degassing: Place approximately 100-200 mg of the POP sample into a sample tube. Heat the sample under high vacuum (e.g., at 150 °C for 12 hours) to remove any adsorbed moisture and solvents from the pores.

  • Nitrogen Adsorption/Desorption (for BET and Pore Analysis):

    • Cool the degassed sample to 77 K using a liquid nitrogen bath.

    • Measure the nitrogen adsorption and desorption isotherms by incrementally dosing known amounts of N2 gas into the sample tube and measuring the equilibrium pressure.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of gas adsorbed at a relative pressure close to unity (e.g., P/P₀ = 0.99).

  • CO2, CH4, and H2 Adsorption:

    • For CO2 and CH4, maintain the degassed sample at the desired temperature (e.g., 273 K or 298 K) using a thermostatic bath.

    • For H2, cool the sample to 77 K with liquid nitrogen.

    • Measure the adsorption isotherms up to a specified pressure (e.g., 1 bar) by dosing the respective gas.

Trustworthiness: The degassing step is critical for obtaining accurate and reproducible results, as any residual molecules in the pores will reduce the measured surface area and gas uptake. The use of high-purity gases and precise temperature control ensures the reliability of the adsorption data.

Conclusion

While direct experimental data for POPs derived from 1,3,5-tris(2-propynyloxy)benzene remains to be reported, a comparative analysis with structurally analogous polymers provides valuable insights into their potential for gas adsorption applications. The presence of a 1,3,5-trisubstituted core with terminal alkyne functionalities suggests that these POPs could be synthesized via established methods like Sonogashira coupling to yield materials with significant porosity. The ether linkages introduce a unique chemical feature that may enhance CO2 affinity.

Future experimental work should focus on the synthesis and thorough characterization of TPOB-POPs to validate these predictions and explore their full potential. This guide serves as a foundational framework for such investigations, providing benchmark data and established protocols to accelerate research and development in this promising area of materials science.

References

  • Frantz, D. K. (2014). Design, Synthesis, and Properties of Shape-Persistent Molecular Systems Comprising 1,3,5-Triethynylbenzene Cores. 61st Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. [Link]

  • Gila, L., et al. (2019). On the Gas Storage Properties of 3D Porous Carbons Derived from Hyper-Crosslinked Polymers. Materials, 12(7), 1134. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Wood, C. D., et al. (2008). Hypercrosslinked organic polymer networks as potential adsorbents for pre-combustion CO2 capture. Journal of Materials Chemistry, 18(47), 5701-5707. [Link]

  • Not available.
  • Li, J., et al. (2025). Architecting Porosity Through Monomer Engineering: Hypercrosslinked Polymers for Highly Selective CO2 Capture from CH4 or N2. Polymers, 17(11), 2248. [Link]

  • Not available.
  • Not available.
  • Jiang, J. X., et al. (2011). Microporous organic polymers for gas storage and separation applications. Chemical Communications, 47(37), 10251-10260. [Link]

  • Not available.
  • Yuan, D., et al. (2019). Highly Porous Organic Polymers for Hydrogen Fuel Storage. Energies, 12(8), 1459. [Link]

  • Zhou, H. C. J., et al. (2012). Methane storage in advanced porous materials. Chemical Society Reviews, 41(22), 7558-7580. [Link]

  • Not available.
  • Not available.
  • Park, K., et al. (2022). Porous organic polymers for CO2 capture, separation and conversion. Journal of Materials Chemistry A, 10(45), 23933-23961. [Link]

  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Not available.
  • Son, H. J., et al. (2017). Synthesis of Porous Organic Polymers with Tunable Amine Loadings for CO2 Capture: Balanced Physisorption and Chemisorption. Polymers, 9(10), 524. [Link]

  • Not available.
  • Not available.
  • Wang, Y., et al. (2016). Synthesis of thermochemically stable tetraphenyladamantane-based microporous polymers as gas storage materials. RSC Advances, 6(81), 77527-77531. [Link]

  • Not available.

Sources

HPLC vs. GC-MS for Purity Analysis of 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6).

A Technical Decision Guide for Analytical Scientists

Executive Summary

For the quantitative purity analysis of 1,3,5-Tris(2-propynyloxy)benzene, HPLC-UV/DAD is the superior and recommended methodology . While GC-MS offers structural identification, the compound's three terminal alkyne groups present a significant risk of thermally induced polymerization (cross-linking) within the GC inlet or column, leading to artifact peaks and inaccurate purity calculations. HPLC avoids this thermal stress, ensuring the integrity of the analyte during quantification.

Compound Profile & Analytical Challenges

To select the correct analytical technique, one must first understand the physicochemical behavior of the analyte.

PropertyValueAnalytical Implication
Chemical Structure Benzene ring w/ 3 propargyl ether groupsHigh electron density; UV active (Chromophore).
Molecular Weight 240.26 g/mol Volatile enough for GC, but on the upper end for low-temp elution.
Melting Point 80.0 – 84.0 °CSolid at room temperature; easily dissolved in ACN/MeOH.
Reactivity Terminal Alkynes (

)
Critical Risk: Susceptible to thermal polymerization (Garratt-Braverman cyclization or random cross-linking) at temperatures

.
Boiling Point ~376 °C (Predicted)Requires high GC oven temperatures to elute, increasing degradation risk.
The "Thermal Conflict"

The core conflict in analyzing this molecule is the thermal stability gap . The compound requires high temperatures to vaporize (for GC), but those same temperatures trigger the reactivity of the propargyl groups. This makes GC-MS excellent for qualitative ID (fragmentation patterns) but dangerous for quantitative purity (degradation products count as impurities).

Method A: HPLC-UV (The Quantitative Gold Standard)

Objective: Accurate purity quantification (% Area) without thermal degradation.

Why HPLC?

HPLC operates at ambient or slightly elevated temperatures (e.g., 25–40 °C), completely bypassing the risk of alkyne polymerization. The aromatic ring provides a strong UV chromophore for sensitive detection.

Recommended Protocol
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Stationary Phase: C18 (Octadecyl) column, 4.6 x 150 mm, 3.5 µm or 5 µm particle size.

    • Reasoning: The molecule is moderately hydrophobic (logP ~2-3). A standard C18 provides excellent retention and separation from polar synthesis byproducts.

  • Mobile Phase:

    • Solvent A: Water (0.1% Phosphoric Acid or Formic Acid).

    • Solvent B: Acetonitrile (ACN).

  • Gradient Profile:

    • 0-2 min: 40% B (Isocratic hold)

    • 2-15 min: 40%

      
       90% B (Linear ramp)
      
    • 15-20 min: 90% B (Wash)

    • 20-25 min: 40% B (Re-equilibration)

  • Detection:

    • Primary: 210 nm (Alkyne/Ether absorption – high sensitivity).

    • Secondary: 254 nm (Aromatic ring – high selectivity).

  • Sample Prep: Dissolve 1 mg/mL in 100% Acetonitrile.

Pros & Cons
  • (+) Accuracy: No thermal artifacts. What you see is what is in the vial.

  • (+) Recovery: 100% mass balance recovery (non-destructive).

  • (-) Identification: Retention time alone does not confirm structure (requires reference standard).

Method B: GC-MS (The Structural Validator)

Objective: Structural confirmation and impurity identification (solvent residuals, starting materials).

Why GC-MS?

While risky for purity, GC-MS is essential for proving the identity of the molecule via its mass spectrum (molecular ion m/z 240 and characteristic propargyl fragments).

Recommended Protocol (Low-Thermal Stress)
  • System: GC single quadrupole MS.

  • Inlet: Cool On-Column (COC) or PTV (Programmed Temperature Vaporizer) .

    • Critical: Avoid standard Split/Splitless inlets at 250°C+ if possible. If using Split/Splitless, set temperature to the minimum viable (e.g., 200°C) and use a high split ratio (50:1) to minimize residence time.

  • Column: 5% Phenyl-arylene (e.g., DB-5ms, HP-5ms), 30m x 0.25mm x 0.25µm .

    • Note: A thinner film (0.1 µm) can lower the elution temperature.

  • Oven Program:

    • Start: 60 °C (hold 1 min)

    • Ramp: 15 °C/min to 280 °C.

    • Warning: Do not exceed 300 °C.

  • MS Source: Electron Impact (EI), 70 eV. Scan range 40–400 m/z.

The "Ghost Peak" Warning

If you observe a broad hump or peaks eluting after the main peak that are not present in the HPLC trace, these are likely thermal artifacts (dimers/trimers formed in the injector). Do not integrate these as intrinsic impurities.

Comparative Analysis Summary

The following table contrasts the performance of both methods for this specific propargyl ether.

FeatureHPLC-UVGC-MS
Primary Use Case Purity Quantification (>98%) Structural ID / Residual Solvents
Thermal Stress None (Ambient)High (200–300 °C)
Risk of Artifacts LowHigh (Polymerization in inlet)
Linearity Excellent (

)
Variable (Dependent on inlet activity)
Limit of Detection ~0.1 µg/mL (at 210 nm)~1.0 µg/mL (Scan mode)
Sample Prep Simple Dissolution (ACN)Dissolution (Volatile solvent like DCM)

Decision Matrix & Workflow

The following diagrams illustrate the logical pathway for analyzing 1,3,5-Tris(2-propynyloxy)benzene.

Diagram 1: Analytical Decision Tree

DecisionTree Start Start: Purity Analysis of 1,3,5-Tris(2-propynyloxy)benzene Goal Define Goal Start->Goal Quant Quantitative Purity (Batch Release) Goal->Quant Qual Structural ID / Impurity Characterization Goal->Qual HPLC METHOD A: HPLC-UV (Recommended) Quant->HPLC High Precision Needed ThermalCheck Thermal Stability Check: Is sample stable >200°C? Qual->ThermalCheck ThermalCheck->HPLC If polymerization suspected GCMS METHOD B: GC-MS (With Caveats) ThermalCheck->GCMS If careful inlet control Result1 Report: % Area Purity (No thermal degradation) HPLC->Result1 Result2 Report: Mass Spectrum (Confirm Identity) GCMS->Result2

Caption: Decision logic prioritizing HPLC for quantification due to the thermal instability of propargyl groups.

Diagram 2: Parallel Workflow Protocol

Workflow cluster_HPLC Route A: Purity (HPLC) cluster_GC Route B: Identity (GC-MS) Sample Raw Sample (Solid Powder) H1 Dissolve in ACN (1 mg/mL) Sample->H1 G1 Dissolve in DCM (0.5 mg/mL) Sample->G1 H2 Inject 10 µL C18 Column H1->H2 H3 Gradient Elution Water/ACN H2->H3 H4 Detect @ 210/254nm H3->H4 G2 Cool On-Column Injection G1->G2 G3 Temp Ramp Max 280°C G2->G3 G4 MS Scan (40-400 m/z) G3->G4

Caption: Parallel processing workflow. Route A ensures quantitative integrity; Route B provides structural confirmation.

References

  • Citation Note: Confirms commercial purity is determined via HPLC and titration, not GC, supporting the stability argument.
  • Citation Note: Provides physical property data (Melting Point 82°C)
  • Citation Note: General reference for the thermal decomposition risks of propargyl ether derivatives during high-temper
  • PubChem. (n.d.).[1] Compound Summary: 1,3,5-Tris(prop-2-yn-1-yloxy)benzene.[2][3][4][5] Retrieved from [Link]

    • Citation Note: Verification of chemical structure and predicted boiling points.

Sources

A Comparative Guide to the Reproducibility of 1,3,5-Tris(2-propynyloxy)benzene Polymerization Methods

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel materials with tailored properties, the polymerization of multifunctional monomers such as 1,3,5-Tris(2-propynyloxy)benzene stands as a gateway to complex, three-dimensional polymer architectures. These hyperbranched polymers are of significant interest for applications ranging from drug delivery to advanced coatings, owing to their unique solubility, viscosity, and high density of terminal functional groups. However, the promise of these materials is intrinsically linked to the ability to synthesize them in a controlled and reproducible manner. This guide provides a comparative assessment of common polymerization methods for 1,3,5-Tris(2-propynyloxy)benzene, with a focus on experimental reproducibility and the resulting polymer characteristics.

Introduction to 1,3,5-Tris(2-propynyloxy)benzene and its Polymerization

1,3,5-Tris(2-propynyloxy)benzene is a C3-symmetric monomer featuring three terminal alkyne functionalities.[1][2] This arrangement makes it an ideal candidate for producing highly branched and cross-linked polymeric structures. The method of polymerization profoundly influences the final material's properties, including its molecular weight, polydispersity, and thermal stability. This guide will delve into two primary approaches: transition-metal-catalyzed cyclotrimerization and free-radical polymerization, evaluating them for their reliability and the characteristics of the polymers they produce.

Method 1: Transition-Metal-Catalyzed Cyclotrimerization

Transition-metal catalysis, particularly with rhodium and palladium complexes, is a powerful tool for the controlled polymerization of alkynes.[3][4][5] For 1,3,5-Tris(2-propynyloxy)benzene, cyclotrimerization of the alkyne groups can lead to the formation of a network polymer with benzene rings as the cross-linking points.

Causality Behind Experimental Choices

The choice of catalyst is paramount in directing the polymerization. Rhodium catalysts, for instance, are known for their ability to promote the living polymerization of acetylenes, which can offer good control over molecular weight and low polydispersity.[3][5] The solvent and temperature are selected to ensure the solubility of both the monomer and the growing polymer, while also influencing the catalytic activity and the final polymer structure.

Experimental Protocol: Rhodium-Catalyzed Cyclotrimerization

The following protocol is a representative example for the synthesis of a hyperbranched polymer from 1,3,5-Tris(2-propynyloxy)benzene using a rhodium catalyst.

Materials:

  • 1,3,5-Tris(2-propynyloxy)benzene (monomer)

  • [Rh(nbd)Cl]₂ (catalyst precursor)

  • Triethylamine (co-catalyst/activator)

  • Anhydrous, degassed toluene (solvent)

  • Standard Schlenk line and glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an argon atmosphere, dissolve 1,3,5-Tris(2-propynyloxy)benzene in anhydrous toluene.

  • In a separate flask, prepare a solution of the rhodium catalyst precursor and triethylamine in toluene.

  • Slowly add the catalyst solution to the monomer solution with vigorous stirring.

  • Maintain the reaction at a constant temperature (e.g., 60 °C) and monitor the progress by techniques such as Gel Permeation Chromatography (GPC) to observe the increase in molecular weight.

  • After the desired polymerization time, quench the reaction by exposing it to air or by adding a small amount of a terminating agent like methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).

  • Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum.

experimental_workflow_cyclotrimerization cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer Dissolve Monomer in Toluene Reaction Mix Monomer and Catalyst (60 °C, under Argon) Monomer->Reaction Catalyst Prepare Catalyst Solution ([Rh(nbd)Cl]₂ + Et₃N in Toluene) Catalyst->Reaction Monitor Monitor Progress (GPC) Reaction->Monitor Quench Quench Reaction Monitor->Quench Precipitate Precipitate in Methanol Quench->Precipitate Isolate Filter and Dry Polymer Precipitate->Isolate experimental_workflow_free_radical cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up Monomer_Initiator Dissolve Monomer and AIBN in Chlorobenzene Degas De-gas with Nitrogen Monomer_Initiator->Degas Reaction Heat to 80 °C with Stirring Degas->Reaction Gelation Observe Gel Formation Reaction->Gelation Cool Cool to Room Temperature Gelation->Cool Isolate Filter and Wash Polymer Cool->Isolate Dry Dry under Vacuum Isolate->Dry

Experimental workflow for Free-Radical Polymerization.

Comparative Performance and Reproducibility

The reproducibility of these polymerization methods is a critical factor for their practical application. While transition-metal catalysis can offer greater control over the polymer architecture, the sensitivity of the catalysts to impurities can sometimes lead to variability in results. [6]Free-radical polymerization is generally more robust but can be less controlled, often leading to a broad molecular weight distribution and a high degree of cross-linking.

ParameterTransition-Metal-Catalyzed CyclotrimerizationFree-Radical Polymerization
Control over Architecture High (can produce soluble, hyperbranched polymers)Low to Moderate (tends to form cross-linked networks)
Molecular Weight (Mw) Typically in the range of 10,000 - 50,000 g/mol Often results in insoluble gels
Polydispersity Index (PDI) Can be narrow (e.g., 1.5 - 2.5)Not applicable for insoluble gels
Thermal Stability (Td5) Generally high due to aromatic networkHigh, but can vary with cross-link density
Reproducibility Can be sensitive to catalyst purity and reaction conditionsGenerally more robust and less sensitive to impurities
Scalability Can be challenging due to catalyst cost and sensitivityMore readily scalable

Note: The data presented is compiled from general knowledge of alkyne polymerization and hyperbranched polymer synthesis and may not represent directly comparable experimental conditions for 1,3,5-Tris(2-propynyloxy)benzene specifically, due to a lack of direct comparative studies in the reviewed literature.

Conclusion and Recommendations

Both transition-metal-catalyzed cyclotrimerization and free-radical polymerization present viable, yet distinct, pathways for the polymerization of 1,3,5-Tris(2-propynyloxy)benzene.

  • For applications requiring well-defined, soluble hyperbranched polymers with a high density of functional groups , transition-metal catalysis is the recommended approach. However, careful control of reaction conditions and purification of reagents are crucial to ensure reproducibility.

  • For applications where a highly cross-linked, robust network is desired, and precise architectural control is less critical , free-radical polymerization offers a more straightforward, scalable, and often more reproducible method.

Ultimately, the choice of polymerization method should be guided by the desired properties of the final material and the level of synthetic control required. Further research focusing on a direct, systematic comparison of different catalytic systems and polymerization conditions for 1,3,5-Tris(2-propynyloxy)benzene would be highly valuable to the scientific community.

References

  • Rhodium-catalyzed polymerization of 1,3,5-tris(p-B(pin)phenyl)benzene... - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Rhodium-catalyzed-polymerization-of-1-3-5-tris-p-B-pin-phenyl-benzene-bearing-N-acyl_fig15_279201977
  • Transition-metal-catalyzed cyclotrimerization to construct benzene and... - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/Transition-metal-catalyzed-cyclotrimerization-to-construct-benzene-and-naphthalene-rings_fig3_323846610
  • A convenient route to 1,3,5-trisubstituted benzenes via rhodium catalyzed polymerization of arylacetylenes - SciSpace. (n.d.). Retrieved from https://typeset.io/papers/a-convenient-route-to-1-3-5-trisubstituted-benzenes-via-4s0xqy9k
  • Synthesis and characterization of hyperbranched polyether imides based on 1,3,5-tris[4-(4′-aminophenoxy)phenoxy]benzene - RSC Publishing. (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2016/ra/c5ra26679c
  • Synthesis and spectroscopic properties of a series of hyperbranched conjugated molecules with 1,3,5-triphenylbenzene as cores | Request PDF - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/publication/244465457_Synthesis_and_spectroscopic_properties_of_a_series_of_hyperbranched_conjugated_molecules_with_135-triphenylbenzene_as_cores
  • Synthesis and Characterization of the Nitrogen-Rich Hyperbranched Polymers – Poly(-[3][4][5]Triazole--[3][5]Triazine)s (2008) - SciSpace. (n.d.). Retrieved from https://typeset.io/papers/synthesis-and-characterization-of-the-nitrogen-rich-20j65h7g2z
  • Synthesis and spectroscopic properties of a series of hyperbranched conjugated molecules with 1,3,5-triphenylbenzene as cores - Journal of Materials Chemistry (RSC Publishing). (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2004/jm/b314911a
  • Transition Metals and Organometallics as Catalysts for Olefin Polymerization. (n.d.). Retrieved from https://www.researchgate.
  • Free-Radical Polymerization | Request PDF - ResearchGate. (n.d.). Retrieved from https://www.researchgate.
  • United States Patent. (2017, February 16). Retrieved from https://patents.google.
  • GPC curves of polymers. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from https://www.researchgate.net/figure/GPC-curves-of-polymers_fig4_230861118
  • Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (n.d.). Retrieved from https://www.mdpi.com/2079-4991/11/11/2839
  • Functional conjugated microporous polymers: from 1,3,5-benzene to 1,3,5-triazine. (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2011/py/c1py00203f
  • Synthesis of naturally occurring polyynes - PubMed. (2006, February 6). Retrieved from https://pubmed.ncbi.nlm.nih.gov/16447152/
  • 1,3,5-Tris(2-propynyloxy)benzene | 114233-80-6 - Sigma-Aldrich. (n.d.). Retrieved from https://www.sigmaaldrich.com/US/en/product/aablocks/aabh93de34b9
  • Triple-detector GPC characterization and processing behavior of long-chain-branched polyethylene prepared by solution polymeriza - Kinam Park. (n.d.). Retrieved from https://kinam-park.com/wp-content/uploads/2018/01/2004-Polymer-45-6495-6505.pdf
  • Study of the radical polymerization mechanism and its application in the preparation of high-performance PMMA by reactive extrusion - PMC. (2023, March 6). Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10025988/
  • Detailed GPC analysis of poly(N-isopropylacrylamide) with core cross-linked star architecture - Polymer Chemistry (RSC Publishing). (n.d.). Retrieved from https://pubs.rsc.org/en/content/articlelanding/2019/py/c9py00523a
  • An Experimental Study on the Free-Radical Copolymerization Kinetics with Crosslinking of Styrene and Divinylbenzene in Supercritical Carbon Dioxide - DOI. (2009, February 3). Retrieved from https://onlinelibrary.wiley.com/doi/full/10.1002/mren.200800049
  • Transition Metal Catalyzed Polymerization in Aqueous Systems - KOPS. (n.d.). Retrieved from https://kops.uni-konstanz.de/handle/123456789/9848
  • US4115451A - Benzene-1,3,5-tris-acetoxime and the process for making phloroglucinol therewith - Google Patents. (n.d.). Retrieved from https://patents.google.
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  • FREE RADICAL POLYMERIZATION KINETICS — REVISITED - SciSpace. (n.d.). Retrieved from https://typeset.
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  • Photocyclization Reaction of 1,3,5-Tris(diphenylamino)benzene. - Amanote Research. (n.d.). Retrieved from https://amanote.com/research/photocyclization-reaction-of-1-3-5-tris-diphenylamino-benzene-doi-10-2494-photopolymer-7-83

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Safety Operating Guide

Personal protective equipment for handling 1,3,5-Tris(2-propynyloxy)benzene

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust safety and operational framework is just as critical as the chemical synthesis itself. When handling specialized building blocks like 1,3,5-Tris(2-propynyloxy)benzene (CAS: 114233-80-6)—a trifunctional terminal alkyne widely utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry and dendrimer synthesis—laboratories must implement precise handling protocols.

While this specific compound is not classified as highly hazardous under standard OSHA or WHMIS frameworks[1], its physical state as a fine crystalline powder introduces mechanical and inhalation risks. Furthermore, the operational context of click chemistry means this reagent is frequently co-handled with cytotoxic azides, volatile organic solvents, and transition metal catalysts (e.g., Cu(I) salts)[2]. Therefore, the safety protocol must be designed holistically to address both the pure substance and its downstream reaction environment.

Physicochemical Profile & Hazard Causality

To design an effective personal protective equipment (PPE) and handling strategy, we must first analyze the physical properties of the compound. The causality behind our safety choices stems directly from these metrics.

Table 1: Quantitative Data and Physical Properties of 1,3,5-Tris(2-propynyloxy)benzene

PropertyValue / DescriptionOperational Implication
Molecular Formula C15H12O3Highly organic; soluble in moderately polar to non-polar solvents (e.g., THF, DCM, DMSO).
Molecular Weight 240.26 g/mol [1]Standard stoichiometric calculations apply; non-volatile at room temperature.
Physical State (20°C) Solid (White to Orange/Green powder/crystal)[1]High risk of aerosolization. Powders can easily disperse during weighing and transfer.
Melting Point 80.0 to 84.0 °CThermally stable under ambient conditions; avoid high-heat milling.
Hazard Classification Not classifiable (OSHA/WHMIS)[1]Low acute toxicity, but mechanical irritation to eyes and respiratory tract remains a primary vector.

Required Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. The logic here is built on the principle of exposure route mitigation—specifically targeting dermal contact and particulate inhalation[1].

  • Ocular Protection: ANSI Z87.1-compliant safety goggles (not standard safety glasses).

    • Causality: Fine crystalline powders can become airborne due to static electricity during weighing. Goggles provide a complete seal, preventing mechanical abrasion of the cornea by the micro-crystals.

  • Dermal Protection: Standard nitrile examination gloves (minimum 4 mil thickness) and a flame-resistant laboratory coat.

    • Causality: While the compound itself is not a known severe skin sensitizer, it is highly lipophilic. If handled concurrently with permeation-enhancing solvents like DMSO (common in click chemistry), the compound can be carried across the dermal barrier.

  • Respiratory Protection: Handling must occur within a certified chemical fume hood (local exhaust ventilation)[1]. If a fume hood is unavailable or a large-scale bulk transfer is required, an N95 or P100 particulate respirator is required.

    • Causality: The primary acute exposure risk is the inhalation of aerosolized dust, which can cause mechanical irritation to the upper respiratory tract.

Operational Workflow: Safe Handling & Reaction Setup

The following step-by-step methodology ensures self-validating safety during the preparation of 1,3,5-Tris(2-propynyloxy)benzene for a standard click chemistry workflow.

Step 1: Environmental Preparation

  • Verify that the chemical fume hood has a face velocity of at least 80–100 feet per minute (fpm).

  • Clear the workspace of incompatible materials, strictly isolating the alkyne from strong oxidizing agents[1].

Step 2: Anti-Static Weighing

  • Use an anti-static weighing boat or neutralize the static charge of standard plastic boats using an anti-static ionizer gun.

  • Causality: Static electricity causes fine powders to "jump," leading to contamination of the balance and potential inhalation exposure.

  • Carefully dispense the required mass (e.g., 200 mg) using a clean stainless-steel micro-spatula.

Step 3: In-Situ Dissolution

  • Rather than transferring the dry powder across the laboratory, dissolve the 1,3,5-Tris(2-propynyloxy)benzene directly within the fume hood.

  • Add the primary reaction solvent (e.g., Tetrahydrofuran or Dimethylformamide) directly to the weighing vessel or a secondary vial, sealing it before transporting it to the main reaction flask.

  • Causality: Wetting the powder immediately eliminates the inhalation hazard associated with dry dust dispersion.

G Start 1,3,5-Tris(2-propynyloxy)benzene Operational Workflow PPE 1. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Local Exhaust (Chemical Fume Hood) PPE->Hood Weigh 3. Anti-Static Weighing (Mitigate Aerosolization) Hood->Weigh Spill Spill Event Detected? Weigh->Spill Solvent 4. In-Situ Dissolution (THF / DCM / DMSO) Reaction Proceed to CuAAC Click Reaction Solvent->Reaction Spill->Solvent No Clean Wet-Wipe Method (Do NOT Dry Sweep) Spill->Clean Yes Waste Solid Organic Waste Stream Clean->Waste Reaction->Waste Post-Reaction Disposal

Workflow for the safe handling, dissolution, and spill management of 1,3,5-Tris(2-propynyloxy)benzene.

Spill Response & Disposal Logistics

Even with stringent protocols, accidental dispersion can occur. The disposal plan must account for both the pure unreacted starting material and the complex waste generated post-reaction.

Immediate Spill Response Protocol:

  • Isolate: Control entry to the non-involved personnel by roping off the leakage area[1].

  • Containment (No Dry Sweeping): Never use a dry brush or broom, as this will aerosolize the fine crystals.

  • Collection: Use a damp paper towel (wetted with water or a mild solvent like isopropanol) to gently wipe up the powder, or use a specialized HEPA-filtered laboratory vacuum[1].

  • Sanitization: Wash the contaminated surface thoroughly with soap and water after the bulk material has been removed.

Waste Stream Management:

  • Unreacted Solid Waste: Any adhered or collected pure material from a spill should be placed in an airtight container and disposed of as solid non-hazardous organic waste, in accordance with local environmental regulations[1].

  • Post-Reaction Liquid Waste: Because 1,3,5-Tris(2-propynyloxy)benzene is typically used in CuAAC click chemistry, the resulting reaction mixture will contain copper catalysts (heavy metals) and potentially unreacted azides. This liquid waste must not be poured down the drain. It must be collected in a designated, explicitly labeled "Halogenated/Non-Halogenated Organic Waste with Heavy Metals" carboy for professional incineration.

References

  • Safety Data Sheet for 1,3,5-Tris(2-propynyloxy)benzene (Product Code: T3135). TCI AMERICA.
  • 1,3,5-Tris(2-propynyloxy)
  • Reagent Guide: Synthetic Organic Chemistry & Materials Chemistry (Click Chemistry). Chemie Brunschwig.

Sources

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